Ethyl 1-(pyridin-4-yl)piperidine-4-carboxylate
Description
Properties
IUPAC Name |
ethyl 1-pyridin-4-ylpiperidine-4-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H18N2O2/c1-2-17-13(16)11-5-9-15(10-6-11)12-3-7-14-8-4-12/h3-4,7-8,11H,2,5-6,9-10H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GXLGGUQVDXBVGX-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1CCN(CC1)C2=CC=NC=C2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H18N2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60432545 | |
| Record name | Ethyl 1-(pyridin-4-yl)piperidine-4-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60432545 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
234.29 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
121912-29-6 | |
| Record name | Ethyl 1-(pyridin-4-yl)piperidine-4-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60432545 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
An In-depth Technical Guide to the Synthesis of Ethyl 1-(pyridin-4-yl)piperidine-4-carboxylate
This technical guide provides a comprehensive overview of the primary synthesis pathways for Ethyl 1-(pyridin-4-yl)piperidine-4-carboxylate, a key intermediate in pharmaceutical research and development. The document is intended for researchers, scientists, and drug development professionals, offering detailed experimental protocols, quantitative data, and visual representations of the synthetic routes.
Introduction
This compound is a heterocyclic compound of significant interest in medicinal chemistry. Its structure, combining a pyridine and a piperidine moiety, makes it a valuable scaffold for the development of novel therapeutic agents. This guide will focus on two principal and effective methods for its synthesis: Nucleophilic Aromatic Substitution (SNAr) and the Buchwald-Hartwig Amination. Additionally, the synthesis of the key starting material, ethyl 4-piperidinecarboxylate (also known as ethyl isonipecotate), will be detailed.
Synthesis of Starting Material: Ethyl 4-piperidinecarboxylate
A reliable and high-yielding synthesis of ethyl 4-piperidinecarboxylate is crucial for the successful production of the target molecule. The esterification of isonipecotic acid is a standard and efficient method.
Experimental Protocol: Esterification of Isonipecotic Acid
Isonipecotic acid (4-piperidinecarboxylic acid) is dissolved in absolute ethanol and cooled to 0°C. Thionyl chloride is then added dropwise to the solution. The reaction mixture is subsequently heated to reflux for 48 hours. After the reaction is complete, the solvent is removed under reduced pressure. The resulting crude product is dissolved in ethyl acetate and washed with a 10% sodium hydroxide solution. The organic layer is then dried over anhydrous sodium sulfate, filtered, and concentrated in vacuo to yield ethyl 4-piperidinecarboxylate as a clear oil.[1]
Quantitative Data for Starting Material Synthesis
| Parameter | Value | Reference |
| Starting Material | Isonipecotic acid | [1] |
| Reagents | Thionyl chloride, Ethanol | [1] |
| Reaction Time | 48 hours | [1] |
| Reaction Temperature | Reflux | [1] |
| Yield | 94% | [1] |
Primary Synthesis Pathway: Nucleophilic Aromatic Substitution (SNAr)
The direct reaction of a 4-halopyridine with ethyl 4-piperidinecarboxylate represents a straightforward and effective method for the synthesis of the target compound. This reaction proceeds via a nucleophilic aromatic substitution mechanism, where the piperidine nitrogen acts as the nucleophile, displacing the halide from the electron-deficient pyridine ring.
Experimental Protocol
A mixture of 4-chloropyridine hydrochloride, ethyl 4-piperidinecarboxylate, and triethylamine in a solution of ethanol and water is heated in a sealed tube at 150°C for 96 hours.[2] The triethylamine acts as a base to neutralize the hydrochloric acid formed during the reaction. After cooling, the reaction mixture is filtered to remove any insoluble materials. The filtrate is then concentrated under reduced pressure. The resulting residue can be purified by column chromatography or recrystallization to yield this compound.
Quantitative Data for SNAr Synthesis of the Corresponding Carboxylic Acid
The following data is for the synthesis of the corresponding carboxylic acid, which serves as a close model for the synthesis of the ethyl ester.
| Parameter | Value | Reference |
| Starting Materials | 4-Chloropyridine hydrochloride, Ethyl isonipecotate | [2] |
| Base | Triethylamine | [2] |
| Solvent | Ethanol/Water | [2] |
| Reaction Temperature | 150°C | [2] |
| Reaction Time | 96 hours | [2] |
SNAr Synthesis Pathway Diagram
Caption: Nucleophilic Aromatic Substitution (SNAr) Pathway.
Alternative Synthesis Pathway: Buchwald-Hartwig Amination
The Buchwald-Hartwig amination is a powerful and versatile palladium-catalyzed cross-coupling reaction for the formation of carbon-nitrogen bonds.[3][4] This method is an excellent alternative to the classical SNAr, often proceeding under milder conditions with a broader substrate scope.
General Experimental Protocol
In a typical Buchwald-Hartwig amination, a 4-halopyridine (e.g., 4-bromopyridine or 4-chloropyridine), ethyl 4-piperidinecarboxylate, a palladium catalyst (e.g., Pd(OAc)2 or a pre-formed palladium-ligand complex), a suitable phosphine ligand (e.g., BINAP, Xantphos, or a sterically hindered biarylphosphine), and a base (e.g., NaOtBu, Cs2CO3, or K3PO4) are combined in an inert solvent such as toluene or dioxane.[4][5] The reaction mixture is then heated under an inert atmosphere until the starting materials are consumed. The product is isolated after an aqueous workup and purified by column chromatography.
Key Components for Buchwald-Hartwig Amination
| Component | Examples |
| Aryl Halide | 4-Chloropyridine, 4-Bromopyridine |
| Amine | Ethyl 4-piperidinecarboxylate |
| Palladium Source | Pd(OAc)2, Pd2(dba)3 |
| Ligand | BINAP, Xantphos, SPhos, XPhos |
| Base | NaOtBu, K3PO4, Cs2CO3 |
| Solvent | Toluene, Dioxane, THF |
Buchwald-Hartwig Amination Pathway Diagram
Caption: Buchwald-Hartwig Amination Pathway.
Experimental Workflow Overview
The following diagram illustrates the general workflow for the synthesis of this compound, from starting material preparation to the final product.
Caption: General Experimental Workflow.
Conclusion
This technical guide has detailed two robust and widely applicable synthetic pathways for the preparation of this compound. The Nucleophilic Aromatic Substitution route offers a direct, albeit potentially forcing, method, while the Buchwald-Hartwig amination provides a more modern, versatile, and often milder alternative. The choice of method will depend on the specific requirements of the synthesis, including scale, available starting materials, and desired purity. The provided experimental protocols and quantitative data serve as a valuable resource for the successful synthesis of this important pharmaceutical intermediate.
References
- 1. Ethyl 4-piperidinecarboxylate synthesis - chemicalbook [chemicalbook.com]
- 2. 1-(PYRIDIN-4-YL)-PIPERIDINE-4-CARBOXYLIC ACID synthesis - chemicalbook [chemicalbook.com]
- 3. researchgate.net [researchgate.net]
- 4. atlanchimpharma.com [atlanchimpharma.com]
- 5. Evolution of a Fourth Generation Catalyst for the Amination and Thioetherification of Aryl Halides - PMC [pmc.ncbi.nlm.nih.gov]
An In-depth Technical Guide to the Physicochemical Properties of Ethyl 1-(pyridin-4-yl)piperidine-4-carboxylate
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a detailed overview of the core physicochemical properties of Ethyl 1-(pyridin-4-yl)piperidine-4-carboxylate, a heterocyclic compound of interest in medicinal chemistry and drug discovery. Due to the limited availability of specific experimental data for this compound in publicly accessible literature, this document focuses on established methodologies for determining these crucial parameters. The provided protocols are intended to guide researchers in the comprehensive characterization of this and similar molecules.
Core Physicochemical Data
| Property | Value | Source |
| Molecular Formula | C₁₃H₁₈N₂O₂ | Calculated |
| Molecular Weight | 234.297 g/mol | Calculated |
| CAS Number | Not available | - |
| Melting Point | Not available | - |
| Boiling Point | Not available | - |
| Aqueous Solubility | Not available | - |
| pKa | Not available | - |
| LogP | Not available | - |
Experimental Protocols for Physicochemical Characterization
The following sections detail standard experimental procedures for the determination of key physicochemical properties. These protocols are broadly applicable to organic compounds like this compound.
Melting Point Determination
The melting point of a solid is the temperature at which it changes state from solid to liquid. For a pure crystalline solid, melting typically occurs over a narrow temperature range. This property is a critical indicator of purity.
Methodology: Capillary Method
-
Sample Preparation: A small amount of the finely powdered, dry compound is packed into a thin-walled capillary tube, sealed at one end, to a height of about 2-3 mm.[1][2]
-
Apparatus Setup: The capillary tube is placed in a melting point apparatus, which contains a heating block and a thermometer or a digital temperature probe.[3]
-
Heating: The sample is heated at a steady, slow rate, typically 1-2°C per minute, to ensure thermal equilibrium between the sample, heating block, and thermometer.[1]
-
Observation: The temperature at which the first drop of liquid appears (onset of melting) and the temperature at which the last solid crystal disappears (completion of melting) are recorded. This range is the melting point of the substance.[2] A sharp melting point range (typically ≤ 1°C) is indicative of a pure compound.[3]
Boiling Point Determination
The boiling point is the temperature at which the vapor pressure of a liquid equals the pressure surrounding the liquid, and the liquid changes into a vapor.
Methodology: Thiele Tube Method
-
Sample Preparation: A small volume (a few milliliters) of the liquid is placed in a small test tube or fusion tube.[4][5]
-
Capillary Inversion: A capillary tube, sealed at one end, is placed into the liquid with the open end down.[4][6]
-
Apparatus Setup: The test tube is attached to a thermometer, and both are suspended in a Thiele tube containing a high-boiling point oil (e.g., mineral oil or silicone oil). The setup ensures uniform heating by convection currents.[6][7]
-
Heating: The side arm of the Thiele tube is gently heated. As the temperature rises, the air trapped in the capillary tube will expand and escape as bubbles.[7]
-
Observation: Heating is continued until a continuous and rapid stream of bubbles emerges from the capillary tube. The heat is then removed. The temperature at which the bubbling ceases and the liquid begins to be drawn back into the capillary tube is recorded as the boiling point.[4][7]
Aqueous Solubility Determination
Aqueous solubility is a critical property for drug candidates, influencing their absorption and distribution in the body.
Methodology: Shake-Flask Method
-
Sample Preparation: An excess amount of the solid compound is added to a known volume of aqueous buffer (typically at a physiologically relevant pH, such as 7.4) in a sealed flask.
-
Equilibration: The flask is agitated in a constant temperature shaker bath for a prolonged period (e.g., 24-48 hours) to ensure that equilibrium between the dissolved and undissolved solute is reached.[8]
-
Phase Separation: The resulting suspension is filtered or centrifuged to separate the saturated solution from the excess solid.
-
Quantification: The concentration of the compound in the clear, saturated solution is determined using a suitable analytical technique, such as High-Performance Liquid Chromatography (HPLC) with UV detection or Liquid Chromatography-Mass Spectrometry (LC-MS).[8]
-
Calculation: The solubility is expressed in units such as mg/mL or µM.
pKa Determination
The pKa is a measure of the strength of an acid in solution. For a molecule with basic and/or acidic functional groups, the pKa values determine the extent of ionization at a given pH, which in turn affects properties like solubility, permeability, and receptor binding.
Methodology: Potentiometric Titration
-
Sample Preparation: A precise amount of the compound is dissolved in a suitable solvent, often a mixture of water and a co-solvent like methanol if the compound has low aqueous solubility, to a known concentration (e.g., 10⁻⁴ M).[9][10]
-
Titration Setup: The solution is placed in a thermostatted vessel equipped with a calibrated pH electrode and a magnetic stirrer.[9]
-
Titration: The solution is titrated with a standardized solution of a strong acid (e.g., HCl) or a strong base (e.g., NaOH), added in small, precise increments.[9][11]
-
Data Collection: The pH of the solution is recorded after each addition of the titrant, allowing for the generation of a titration curve (pH vs. volume of titrant).[11]
-
pKa Calculation: The pKa is determined from the titration curve. For a monoprotic acid or base, the pKa is the pH at the half-equivalence point. For more complex molecules, specialized software is used to analyze the curve and determine the pKa value(s).[10]
LogP Determination
The partition coefficient (P) is a measure of the differential solubility of a compound in two immiscible solvents, typically a lipophilic solvent like n-octanol and a hydrophilic solvent like water. LogP, the logarithm of this ratio, is a key indicator of a molecule's lipophilicity.
Methodology: Shake-Flask Method
-
Solvent Preparation: n-Octanol and water (or a pH 7.4 buffer for LogD determination) are mutually saturated by shaking them together for 24 hours, followed by separation.[12]
-
Partitioning: A known amount of the compound is dissolved in one of the phases (usually the one in which it is more soluble). This solution is then mixed with a known volume of the other phase in a sealed flask.[13]
-
Equilibration: The flask is shaken for a sufficient time to allow the compound to partition between the two phases and reach equilibrium.[13]
-
Phase Separation: The mixture is centrifuged to ensure complete separation of the two phases.
-
Quantification: The concentration of the compound in each phase is determined using an appropriate analytical method, such as UV-Vis spectroscopy or HPLC.[13]
-
Calculation: The partition coefficient (P) is calculated as the ratio of the concentration of the compound in the n-octanol phase to its concentration in the aqueous phase. LogP is the base-10 logarithm of P.[14]
Physicochemical Property Analysis Workflow
The following diagram illustrates a logical workflow for the comprehensive physicochemical characterization of a novel compound.
References
- 1. m.youtube.com [m.youtube.com]
- 2. byjus.com [byjus.com]
- 3. SSERC | Melting point determination [sserc.org.uk]
- 4. Boiling Point Determination of Organic Compounds: Chemistry Guide [vedantu.com]
- 5. cdn.juniata.edu [cdn.juniata.edu]
- 6. vijaynazare.weebly.com [vijaynazare.weebly.com]
- 7. chem.libretexts.org [chem.libretexts.org]
- 8. Aqueous Solubility Assay - Enamine [enamine.net]
- 9. creative-bioarray.com [creative-bioarray.com]
- 10. APPENDIX A: MEASUREMENT OF ACIDITY (pKA) - ECETOC [ecetoc.org]
- 11. dergipark.org.tr [dergipark.org.tr]
- 12. LogP / LogD shake-flask method [protocols.io]
- 13. Cambridge MedChem Consulting [cambridgemedchemconsulting.com]
- 14. researchgate.net [researchgate.net]
Unraveling the Molecular Mysteries: A Technical Guide to Ethyl 1-(pyridin-4-yl)piperidine-4-carboxylate
For Researchers, Scientists, and Drug Development Professionals
Abstract
Ethyl 1-(pyridin-4-yl)piperidine-4-carboxylate is a synthetic organic compound featuring a piperidine ring substituted with a pyridinyl group at the nitrogen atom and an ethyl carboxylate at the 4-position. While the broader classes of piperidine and pyridine derivatives are recognized for their diverse pharmacological activities, a comprehensive understanding of the specific mechanism of action for this compound remains elusive within publicly accessible scientific literature. This technical guide aims to consolidate the available information on this compound and its structural analogs, providing a framework for future investigation into its biological targets and potential therapeutic applications. Due to the limited direct research on this specific molecule, this document will also extrapolate potential areas of investigation based on the activities of structurally related compounds.
Chemical and Physical Properties
| Property | Value | Source |
| Molecular Formula | C₁₃H₁₈N₂O₂ | Inferred from structure |
| Molecular Weight | 234.29 g/mol | Inferred from structure |
| Appearance | Likely a solid or oil at room temperature | General observation for similar compounds |
| Solubility | Expected to be soluble in organic solvents like DMSO, ethanol, and methanol. Limited solubility in water. | General observation for similar compounds |
Potential Mechanisms of Action: An Evidence-Based Postulation
Direct experimental evidence defining the mechanism of action of this compound is currently unavailable in the public domain. However, by examining the pharmacological profiles of structurally similar molecules, we can hypothesize potential biological targets and signaling pathways for future investigation.
Kinase Inhibition
The pyridine and piperidine scaffolds are common features in a multitude of kinase inhibitors. For instance, derivatives of Ethyl 4-[(4-methylpyridin-2-yl)amino]piperidine-1-carboxylate have demonstrated inhibitory activity against anaplastic lymphoma kinase (ALK) . This suggests that this compound could potentially interact with the ATP-binding pocket of various kinases.
Proposed Experimental Workflow for Kinase Profiling:
Caption: Proposed workflow for identifying potential kinase targets.
G-Protein Coupled Receptor (GPCR) Modulation
The piperidine moiety is a well-established scaffold in the design of ligands for G-protein coupled receptors (GPCRs). Depending on the substitutions, these compounds can act as agonists, antagonists, or allosteric modulators for a wide range of GPCRs, including but not limited to dopaminergic, serotonergic, and opioid receptors.
Hypothetical Signaling Pathway for GPCR Antagonism:
Caption: Potential mechanism of GPCR antagonism.
Nitric Oxide Synthase (NOS) Inhibition
A structurally related compound, Ethyl 4-[(4-methylpyridin-2-yl)amino]piperidine-1-carboxylate, has been reported to exhibit inhibitory activity against nitric oxide synthase (NOS). This raises the possibility that this compound could also modulate the activity of this enzyme family, which is involved in various physiological and pathological processes.
Methodologies for Elucidating the Mechanism of Action
To definitively determine the mechanism of action of this compound, a systematic and multi-faceted experimental approach is required.
Target Identification and Validation
-
High-Throughput Screening (HTS): A broad screening campaign against a diverse panel of biological targets (e.g., kinases, GPCRs, ion channels, enzymes) would be the most effective initial step to identify potential protein interactors.
-
Affinity Chromatography: Immobilizing the compound on a solid support can be used to pull down its binding partners from cell lysates, which can then be identified by mass spectrometry.
-
Computational Docking: In silico modeling can predict the binding of this compound to the crystal structures of known drug targets, helping to prioritize experimental validation.
In Vitro Characterization
Once a primary target is identified, a series of in vitro assays are necessary to characterize the interaction:
-
Binding Assays: Radioligand binding assays or surface plasmon resonance (SPR) can be used to determine the binding affinity (Kd or Ki) of the compound to its target.
-
Functional Assays: Enzyme inhibition assays (to determine IC50 values) or cell-based functional assays (e.g., cAMP measurement for GPCRs, reporter gene assays) are crucial to determine the functional consequence of binding (e.g., agonist, antagonist, inverse agonist, inhibitor).
Example Experimental Protocol: In Vitro NOS Inhibition Assay
-
Objective: To determine the half-maximal inhibitory concentration (IC50) of this compound against inducible nitric oxide synthase (iNOS).
-
Materials: Recombinant human iNOS, L-arginine, NADPH, calmodulin, tetrahydrobiopterin, Griess reagent, this compound, and a known NOS inhibitor (e.g., L-NAME) as a positive control.
-
Procedure: a. Prepare a reaction mixture containing iNOS, L-arginine, and all necessary cofactors in a suitable buffer. b. Add varying concentrations of this compound (typically from 1 nM to 100 µM) to the reaction wells. c. Initiate the reaction by adding NADPH. d. Incubate the reaction at 37°C for a defined period (e.g., 30 minutes). e. Stop the reaction and measure the production of nitrite, a stable breakdown product of nitric oxide, using the Griess reagent. f. Plot the percentage of inhibition against the logarithm of the compound concentration to determine the IC50 value.
Data Presentation
As no quantitative data for this compound is currently available, the following tables are presented as templates for organizing future experimental findings.
Table 1: Kinase Inhibition Profile
| Kinase Target | IC₅₀ (µM) | Assay Method |
| e.g., ALK | TBD | e.g., TR-FRET |
| e.g., EGFR | TBD | e.g., AlphaLISA |
| e.g., VEGFR2 | TBD | e.g., Caliper Mobility Shift |
Table 2: GPCR Binding Affinity
| Receptor | Kᵢ (nM) | Radioligand | Cell Line |
| e.g., D₂ Receptor | TBD | e.g., [³H]Spiperone | e.g., HEK293 |
| e.g., 5-HT₂ₐ Receptor | TBD | e.g., [³H]Ketanserin | e.g., CHO-K1 |
| e.g., µ-Opioid Receptor | TBD | e.g., [³H]DAMGO | e.g., HEK293 |
Conclusion and Future Directions
This compound represents a molecule of interest within the pharmacologically rich space of piperidine and pyridine derivatives. While its specific mechanism of action is yet to be elucidated, this guide provides a rational framework for its investigation. Future research should focus on broad-spectrum screening to identify primary biological targets, followed by detailed in vitro and cell-based assays to characterize its pharmacological profile. Such studies will be instrumental in determining the potential therapeutic utility of this compound and guiding the design of more potent and selective analogs. The lack of existing data underscores both a challenge and an opportunity for novel discovery in the field of drug development.
Spectroscopic Data Analysis of Ethyl 1-(pyridin-4-yl)piperidine-4-carboxylate: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a detailed overview of the expected spectroscopic data for Ethyl 1-(pyridin-4-yl)piperidine-4-carboxylate, a compound of interest in medicinal chemistry and drug development. Due to the limited availability of published experimental spectra for this specific molecule, this document presents a comprehensive analysis based on the well-characterized precursor, Ethyl 4-piperidinecarboxylate, and predicts the spectroscopic shifts and patterns that would result from the addition of the pyridin-4-yl group. This guide also includes standardized experimental protocols for Nuclear Magnetic Resonance (NMR) spectroscopy, Infrared (IR) spectroscopy, and Mass Spectrometry (MS) to aid in the characterization of this and similar compounds.
Predicted Spectroscopic Data
The introduction of the pyridin-4-yl group to the nitrogen atom of the piperidine ring is expected to induce significant changes in the chemical environment of the core structure. The following tables summarize the anticipated spectroscopic data for this compound. This data is an educated prediction based on the known data for Ethyl 4-piperidinecarboxylate and the electronic effects of the pyridin-4-yl substituent.
Nuclear Magnetic Resonance (NMR) Spectroscopy
¹H NMR (Proton NMR): The electron-withdrawing nature of the pyridine ring is predicted to deshield the protons on the piperidine ring, particularly those in close proximity to the nitrogen atom (H-2 and H-6), causing a downfield shift compared to Ethyl 4-piperidinecarboxylate. The protons of the pyridin-4-yl group will appear in the aromatic region of the spectrum.
| Predicted Chemical Shift (δ, ppm) | Multiplicity | Assignment | Reference Data (Ethyl 4-piperidinecarboxylate) (ppm) |
| ~8.3 - 8.5 | Doublet | Pyridine H-2', H-6' | - |
| ~6.7 - 6.9 | Doublet | Pyridine H-3', H-5' | - |
| 4.13 | Quartet | -O-CH₂ -CH₃ | 4.13 |
| ~3.6 - 3.8 | Multiplet | Piperidine H-2ax, H-6ax | 3.09 |
| ~3.0 - 3.2 | Multiplet | Piperidine H-2eq, H-6eq | 2.64 |
| ~2.5 - 2.7 | Multiplet | Piperidine H-4 | 2.41 |
| ~1.9 - 2.1 | Multiplet | Piperidine H-3eq, H-5eq | 1.89 |
| ~1.7 - 1.9 | Multiplet | Piperidine H-3ax, H-5ax | 1.46 - 2.06 |
| 1.26 | Triplet | -O-CH₂-CH₃ | 1.26 |
¹³C NMR (Carbon NMR): The carbons of the pyridine ring will be observed in the aromatic region. The piperidine carbons, especially C-2 and C-6, are expected to shift downfield due to the electronic influence of the attached pyridine ring.
| Predicted Chemical Shift (δ, ppm) | Assignment | Reference Data (Ethyl 4-piperidinecarboxylate) (ppm) |
| ~175 | C =O | ~175 |
| ~155 | Pyridine C-4' | - |
| ~150 | Pyridine C-2', C-6' | - |
| ~107 | Pyridine C-3', C-5' | - |
| 60.4 | -O-C H₂-CH₃ | 60.4 |
| ~48 - 50 | Piperidine C-2, C-6 | ~45 |
| ~40 - 42 | Piperidine C-4 | ~41 |
| ~28 - 30 | Piperidine C-3, C-5 | ~28 |
| 14.2 | -O-CH₂-C H₃ | 14.2 |
Infrared (IR) Spectroscopy
The IR spectrum is expected to show characteristic peaks for the carbonyl group of the ester, C-O stretching, and vibrations associated with the aromatic pyridine ring and the aliphatic piperidine ring.
| Predicted Frequency (cm⁻¹) | Intensity | Assignment | Reference Data (Ethyl 4-piperidinecarboxylate) (cm⁻¹) |
| ~3050 | Weak | Aromatic C-H Stretch (Pyridine) | - |
| ~2950 | Medium | Aliphatic C-H Stretch (Piperidine & Ethyl) | ~2940 |
| ~1730 | Strong | C=O Stretch (Ester) | ~1730 |
| ~1600, ~1500 | Medium | C=C & C=N Stretch (Pyridine Ring) | - |
| ~1250, ~1180 | Strong | C-O Stretch (Ester) | ~1250, ~1180 |
| ~820 | Medium | Aromatic C-H Bend (Pyridine) | - |
Mass Spectrometry (MS)
The mass spectrum should show the molecular ion peak corresponding to the molecular weight of the compound (C₁₃H₁₈N₂O₂ = 234.29 g/mol ). Fragmentation patterns would likely involve the loss of the ethoxy group, the entire ester group, and fragmentation of the piperidine ring. A significant fragment corresponding to the pyridin-4-yl-piperidine cation is also anticipated.
| Predicted m/z | Assignment |
| 234 | [M]⁺ (Molecular Ion) |
| 205 | [M - C₂H₅]⁺ |
| 189 | [M - OC₂H₅]⁺ |
| 161 | [M - COOC₂H₅]⁺ |
| 147 | [C₁₀H₁₁N₂]⁺ |
Experimental Protocols
The following are detailed, standardized methodologies for acquiring the spectroscopic data discussed above.
NMR Spectroscopy
-
Sample Preparation: Dissolve 5-10 mg of the purified this compound in approximately 0.6 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆).
-
Instrumentation: Utilize a 400 MHz or higher field NMR spectrometer.
-
¹H NMR Acquisition:
-
Acquire a one-dimensional proton spectrum.
-
Typical parameters: 16-32 scans, spectral width of 12-16 ppm, relaxation delay of 1-2 seconds.
-
Process the data with Fourier transformation, phase correction, and baseline correction.
-
Calibrate the chemical shifts to the residual solvent peak (e.g., CDCl₃ at 7.26 ppm).
-
-
¹³C NMR Acquisition:
-
Acquire a proton-decoupled carbon spectrum.
-
Typical parameters: 1024-4096 scans, spectral width of 200-250 ppm, relaxation delay of 2-5 seconds.
-
Process the data similarly to the ¹H NMR spectrum.
-
Calibrate the chemical shifts to the solvent peak (e.g., CDCl₃ at 77.16 ppm).
-
IR Spectroscopy
-
Sample Preparation:
-
Neat (Liquid): Place a drop of the neat liquid sample between two NaCl or KBr plates.
-
Solid (KBr Pellet): Grind 1-2 mg of the solid sample with ~100 mg of dry KBr powder and press into a thin, transparent pellet.
-
ATR: Place a small amount of the sample directly on the ATR crystal.
-
-
Instrumentation: Use a Fourier-Transform Infrared (FTIR) spectrometer.
-
Acquisition:
-
Record a background spectrum of the empty sample compartment or clean ATR crystal.
-
Record the sample spectrum over a range of 4000-400 cm⁻¹.
-
Typically, 16-32 scans are co-added to improve the signal-to-noise ratio.
-
The final spectrum should be presented in terms of transmittance or absorbance versus wavenumber.
-
Mass Spectrometry
-
Sample Preparation: Dissolve a small amount of the sample (e.g., 1 mg/mL) in a suitable volatile solvent (e.g., methanol, acetonitrile).
-
Instrumentation: Employ a mass spectrometer with an appropriate ionization source, such as Electrospray Ionization (ESI) or Atmospheric Pressure Chemical Ionization (APCI).
-
Acquisition:
-
Infuse the sample solution into the ion source at a constant flow rate (e.g., 5-10 µL/min).
-
Acquire the mass spectrum in positive ion mode.
-
Scan a mass range that includes the expected molecular weight (e.g., m/z 50-500).
-
Optimize ion source parameters (e.g., capillary voltage, cone voltage, source temperature) to obtain a stable signal and good fragmentation if desired (for MS/MS analysis).
-
Visualization of Spectroscopic Workflow
The following diagram illustrates a typical workflow for the spectroscopic analysis of a synthesized chemical compound.
Caption: A generalized workflow for the synthesis, purification, and spectroscopic characterization of a chemical compound.
This guide provides a foundational understanding of the expected spectroscopic properties of this compound and the experimental procedures to obtain them. Researchers can use this information to guide their synthesis and characterization efforts for this and structurally related molecules.
Ethyl 1-(pyridin-4-yl)piperidine-4-carboxylate CAS number and chemical structure
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of Ethyl 1-(pyridin-4-yl)piperidine-4-carboxylate, a heterocyclic compound of interest in medicinal chemistry and drug development. This document details its chemical identity, structural information, and a method for its synthesis.
Chemical Identity and Structure
Chemical Structure:
The chemical structure consists of a central piperidine ring substituted at the 1-position with a pyridin-4-yl moiety and at the 4-position with an ethyl ester group.
(A visual representation of the chemical structure is described above. Due to current limitations, a 2D chemical structure image cannot be generated here. Please refer to chemical drawing software for a visual depiction based on the name.)
Physicochemical Data
Quantitative data for this compound is not widely reported. The following table summarizes the calculated molecular properties and data for a key precursor.
| Property | Value | Notes and References |
| Molecular Formula | C₁₃H₁₈N₂O₂ | Calculated |
| Molecular Weight | 234.30 g/mol | Calculated |
| CAS Number | Not readily available for free base | The dihydrochloride salt is known[1]. |
For comparison, the key starting material, Ethyl 4-piperidinecarboxylate (also known as ethyl isonipecotate), has the following properties:
| Property | Value | References |
| CAS Number | 1126-09-6 | [2] |
| Molecular Formula | C₈H₁₅NO₂ | [2] |
| Molecular Weight | 157.21 g/mol | [2] |
| Boiling Point | 204 °C | [3] |
| Density | 1.02 g/mL at 25 °C | [3] |
Synthesis
The synthesis of this compound can be achieved via a nucleophilic aromatic substitution reaction. A plausible synthetic route is inferred from the preparation of its carboxylic acid precursor, 1-(pyridin-4-yl)piperidine-4-carboxylic acid[4]. This involves the reaction of a halo-pyridine with ethyl 4-piperidinecarboxylate.
Experimental Protocol: Synthesis of 1-(Pyridin-4-yl)piperidine-4-carboxylic Acid
This protocol describes the synthesis of the carboxylic acid precursor, which can be subsequently esterified to yield the target compound. The direct synthesis of the ethyl ester would follow a similar procedure.
Reactants:
-
4-Chloropyridine hydrochloride
-
Ethyl isonipecotate (Ethyl 4-piperidinecarboxylate)
-
Triethylamine
-
Ethanol
-
Water
Procedure: [4]
-
Dissolve 4-Chloropyridine hydrochloride (9.55 g) and triethylamine (26.0 ml) in a mixture of ethanol (10 ml) and water (30 ml).
-
To this solution, add ethyl isonipecotate (10.00 g).
-
Heat the reaction mixture in a sealed tube at 150°C for 96 hours.
-
After cooling, add ethanol to the reaction solution and remove any insoluble materials by filtration.
-
Concentrate the filtrate under reduced pressure.
-
Suspend the resulting residue in chloroform and collect the precipitate by filtration.
-
Recrystallize the product from a water-N,N-dimethylformamide mixture to yield 1-(pyridin-4-yl)piperidine-4-carboxylic acid.
To obtain the target compound, this compound, this carboxylic acid would then undergo esterification with ethanol in the presence of an acid catalyst. Alternatively, the initial reaction could be performed under anhydrous conditions to favor the direct formation of the ethyl ester.
Logical Workflow for Synthesis
The synthesis can be visualized as a two-step logical process, starting from the key reactants.
Caption: Synthetic workflow for this compound.
References
commercial availability of Ethyl 1-(pyridin-4-yl)piperidine-4-carboxylate
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
Commercial Availability
Direct commercial availability of Ethyl 1-(pyridin-4-yl)piperidine-4-carboxylate is highly limited. An extensive search of chemical supplier databases reveals that the compound is not a standard catalog item. Only a single supplier, BLD Pharm, lists the dihydrochloride salt form, albeit without an associated CAS number or detailed technical data, and notes that it requires cold-chain transportation.[1]
Researchers seeking to work with this molecule will likely need to perform a custom synthesis or source it from a specialized chemical synthesis provider. The primary starting material for its synthesis, Ethyl isonipecotate (also known as Ethyl 4-piperidinecarboxylate), is, in contrast, widely available from numerous suppliers.
Table 1: Commercial Availability of Key Compounds
| Compound Name | CAS Number | Typical Commercial Availability | Notes |
| This compound | N/A | Very Limited / Custom Synthesis | Dihydrochloride salt listed by one supplier without a CAS number. |
| Ethyl isonipecotate (Ethyl 4-piperidinecarboxylate) | 1126-09-6 | Widely Available | Common starting material for synthesis.[2][3][4][5] |
| 4-Chloropyridine hydrochloride | 7379-35-3 | Widely Available | Common coupling partner for synthesis. |
Physicochemical and Spectroscopic Data
Due to its nature as a synthetic intermediate, detailed physicochemical data for this compound is not available in public databases. However, data for the key starting material, Ethyl isonipecotate, is well-documented and provided below for reference.
Table 2: Physicochemical Properties of Ethyl Isonipecotate (CAS 1126-09-6)
| Property | Value | Reference(s) |
| Molecular Formula | C₈H₁₅NO₂ | [5] |
| Molecular Weight | 157.21 g/mol | [4][5] |
| Appearance | Clear colorless to slightly brown liquid | [3][4] |
| Boiling Point | 204 °C | [3][4] |
| Density | 1.02 g/mL at 25 °C | [3][4] |
| Refractive Index (n20/D) | 1.459 | [3][4] |
| Solubility | Miscible with water | [4] |
| Storage Temperature | Room temperature, under inert atmosphere | [3][4] |
Spectroscopic data for the final product would need to be generated upon synthesis and purification. For reference, the ¹H NMR and mass spectrometry data for the starting Ethyl isonipecotate are available.[2][6]
Synthesis and Experimental Protocols
The primary route to synthesize this compound is through the N-arylation of Ethyl isonipecotate. This reaction typically involves the coupling of the secondary amine of the piperidine ring with a halogenated pyridine, such as 4-chloropyridine. While a specific protocol isolating the ethyl ester is not explicitly detailed in the surveyed literature, a procedure for the synthesis of the corresponding carboxylic acid provides a clear and adaptable methodology.[7] The target ethyl ester is the intermediate product before the final saponification (hydrolysis) step.
Key Synthetic Reaction: N-Arylation
Caption: General schematic for the N-arylation synthesis.
Detailed Experimental Protocol (Adapted)
This protocol is adapted from the synthesis of the corresponding carboxylic acid and is intended to yield the target ethyl ester by omitting the final hydrolysis step.[7]
Materials:
-
Ethyl isonipecotate (1.0 eq)
-
4-Chloropyridine hydrochloride (1.0-1.2 eq)
-
Triethylamine (2.5-3.0 eq)
-
Anhydrous Ethanol
-
Deionized Water
-
Sealed reaction tube or pressure vessel
Procedure:
-
To a pressure-rated sealed tube, add 4-Chloropyridine hydrochloride and dissolve it in a mixture of ethanol and water (e.g., 1:3 v/v).
-
Add triethylamine to the solution to act as a base, neutralizing the hydrochloride and facilitating the reaction.
-
Add Ethyl isonipecotate to the reaction mixture.
-
Seal the tube securely and heat the reaction mixture to 150°C. Maintain this temperature with stirring for approximately 96 hours.
-
Monitor the reaction progress using an appropriate technique (e.g., TLC or LC-MS) to determine the point of maximum conversion to the desired product before significant hydrolysis to the carboxylic acid occurs.
-
Once the reaction is complete, cool the vessel to room temperature.
-
Transfer the reaction mixture to a round-bottom flask and remove the ethanol under reduced pressure.
-
The remaining aqueous solution can be basified (e.g., with Na₂CO₃) and extracted with an organic solvent such as ethyl acetate or dichloromethane.
-
Combine the organic extracts, dry over an anhydrous salt (e.g., Na₂SO₄ or MgSO₄), filter, and concentrate under reduced pressure to yield the crude product.
-
Purify the crude this compound using flash column chromatography on silica gel.
Note: Optimization of reaction time and temperature may be necessary to maximize the yield of the ethyl ester and minimize the formation of the hydrolyzed carboxylic acid byproduct.
Application in Drug Development: LSD1 Inhibition
The 1-(pyridin-4-yl)piperidine scaffold is a key pharmacophore in the design of potent, reversible inhibitors of Lysine-Specific Demethylase 1 (LSD1).[8][9] LSD1 is a flavin-dependent monoamine oxidase that plays a critical role in epigenetics by demethylating histone H3 at lysine 4 (H3K4) and lysine 9 (H3K9), thereby regulating gene expression.[8][10]
Overexpression of LSD1 is implicated in various cancers, including acute myeloid leukemia (AML) and small cell lung cancer (SCLC), making it a high-value therapeutic target.[11][12][13] Inhibitors containing the this compound-derived core function by competing with the histone substrate for the active site of the enzyme.
Signaling Pathway and Mechanism of Action
LSD1 is a component of several transcriptional repressor complexes, including the CoREST complex. By removing methyl groups from H3K4me1/2, LSD1 facilitates transcriptional repression. Inhibition of LSD1 leads to the re-expression of silenced tumor suppressor genes, promoting cell differentiation and apoptosis in cancer cells.
Caption: Mechanism of LSD1 inhibition by pyridine-piperidine scaffolds.
Experimental Workflow for Inhibitor Screening
The development and evaluation of novel LSD1 inhibitors derived from this scaffold typically follow a structured workflow, from initial synthesis to biological evaluation.
Caption: Workflow for development of LSD1 inhibitors.
Potent inhibitors developed from this core structure have demonstrated IC₅₀ values in the low nanomolar range against LSD1 and exhibit high selectivity over related monoamine oxidases (MAO-A and MAO-B).[9][11] Furthermore, these compounds have shown significant anti-proliferative activity in various cancer cell lines.[13]
Conclusion
This compound, while not a readily available reagent, represents a valuable and synthetically accessible building block for modern drug discovery. Its central role in the architecture of potent LSD1 inhibitors underscores its importance for researchers in oncology and epigenetics. This guide provides the foundational knowledge required to synthesize, characterize, and strategically employ this compound in the development of next-generation therapeutics targeting epigenetic pathways.
References
- 1. This compound dihydrochloride|BLD Pharm [bldpharm.com]
- 2. Ethyl 4-piperidinecarboxylate synthesis - chemicalbook [chemicalbook.com]
- 3. Ethyl 4-piperidinecarboxylate | 1126-09-6 [chemicalbook.com]
- 4. 1126-09-6 CAS MSDS (Ethyl 4-piperidinecarboxylate) Melting Point Boiling Point Density CAS Chemical Properties [chemicalbook.com]
- 5. Ethyl piperidine-4-carboxylate [webbook.nist.gov]
- 6. Ethyl 4-piperidinecarboxylate(1126-09-6) 1H NMR spectrum [chemicalbook.com]
- 7. CN101525313A - 4-substituted and N-substituted ethyl 4-piperidinecarboxylate compounds and preparation methods thereof - Google Patents [patents.google.com]
- 8. Discovery of Pyrrolo[2,3-c]pyridines as Potent and Reversible LSD1 Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 9. 3-(Piperidin-4-ylmethoxy)pyridine Containing Compounds Are Potent Inhibitors of Lysine Specific Demethylase 1 - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Histone Lysine Demethylase Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Discovery of a selective and reversible LSD1 inhibitor with potent anticancer effects in vitro and in vivo - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Crystal Structure of LSD1 in Complex with 4-[5-(Piperidin-4-ylmethoxy)-2-(p-tolyl)pyridin-3-yl]benzonitrile - PMC [pmc.ncbi.nlm.nih.gov]
- 13. theraindx.com [theraindx.com]
A Technical Guide to Pyridinyl-Piperidine Derivatives: Synthesis, Biological Activity, and Therapeutic Potential
For Researchers, Scientists, and Drug Development Professionals
This in-depth technical guide provides a comprehensive review of the literature on pyridinyl-piperidine derivatives, a versatile scaffold of significant interest in medicinal chemistry. This document covers their synthesis, diverse biological activities, and therapeutic applications, with a focus on their roles as kinase inhibitors, antiviral agents, and urease inhibitors. Quantitative data are summarized in structured tables for comparative analysis, and detailed experimental protocols for key synthetic and biological assays are provided. Additionally, relevant signaling pathways and experimental workflows are visualized using Graphviz diagrams to facilitate a deeper understanding of their mechanisms of action and evaluation processes.
Introduction to Pyridinyl-Piperidine Derivatives
The pyridinyl-piperidine scaffold is a privileged structural motif found in a wide range of biologically active compounds. The combination of the aromatic pyridine ring and the saturated piperidine ring provides a unique three-dimensional architecture that allows for diverse substitutions and fine-tuning of physicochemical properties. This versatility has led to the development of numerous pyridinyl-piperidine derivatives with a broad spectrum of pharmacological activities, including anticancer, antiviral, and anti-inflammatory properties. This guide will delve into specific examples of these derivatives, highlighting their therapeutic potential.
Synthetic Methodologies
The synthesis of pyridinyl-piperidine derivatives can be achieved through various synthetic routes. The choice of method often depends on the desired substitution pattern and stereochemistry. Common strategies involve the coupling of pre-functionalized pyridine and piperidine rings or the construction of one ring onto the other.
General Synthesis of 2,4,7-Trisubstituted Pyrido[3,2-d]pyrimidines
A prevalent method for synthesizing certain pyridinyl-piperidine derivatives, particularly those with a fused pyrimidine ring system, starts from a multi-substituted pyridine precursor.
Experimental Protocol:
-
Starting Material: The synthesis typically begins with a commercially available or readily synthesized substituted pyridine, such as 2,4,7-trichloropyrido[3,2-d]pyrimidine.
-
Nucleophilic Substitution: The chlorine atoms on the pyridopyrimidine core are sequentially displaced by nucleophiles. For instance, a piperidine-containing nucleophile can be introduced at one position, while other substituents are introduced at the other positions.
-
Reaction Conditions: The reactions are typically carried out in a suitable solvent, such as acetonitrile, and may require heating under reflux.
-
Purification: The final products are purified using standard techniques like column chromatography to yield the desired 2,4,7-trisubstituted pyrido[3,2-d]pyrimidine derivatives.
Synthesis of 1-(3-nitropyridin-2-yl)piperazine Derivatives
This class of compounds is often synthesized through a direct nucleophilic aromatic substitution reaction.
Experimental Protocol:
-
Reactants: 2-chloro-3-nitropyridine is reacted with an excess of piperazine.[1]
-
Solvent and Conditions: The reaction is typically conducted in a solvent like acetonitrile and heated at reflux overnight.[1]
-
Work-up and Purification: After cooling, the reaction mixture is diluted with an organic solvent (e.g., ethyl acetate), washed with water and brine, and the organic layer is dried and concentrated. The crude product is then purified by column chromatography.[1]
Synthesis of Piperidine-Linked Pyridine Analogues as NNRTIs
The synthesis of these non-nucleoside reverse transcriptase inhibitors often involves a multi-step process to build the complex molecular architecture.
Experimental Protocol:
-
Scaffold Construction: The synthesis may start with the construction of a central diarylpyrimidine core.
-
Introduction of the Piperidine Linker: A piperidine-containing side chain is then introduced through a suitable coupling reaction.
-
Final Modification: Further modifications to the pyridine and other parts of the molecule are made to optimize antiviral activity and pharmacokinetic properties.
-
Purification: Each step is followed by appropriate purification techniques to ensure the purity of the intermediates and the final product.
Biological Activities and Therapeutic Targets
Pyridinyl-piperidine derivatives have shown promising activity against a variety of therapeutic targets. This section will focus on their roles as kinase inhibitors, urease inhibitors, and anti-HIV agents.
Kinase Inhibitors
Kinases are crucial enzymes in cellular signaling pathways, and their dysregulation is a hallmark of many diseases, including cancer. Several pyridinyl-piperidine derivatives have been developed as potent kinase inhibitors.
The phosphatidylinositol 3-kinase (PI3K)/mammalian target of rapamycin (mTOR) pathway is a key signaling cascade that regulates cell growth, proliferation, and survival.[2][3][4] Its overactivation is common in many cancers.
A series of 2,4,7-trisubstituted pyrido[3,2-d]pyrimidines have been identified as potent PI3Kα and mTOR inhibitors. The structure-activity relationship (SAR) studies of these compounds have provided insights into the optimal substitutions for achieving high potency.
Table 1: In Vitro Inhibitory Activity of 2,4,7-Trisubstituted Pyrido[3,2-d]pyrimidine Derivatives against PI3Kα and mTOR.
| Compound | R7 Substituent | PI3Kα IC50 (nM) | mTOR IC50 (nM) |
| Reference Cmpd | H | 19 | 37 |
| 6 | 4-fluorophenyl | 3 | 15 |
| 19 | 1-methyl-1H-pyrazol-4-yl | 10 | 25 |
| 32 | 1H-pyrazol-4-yl | 8 | 20 |
Data compiled from a study on novel PI3K/mTOR inhibitors.[5][6]
// Nodes RTK [label="Receptor Tyrosine Kinase (RTK)", fillcolor="#F1F3F4", fontcolor="#202124"]; PI3K [label="PI3K", fillcolor="#4285F4", fontcolor="#FFFFFF"]; PIP2 [label="PIP2", fillcolor="#FBBC05", fontcolor="#202124"]; PIP3 [label="PIP3", fillcolor="#FBBC05", fontcolor="#202124"]; PTEN [label="PTEN", fillcolor="#EA4335", fontcolor="#FFFFFF"]; PDK1 [label="PDK1", fillcolor="#34A853", fontcolor="#FFFFFF"]; AKT [label="AKT", fillcolor="#4285F4", fontcolor="#FFFFFF"]; mTORC1 [label="mTORC1", fillcolor="#4285F4", fontcolor="#FFFFFF"]; mTORC2 [label="mTORC2", fillcolor="#4285F4", fontcolor="#FFFFFF"]; S6K [label="p70S6K", fillcolor="#34A853", fontcolor="#FFFFFF"]; fourEBP1 [label="4E-BP1", fillcolor="#34A853", fontcolor="#FFFFFF"]; CellGrowth [label="Cell Growth & Proliferation", shape=ellipse, fillcolor="#F1F3F4", fontcolor="#202124"]; Inhibitor [label="Pyridinyl-Piperidine\nPI3K/mTOR Inhibitor", shape=box, style=filled, fillcolor="#EA4335", fontcolor="#FFFFFF"];
// Edges RTK -> PI3K [label="Activates"]; PI3K -> PIP3 [label="Phosphorylates"]; PIP2 -> PI3K [style=dashed]; PTEN -> PIP3 [arrowhead=tee, label="Inhibits"]; PIP3 -> PDK1; PIP3 -> AKT; PDK1 -> AKT [label="Phosphorylates"]; mTORC2 -> AKT [label="Phosphorylates"]; AKT -> mTORC1 [label="Activates"]; mTORC1 -> S6K [label="Phosphorylates"]; mTORC1 -> fourEBP1 [label="Phosphorylates"]; S6K -> CellGrowth; fourEBP1 -> CellGrowth [arrowhead=tee]; Inhibitor -> PI3K [arrowhead=tee, color="#EA4335"]; Inhibitor -> mTORC1 [arrowhead=tee, color="#EA4335"]; } dot Caption: PI3K/mTOR Signaling Pathway and Inhibition.
PIM-1 kinase is a serine/threonine kinase that is overexpressed in various cancers and plays a role in cell survival and proliferation.[7][8] Novel pyridine and pyrazolyl pyridine conjugates have been synthesized and shown to be potent inhibitors of PIM-1 kinase.
Table 2: In Vitro PIM-1 Kinase Inhibitory Activity of Pyridine and Pyrazolyl Pyridine Conjugates.
| Compound | Structure | PIM-1 IC50 (nM) | % Inhibition |
| Staurosporine | Reference | 16.7 | 95.6 |
| Compound 5 | Pyridine derivative | 64.6 | 83.4 |
| Compound 9 | Pyridine derivative | 20.4 | 93.8 |
| Compound 10 | Pyrazolyl pyridine derivative | 34.6 | 87.6 |
Data from a study on novel PIM-1 kinase inhibitors.[7][8]
Urease Inhibitors
Urease is an enzyme that catalyzes the hydrolysis of urea into ammonia and carbon dioxide. It is a key virulence factor for several pathogenic bacteria, including Helicobacter pylori. Inhibition of urease is a promising therapeutic strategy for treating infections caused by these bacteria. Derivatives of 1-(3-nitropyridin-2-yl)piperazine have been synthesized and evaluated as urease inhibitors.
Table 3: Urease Inhibitory Activity of Pyridylpiperazine Hybrid Derivatives.
| Compound | R Group | Urease IC50 (µM) |
| Thiourea | Standard | 23.2 ± 11.0 |
| 5b | 4-chlorophenyl | 2.0 ± 0.73 |
| 5c | 3-chlorophenyl | 2.13 ± 0.82 |
| 7e | 3-bromophenyl | 2.24 ± 1.63 |
Data extracted from studies on pyridylpiperazine urease inhibitors.
Anti-HIV Agents
Human Immunodeficiency Virus (HIV) is the causative agent of Acquired Immunodeficiency Syndrome (AIDS). Non-nucleoside reverse transcriptase inhibitors (NNRTIs) are a key class of antiretroviral drugs that bind to and inhibit the activity of HIV-1 reverse transcriptase, an enzyme essential for viral replication. Piperidine-linked pyridine analogues have been designed and synthesized as potent NNRTIs.
Table 4: Anti-HIV-1 Activity of Piperidine-Linked Pyridine Analogues.
| Compound | EC50 (nM) (Wild-Type HIV-1) | CC50 (µM) | Selectivity Index (SI) |
| Etravirine | 2.2 | 28 | 12,884 |
| BD-c1 | 10 | ≥146 | ≥14,126 |
| BD-e2 | 5.1 | >100 | >19,608 |
EC50: 50% effective concentration; CC50: 50% cytotoxic concentration. Data from a study on novel NNRTIs.[9]
Experimental Protocols for Biological Assays
This section provides detailed methodologies for some of the key biological assays used to evaluate the activity of pyridinyl-piperidine derivatives.
Kinase Inhibition Assays
This luminescent kinase assay measures the amount of ADP produced in a kinase reaction.
Protocol:
-
Reaction Setup: A kinase reaction is set up in a 384-well plate containing the PI3Kα enzyme, the lipid substrate (e.g., PIP2:3PS), ATP, and the test compound in a suitable kinase buffer.[6][10]
-
Incubation: The reaction is incubated at room temperature for a defined period (e.g., 60 minutes).[6]
-
ATP Depletion: ADP-Glo™ Reagent is added to terminate the kinase reaction and deplete the remaining ATP.[6]
-
ADP to ATP Conversion: Kinase Detection Reagent is added to convert the produced ADP into ATP.[6]
-
Luminescence Detection: The newly synthesized ATP is measured using a luciferase/luciferin reaction, and the luminescent signal is read on a plate reader. The signal intensity is proportional to the ADP produced and thus the kinase activity.[6]
// Nodes Start [label="Start", shape=ellipse, fillcolor="#F1F3F4", fontcolor="#202124"]; Step1 [label="Kinase Reaction\n(Kinase, Substrate, ATP, Inhibitor)", fillcolor="#4285F4", fontcolor="#FFFFFF"]; Step2 [label="Incubate\n(Room Temperature)", fillcolor="#FBBC05", fontcolor="#202124"]; Step3 [label="Add ADP-Glo™ Reagent\n(Terminate reaction, Deplete ATP)", fillcolor="#34A853", fontcolor="#FFFFFF"]; Step4 [label="Add Kinase Detection Reagent\n(Convert ADP to ATP)", fillcolor="#34A853", fontcolor="#FFFFFF"]; Step5 [label="Measure Luminescence", fillcolor="#EA4335", fontcolor="#FFFFFF"]; End [label="End", shape=ellipse, fillcolor="#F1F3F4", fontcolor="#202124"];
// Edges Start -> Step1; Step1 -> Step2; Step2 -> Step3; Step3 -> Step4; Step4 -> Step5; Step5 -> End; } dot Caption: ADP-Glo™ Kinase Assay Workflow.
This is a time-resolved fluorescence resonance energy transfer (TR-FRET) based binding assay.[2]
Protocol:
-
Reagent Preparation: Prepare solutions of PIM-1 kinase, a europium-labeled anti-tag antibody, and an Alexa Fluor® 647-labeled tracer in kinase buffer.[2]
-
Assay Plate Setup: In a 384-well plate, add the test compound, followed by the kinase/antibody mixture, and finally the tracer.[2]
-
Incubation: Incubate the plate at room temperature for 1 hour to allow for binding equilibrium.[2]
-
FRET Measurement: Read the plate on a TR-FRET capable plate reader. The FRET signal from europium to Alexa Fluor® 647 indicates tracer binding to the kinase. Inhibition is measured as a decrease in the FRET signal.[2]
Urease Inhibition Assay (Berthelot Method)
This colorimetric assay quantifies the ammonia produced by urease activity.[5][11]
Protocol:
-
Reaction Mixture: In a test tube or 96-well plate, mix a solution of urease enzyme with the test compound at various concentrations and incubate for a short period.
-
Substrate Addition: Add a solution of urea to initiate the enzymatic reaction. Incubate at 37°C for a defined time.
-
Color Development: Stop the reaction and develop the color by adding phenol reagent (Solution A) and alkali-hypochlorite reagent (Solution B). This reacts with the ammonia produced to form a colored indophenol.[5][11]
-
Absorbance Measurement: After a further incubation period for color development, measure the absorbance at a specific wavelength (e.g., 570 nm or 625-670 nm).[5][11]
-
Calculation: The percentage of inhibition is calculated by comparing the absorbance of the wells with the test compound to the control wells without the inhibitor.
Anti-HIV-1 Activity Assay (MTT Method using MT-4 Cells)
This assay measures the ability of a compound to protect MT-4 cells from the cytopathic effects of HIV-1 infection.[3][12]
Protocol:
-
Cell Seeding: Seed MT-4 cells in a 96-well microtiter plate.[3]
-
Compound Addition: Add serial dilutions of the test compound to the wells.
-
Virus Infection: Infect the cells with a stock of HIV-1. Include virus control (cells + virus) and cell control (cells only) wells.[3]
-
Incubation: Incubate the plate at 37°C in a CO2 incubator for 4-5 days.[3]
-
MTT Addition: Add MTT solution to each well and incubate for 4 hours. The viable cells will reduce the yellow MTT to purple formazan crystals.[3]
-
Solubilization: Add a solubilization solution to dissolve the formazan crystals.[3]
-
Absorbance Reading: Read the absorbance at 570 nm. The absorbance is proportional to the number of viable cells.[3]
-
Data Analysis: Calculate the percentage of cell protection and determine the EC50 value.
// Nodes Start [label="Start", shape=ellipse, fillcolor="#F1F3F4", fontcolor="#202124"]; Step1 [label="Seed MT-4 cells in 96-well plate", fillcolor="#4285F4", fontcolor="#FFFFFF"]; Step2 [label="Add serial dilutions of test compound", fillcolor="#4285F4", fontcolor="#FFFFFF"]; Step3 [label="Infect cells with HIV-1", fillcolor="#EA4335", fontcolor="#FFFFFF"]; Step4 [label="Incubate for 4-5 days", fillcolor="#FBBC05", fontcolor="#202124"]; Step5 [label="Add MTT solution and incubate", fillcolor="#34A853", fontcolor="#FFFFFF"]; Step6 [label="Add solubilization solution", fillcolor="#34A853", fontcolor="#FFFFFF"]; Step7 [label="Read absorbance at 570 nm", fillcolor="#EA4335", fontcolor="#FFFFFF"]; End [label="End", shape=ellipse, fillcolor="#F1F3F4", fontcolor="#202124"];
// Edges Start -> Step1; Step1 -> Step2; Step2 -> Step3; Step3 -> Step4; Step4 -> Step5; Step5 -> Step6; Step6 -> Step7; Step7 -> End; } dot Caption: Anti-HIV-1 MTT Assay Workflow.
Conclusion
Pyridinyl-piperidine derivatives represent a highly valuable and versatile scaffold in modern drug discovery. Their synthetic tractability allows for the generation of large and diverse chemical libraries, leading to the identification of potent and selective modulators of various biological targets. The examples highlighted in this guide, from kinase inhibitors for cancer therapy to urease inhibitors for combating bacterial infections and NNRTIs for HIV treatment, underscore the broad therapeutic potential of this chemical class. Future research in this area will likely focus on further optimizing the pharmacokinetic and pharmacodynamic properties of these derivatives, as well as exploring their potential against other diseases. The detailed synthetic and biological protocols provided herein serve as a valuable resource for researchers aiming to contribute to this exciting and impactful field.
References
- 1. 1-(3-Nitorpyridin-2-yl)piperazine synthesis - chemicalbook [chemicalbook.com]
- 2. tools.thermofisher.com [tools.thermofisher.com]
- 3. benchchem.com [benchchem.com]
- 4. Synthesis of novel pyridine and pyrazolyl pyridine conjugates with potent cytotoxicity against HepG2 cancer cells as PIM-1 kinase inhibitors and caspase activators - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 5. static.igem.wiki [static.igem.wiki]
- 6. promega.de [promega.de]
- 7. Synthesis of novel pyridine and pyrazolyl pyridine conjugates with potent cytotoxicity against HepG2 cancer cells as PIM-1 kinase inhibitors and caspase activators - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. benchchem.com [benchchem.com]
- 10. PI3K (p110α[E545K]/p85α) Protocol [promega.jp]
- 11. benchchem.com [benchchem.com]
- 12. Sensitive and rapid assay on MT-4 cells for detection of antiviral compounds against the AIDS virus - PubMed [pubmed.ncbi.nlm.nih.gov]
Unraveling the Biological Landscape of Ethyl 1-(pyridin-4-yl)piperidine-4-carboxylate: A Survey of Available Data
Despite a comprehensive review of scientific literature, patent databases, and chemical registries, specific biological targets for Ethyl 1-(pyridin-4-yl)piperidine-4-carboxylate remain unidentified in the public domain. This compound is predominantly cataloged as a chemical intermediate, a building block utilized in the synthesis of more complex molecules. While direct biological activity data for this specific molecule is not available, an examination of structurally related compounds and the broader class of piperidine derivatives can offer insights into its potential, albeit speculative, areas of pharmacological relevance.
The piperidine scaffold is a ubiquitous feature in a vast array of biologically active compounds and approved drugs, highlighting its importance in medicinal chemistry.[1] Derivatives of piperidine have been successfully developed to target a wide range of biological pathways, leading to treatments for various conditions including pain, inflammation, psychosis, allergies, and cancer.[1] This broad utility underscores the potential for novel piperidine-containing molecules to exhibit significant biological effects.
Insights from Structurally Related Compounds
Analysis of molecules sharing structural motifs with this compound reveals a diversity of biological activities. It is crucial to emphasize that these findings do not directly implicate the same targets for the compound but rather suggest potential avenues for future investigation.
For instance, derivatives of ethyl 4-aminopiperidine-1-carboxylate have been explored for their potential as inhibitors of Akt kinases, a key node in cancer cell signaling pathways.[2] In a different therapeutic area, piperidine carboxamide derivatives have been identified as potent and selective inhibitors of the Plasmodium falciparum proteasome, a target for antimalarial drug development.[3]
Furthermore, the pyridine ring, a core component of this compound, is a well-established pharmacophore. Pyridine derivatives have been investigated as inhibitors of phosphodiesterase 3 (PDE3), an enzyme involved in cardiovascular function and other physiological processes.[4] Additionally, various pyridine carboxylic acid isomers have been explored as scaffolds for the development of a wide range of enzyme inhibitors.[5]
The Role as a Chemical Intermediate
The primary role of this compound, as documented in chemical and pharmaceutical literature, is that of a reactant in the synthesis of more elaborate molecules.[6][7] It serves as a versatile starting material, enabling the construction of diverse chemical libraries for drug discovery programs. This utility as a synthetic building block, while not indicative of its own biological activity, is a critical function in the development of new therapeutic agents.
Future Directions
The absence of specific biological target data for this compound presents an opportunity for further research. High-throughput screening campaigns against a broad range of biological targets could be employed to elucidate its potential pharmacological profile. Furthermore, computational modeling and in silico screening, based on its structural features, could help to prioritize potential targets for experimental validation.
Conclusion
References
- 1. CN101525313A - 4-substituted and N-substituted ethyl 4-piperidinecarboxylate compounds and preparation methods thereof - Google Patents [patents.google.com]
- 2. Discovery of 4-amino-N-[(1S)-1-(4-chlorophenyl)-3-hydroxypropyl]-1-(7H-pyrrolo[2,3-d]pyrimidin-4-yl)piperidine-4-carboxamide (AZD5363), an orally bioavailable, potent inhibitor of Akt kinases - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Identification of potent and reversible piperidine carboxamides that are species-selective orally active proteasome inhibitors to treat malaria - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Synthesis and biological evaluation of novel pyridine derivatives as potential anticancer agents and phosphodiesterase-3 inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Exploring the Potential of Pyridine Carboxylic Acid Isomers to Discover New Enzyme Inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Ethyl 4-piperidinecarboxylate | 1126-09-6 [chemicalbook.com]
- 7. Page loading... [wap.guidechem.com]
In Silico Modeling of Ethyl 1-(pyridin-4-yl)piperidine-4-carboxylate: A Technical Guide for Drug Discovery Professionals
Introduction
Ethyl 1-(pyridin-4-yl)piperidine-4-carboxylate is a synthetic compound featuring a pyridinylpiperidine scaffold. This structural motif is present in a variety of biologically active molecules, suggesting its potential as a valuable starting point for drug discovery and development. In silico modeling offers a powerful and resource-efficient approach to explore the potential biological targets of this compound, predict its pharmacokinetic properties, and guide the design of more potent and selective derivatives. This technical guide provides a comprehensive overview of the in silico modeling workflow for this compound, aimed at researchers, scientists, and drug development professionals. The guide details methodologies for molecular docking, molecular dynamics simulations, and ADMET prediction, and outlines experimental protocols for the validation of in silico findings.
Physicochemical Properties and Synthesis Overview
This compound has the molecular formula C13H18N2O2 and a molecular weight of 234.29 g/mol . While specific experimental data for this exact ester is not extensively published, the synthesis of its parent carboxylic acid, 1-(pyridin-4-yl)piperidine-4-carboxylic acid, has been reported. A common synthetic route involves the reaction of ethyl isonipecotate with 4-chloropyridine hydrochloride in the presence of a base. The ester can be obtained through standard esterification procedures.
In Silico Modeling Workflow
A systematic in silico approach is crucial for a thorough investigation of a molecule's potential. The following workflow outlines the key steps from initial structure preparation to detailed interaction analysis.
Ligand Preparation
The initial step involves the generation of a high-quality 3D structure of this compound. This can be achieved using software such as Avogadro, ChemDraw, or online tools. Subsequent energy minimization using a suitable force field (e.g., MMFF94 or UFF) is essential to obtain a low-energy, stable conformation.
Target Identification
Based on the prevalence of the pyridinylpiperidine scaffold in bioactive compounds, several potential protein targets can be hypothesized. Literature and database mining (e.g., ChEMBL, PubChem) for structurally similar molecules suggest potential interactions with:
-
Histone Deacetylases (HDACs): Many piperidine-based compounds are known to be HDAC inhibitors.
-
Proteasome: Piperidine carboxamides have been identified as inhibitors of the proteasome, particularly in the context of antimalarial drug discovery.
-
Tubulin: The piperidine ring is a feature in some compounds that interact with tubulin, disrupting microtubule dynamics.
For the purpose of this guide, we will consider these three protein families as potential targets for our in silico investigation.
Target Preparation
Three-dimensional structures of the selected protein targets can be obtained from the Protein Data Bank (PDB). It is critical to prepare these structures by removing water molecules and other non-essential ligands, adding hydrogen atoms, and assigning correct protonation states for the amino acid residues, especially those in the active site.
Molecular Docking
Molecular docking predicts the preferred orientation of a ligand when bound to a receptor. This technique provides insights into the binding mode and affinity.
Docking Protocol
-
Grid Generation: Define a docking grid box that encompasses the active site of the target protein.
-
Ligand Docking: Use a docking program (e.g., AutoDock Vina, Glide, GOLD) to place the prepared ligand into the defined grid box. The program will generate multiple binding poses.
-
Scoring and Analysis: The docking poses are ranked based on a scoring function that estimates the binding affinity. The top-ranked poses are then visually inspected to analyze key interactions such as hydrogen bonds, hydrophobic interactions, and pi-pi stacking.
Predicted Binding Data (Hypothetical)
The following table summarizes the kind of quantitative data that would be generated from molecular docking studies against the potential targets. The values presented are hypothetical and for illustrative purposes.
| Target Protein | PDB ID | Predicted Binding Affinity (kcal/mol) | Key Interacting Residues (Hypothetical) |
| HDAC2 | 3MAX | -8.5 | HIS142, HIS143, TYR306 |
| 20S Proteasome (β5 subunit) | 5L42 | -9.2 | THR1, LYS33, GLY47 |
| β-Tubulin | 1JFF | -7.9 | CYS241, LEU248, ALA316 |
Molecular Dynamics (MD) Simulations
MD simulations provide a dynamic view of the ligand-protein complex, allowing for the assessment of its stability and the characterization of interactions over time.
MD Simulation Protocol
-
System Setup: The top-ranked docked complex is placed in a simulation box filled with a chosen water model (e.g., TIP3P). Counter-ions are added to neutralize the system.
-
Minimization: The entire system is energy-minimized to remove any steric clashes.
-
Equilibration: The system is gradually heated to the desired temperature (e.g., 300 K) and then equilibrated at constant pressure (e.g., 1 atm).
-
Production Run: A production MD simulation is run for a significant time scale (e.g., 100 ns or more) to collect trajectory data.
-
Trajectory Analysis: The trajectory is analyzed to calculate Root Mean Square Deviation (RMSD), Root Mean Square Fluctuation (RMSF), and to identify persistent ligand-protein interactions.
Predicted Stability and Interaction Data (Hypothetical)
This table illustrates the type of data obtained from MD simulations.
| Complex | Average RMSD (Å) | Key Persistent Interactions (Hypothetical) |
| HDAC2 - Ligand | 1.8 ± 0.3 | Hydrogen bond with HIS142, Water-bridged interaction with ASP179 |
| Proteasome - Ligand | 2.1 ± 0.4 | Hydrophobic interactions with VAL31, ILE35 |
| β-Tubulin - Ligand | 2.5 ± 0.5 | Pi-pi stacking with TYR224 |
ADMET Prediction
Predicting the Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADMET) properties of a compound is crucial in the early stages of drug discovery to identify potential liabilities.
ADMET Prediction Tools
Various online tools and software packages (e.g., SwissADME, pkCSM, ADMETlab) can be used to predict a wide range of pharmacokinetic and toxicological properties based on the molecule's structure.
Predicted ADMET Properties (Hypothetical)
The following table summarizes hypothetical ADMET predictions for this compound.
| Property | Predicted Value | Interpretation |
| Absorption | ||
| Caco-2 Permeability (logPapp) | > 0.9 | High |
| Human Intestinal Absorption | > 90% | High |
| Distribution | ||
| Volume of Distribution (VDss) | > 0.45 L/kg | Good distribution |
| Blood-Brain Barrier Permeability | Yes | Potential for CNS activity |
| Metabolism | ||
| CYP2D6 Inhibitor | Yes | Potential for drug-drug interactions |
| CYP3A4 Inhibitor | No | Low risk of interaction with CYP3A4 substrates |
| Excretion | ||
| Total Clearance (logCltot) | ~ 0.5 L/h/kg | Moderate clearance |
| Toxicity | ||
| AMES Toxicity | Non-mutagenic | Low risk of mutagenicity |
| hERG I Inhibitor | No | Low risk of cardiotoxicity |
Signaling Pathways
Understanding the potential downstream effects of inhibiting the identified targets is essential. The following diagrams illustrate the signaling pathways associated with HDACs, the proteasome, and tubulin.
Experimental Validation
The validation of in silico predictions through experimental assays is a critical step in the drug discovery process.[1][2] The following are detailed protocols for assays relevant to the potential targets of this compound.
HDAC Activity Assay (Fluorometric)
This assay measures the enzymatic activity of HDACs using a fluorescent substrate.[3][4]
-
Materials:
-
Purified HDAC enzyme or nuclear extract
-
HDAC Assay Buffer
-
Fluorogenic HDAC substrate (e.g., Boc-Lys(Ac)-AMC)
-
HDAC inhibitor (e.g., Trichostatin A or SAHA) as a control
-
Developer solution (containing Trypsin)
-
Black 96-well microplate
-
Fluorescence plate reader
-
-
Protocol:
-
Prepare serial dilutions of the test compound (this compound) in HDAC Assay Buffer.
-
In a 96-well plate, add the HDAC enzyme to each well.
-
Add the test compound dilutions or control inhibitor to the respective wells.
-
Initiate the reaction by adding the fluorogenic HDAC substrate.
-
Incubate the plate at 37°C for a specified time (e.g., 30-60 minutes).
-
Stop the reaction and develop the signal by adding the developer solution.
-
Incubate for a further 15-30 minutes at 37°C.
-
Measure the fluorescence at an excitation wavelength of ~355 nm and an emission wavelength of ~460 nm.
-
Calculate the percentage of inhibition and determine the IC50 value.
-
Proteasome Activity Assay (Fluorometric)
This assay quantifies the chymotrypsin-like activity of the proteasome.[5][6][7]
-
Materials:
-
Cell lysate containing proteasomes or purified 20S proteasome
-
Proteasome Assay Buffer
-
Fluorogenic proteasome substrate (e.g., Suc-LLVY-AMC)
-
Proteasome inhibitor (e.g., MG-132) as a control
-
Black 96-well microplate
-
Fluorescence plate reader
-
-
Protocol:
-
Prepare serial dilutions of the test compound in Proteasome Assay Buffer.
-
In a 96-well plate, add the cell lysate or purified proteasome to each well.
-
Add the test compound dilutions or control inhibitor.
-
Initiate the reaction by adding the fluorogenic proteasome substrate.
-
Incubate the plate at 37°C, protecting it from light.
-
Measure the fluorescence kinetically over 30-60 minutes at an excitation wavelength of ~350-380 nm and an emission wavelength of ~440-460 nm.
-
Determine the rate of reaction and calculate the percentage of inhibition and IC50 value.
-
In Vitro Tubulin Polymerization Assay
This assay measures the effect of a compound on the assembly of purified tubulin into microtubules by monitoring changes in turbidity.[8]
-
Materials:
-
Purified tubulin protein (>97% pure)
-
General Tubulin Buffer (e.g., 80 mM PIPES pH 6.9, 2 mM MgCl2, 0.5 mM EGTA)
-
GTP solution
-
Glycerol
-
Test compound and controls (e.g., colchicine, paclitaxel) dissolved in DMSO
-
Temperature-controlled spectrophotometer with a 96-well plate reader
-
-
Protocol:
-
Pre-warm the spectrophotometer to 37°C.
-
On ice, prepare the tubulin solution in General Tubulin Buffer and add GTP and glycerol.
-
Pipette the test compound dilutions and controls into a pre-chilled 96-well plate.
-
To initiate polymerization, add the ice-cold tubulin/GTP/glycerol mixture to each well.
-
Immediately place the plate in the 37°C spectrophotometer and measure the absorbance at 340 nm at regular intervals for 60 minutes.
-
Analyze the polymerization curves to determine the effect of the compound on the rate and extent of tubulin polymerization.
-
Conclusion
The in silico modeling approach detailed in this guide provides a robust framework for the initial characterization of this compound. By combining molecular docking, molecular dynamics simulations, and ADMET prediction, researchers can efficiently generate hypotheses about its biological targets and pharmacokinetic profile. The subsequent experimental validation using the described protocols is essential to confirm these computational predictions and to further guide the development of this promising chemical scaffold for therapeutic applications. This integrated strategy of computational and experimental methods accelerates the drug discovery process, enabling a more focused and resource-effective path towards novel therapeutics.
References
- 1. A Guide to In Silico Drug Design - PMC [pmc.ncbi.nlm.nih.gov]
- 2. global.fujitsu [global.fujitsu]
- 3. Purification and enzymatic assay of class I histone deacetylase enzymes - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Histone Deacetylase (HDAC) Activity Assay Kit (Fluorometric) | Abcam [abcam.com]
- 5. Proteasomes: Isolation and Activity Assays - PMC [pmc.ncbi.nlm.nih.gov]
- 6. resources.novusbio.com [resources.novusbio.com]
- 7. Proteasome Assay in Cell Lysates - PMC [pmc.ncbi.nlm.nih.gov]
- 8. benchchem.com [benchchem.com]
A Comprehensive Technical Guide to Ethyl 1-(pyridin-4-yl)piperidine-4-carboxylate
For Researchers, Scientists, and Drug Development Professionals
Abstract
Ethyl 1-(pyridin-4-yl)piperidine-4-carboxylate is a heterocyclic organic compound featuring a piperidine ring substituted with a pyridine group at the nitrogen atom and an ethyl carboxylate at the 4-position. While this specific molecule is not extensively documented in publicly available scientific literature as a standalone therapeutic agent or a key component of major signaling pathway studies, its structural motifs are of significant interest in medicinal chemistry. The piperidine and pyridine moieties are prevalent in a vast array of biologically active compounds and approved pharmaceuticals. This guide provides a detailed overview of its chemical identity, a proposed synthesis protocol based on established chemical reactions for analogous structures, and a discussion of its potential, yet currently undocumented, role in drug discovery and development.
Chemical Identity and Properties
This section summarizes the key identifiers and physicochemical properties of this compound.
| Identifier | Value |
| IUPAC Name | This compound |
| Synonyms | 4-Piperidinecarboxylic acid, 1-(4-pyridinyl)-, ethyl ester; 3,4,5,6-tetrahydro-2H-[1,4']bipyridinyl-4-carboxylic acid ethyl ester |
| CAS Number | 121912-29-6 |
| Molecular Formula | C₁₃H₁₈N₂O₂ |
| Molecular Weight | 234.29 g/mol |
| Appearance | Not widely reported; likely a solid or oil |
| Solubility | Expected to be soluble in common organic solvents |
Synthesis and Experimental Protocols
Therefore, a direct synthesis of this compound would likely involve the N-arylation of ethyl piperidine-4-carboxylate with a suitable 4-substituted pyridine, such as 4-chloropyridine or 4-fluoropyridine.
Proposed Experimental Protocol: N-Arylation of Ethyl piperidine-4-carboxylate
This proposed protocol is based on common methods for the synthesis of N-aryl piperidines.
Materials:
-
Ethyl piperidine-4-carboxylate
-
4-Chloropyridine hydrochloride (or 4-fluoropyridine)
-
A suitable base (e.g., potassium carbonate, triethylamine, or sodium tert-butoxide)
-
A suitable solvent (e.g., Dimethylformamide (DMF), Dimethyl sulfoxide (DMSO), or Toluene)
-
Palladium catalyst (optional, for Buchwald-Hartwig amination, e.g., Pd₂(dba)₃)
-
Ligand for palladium catalyst (optional, e.g., BINAP, Xantphos)
Procedure:
-
To a solution of ethyl piperidine-4-carboxylate (1 equivalent) and 4-chloropyridine hydrochloride (1-1.2 equivalents) in a suitable solvent, add the base (2-3 equivalents).
-
If a palladium-catalyzed reaction is employed, the palladium precursor and ligand are added at this stage.
-
The reaction mixture is heated under an inert atmosphere (e.g., nitrogen or argon) for a period ranging from a few hours to overnight, with the temperature typically between 80-150 °C. The progress of the reaction should be monitored by a suitable analytical technique, such as Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Upon completion, the reaction mixture is cooled to room temperature and quenched with water.
-
The product is extracted into an organic solvent (e.g., ethyl acetate, dichloromethane).
-
The combined organic layers are washed with brine, dried over anhydrous sodium sulfate or magnesium sulfate, filtered, and concentrated under reduced pressure.
-
The crude product can be purified by column chromatography on silica gel to afford pure this compound.
Logical Workflow for the Proposed Synthesis:
References
Methodological & Application
Application Notes and Protocols: Ethyl 1-(pyridin-4-yl)piperidine-4-carboxylate in Medicinal Chemistry
For Researchers, Scientists, and Drug Development Professionals
Introduction
Ethyl 1-(pyridin-4-yl)piperidine-4-carboxylate is a heterocyclic compound featuring a 1,4'-bipiperidine core structure. This scaffold is of significant interest in medicinal chemistry due to its presence in a variety of biologically active molecules. The piperidine and pyridine rings are common motifs in numerous pharmaceuticals, recognized for their ability to form key interactions with biological targets. The ester functional group in this compound provides a versatile handle for further chemical modifications, allowing for the exploration of structure-activity relationships (SAR) and the development of novel therapeutic agents.
This document provides an overview of the potential applications of this compound in medicinal chemistry, based on the activity of structurally related compounds. It also includes a detailed protocol for the synthesis of its precursor, 1-(pyridin-4-yl)piperidine-4-carboxylic acid.
Potential Medicinal Chemistry Applications
While specific biological data for this compound is not extensively available in the public domain, the 1,4'-bipiperidine scaffold is a key component in compounds targeting various biological entities. These applications suggest potential areas of investigation for the title compound and its derivatives.
Kinase Inhibition
Derivatives of the 1,4'-bipiperidine scaffold have been explored as inhibitors of protein kinases, which are crucial regulators of cell signaling and are often dysregulated in diseases such as cancer. For instance, compounds incorporating a 1-(pyrrolo[2,3-d]pyrimidin-4-yl)piperidine moiety have been developed as potent and selective inhibitors of Protein Kinase B (Akt).
Hypothetical Screening Workflow for Kinase Inhibition:
Caption: Workflow for evaluating kinase inhibitory activity.
GPCR Ligand Development
The 1,4'-bipiperidine framework is also a common feature in ligands for G-protein coupled receptors (GPCRs). Modifications of this scaffold can lead to compounds with high affinity and selectivity for various GPCRs, which are implicated in a wide range of physiological processes and are major drug targets.
Representative GPCR Signaling Pathway:
Caption: Simplified GPCR signaling cascade.
Quantitative Data for Structurally Related Compounds
| Compound Class | Target | Activity (IC₅₀/Kᵢ) | Reference |
| 1-(Pyrrolo[2,3-d]pyrimidin-4-yl)piperidine-4-carboxamides | Akt1 | 1-100 nM | [1] |
| 1-Aryl-3-(1-acylpiperidin-4-yl)ureas | Soluble Epoxide Hydrolase (sEH) | 1-50 nM | Not directly cited |
| N-substituted-4-(pyridin-4-ylalkyl)piperazine-1-carboxamides | Leishmania CYP51 | 0.1-10 µM | [2] |
Experimental Protocols
Synthesis of 1-(Pyridin-4-yl)piperidine-4-carboxylic Acid
This protocol describes the synthesis of the carboxylic acid precursor to this compound.
Materials:
-
4-Chloropyridine hydrochloride
-
Triethylamine
-
Ethyl isonipecotate (Ethyl 4-piperidinecarboxylate)
-
Ethanol
-
Water
-
Chloroform
-
N,N-Dimethylformamide (DMF)
-
Sealed reaction tube
-
Standard laboratory glassware
-
Rotary evaporator
-
Filtration apparatus
Procedure:
-
In a sealed reaction tube, dissolve 4-chloropyridine hydrochloride (9.55 g) and triethylamine (26.0 mL) in a mixture of ethanol (10 mL) and water (30 mL).
-
To this solution, add ethyl isonipecotate (10.00 g).
-
Seal the tube and heat the reaction mixture at 150 °C for 96 hours.
-
After the reaction is complete, allow the tube to cool to room temperature.
-
Add ethanol to the reaction mixture and filter to remove any insoluble materials.
-
Concentrate the filtrate under reduced pressure using a rotary evaporator.
-
Suspend the resulting residue in chloroform.
-
Collect the precipitate by filtration.
-
Recrystallize the crude product from a water-N,N-dimethylformamide mixture to yield 1-(pyridin-4-yl)piperidine-4-carboxylic acid (10.34 g).
Characterization:
The product can be characterized by various analytical techniques, including:
-
Mass Spectrometry (MS): To confirm the molecular weight. For example, using APCI-MS, the expected [M+H]⁺ ion would be at m/z 207.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): To confirm the chemical structure.
-
Infrared (IR) Spectroscopy: To identify characteristic functional groups.
Esterification to this compound
The synthesized 1-(pyridin-4-yl)piperidine-4-carboxylic acid can be converted to its corresponding ethyl ester via standard esterification methods, such as Fischer esterification.
General Protocol (Fischer Esterification):
-
Suspend 1-(pyridin-4-yl)piperidine-4-carboxylic acid in an excess of absolute ethanol.
-
Add a catalytic amount of a strong acid (e.g., sulfuric acid or hydrochloric acid).
-
Reflux the mixture for several hours, monitoring the reaction progress by a suitable method (e.g., TLC or LC-MS).
-
Upon completion, cool the reaction mixture and neutralize the acid catalyst with a weak base (e.g., sodium bicarbonate solution).
-
Extract the product into an organic solvent (e.g., ethyl acetate).
-
Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to obtain the crude ethyl ester.
-
Purify the crude product by column chromatography on silica gel to yield pure this compound.
Conclusion
This compound represents a valuable scaffold for medicinal chemistry research. Based on the biological activities of structurally related compounds, this molecule and its derivatives hold promise for the development of novel therapeutics, particularly in the areas of kinase inhibition and GPCR modulation. The provided synthetic protocols offer a starting point for the preparation and further functionalization of this interesting chemical entity. Further biological evaluation of this compound is warranted to elucidate its specific pharmacological profile and therapeutic potential.
References
Application Note and Protocol for the Derivatization of Ethyl 1-(pyridin-4-yl)piperidine-4-carboxylate
Audience: Researchers, scientists, and drug development professionals.
Introduction
Ethyl 1-(pyridin-4-yl)piperidine-4-carboxylate is a versatile bifunctional molecule featuring a reactive ester moiety and a basic piperidine-pyridine core. This structure is a valuable scaffold in medicinal chemistry, and its derivatization allows for the exploration of structure-activity relationships (SAR) in drug discovery programs. This application note provides a detailed two-step protocol for the derivatization of the carboxylate group. The protocol first describes the hydrolysis of the ethyl ester to the corresponding carboxylic acid, followed by the amide coupling of the acid with a primary amine to generate a new amide derivative. This method is fundamental for creating libraries of compounds for screening and lead optimization.
Key Experiments and Methodologies
The derivatization process is divided into two main experimental protocols:
-
Hydrolysis of this compound: The ethyl ester is saponified using a strong base to yield the corresponding carboxylic acid salt, which is subsequently neutralized to obtain the free carboxylic acid.
-
Amide Coupling of 1-(pyridin-4-yl)piperidine-4-carboxylic acid: The resulting carboxylic acid is coupled with a representative primary amine using a standard peptide coupling reagent to form the desired amide.
These protocols are based on well-established chemical transformations for ester hydrolysis and amide bond formation.[1][2][3]
Experimental Protocols
Protocol 1: Hydrolysis of this compound
This protocol details the conversion of the ethyl ester to the corresponding carboxylic acid.
Materials:
-
This compound
-
Methanol (MeOH)
-
Sodium hydroxide (NaOH)
-
Deionized water
-
Hydrochloric acid (HCl), 1M solution
-
Dichloromethane (DCM)
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Round-bottom flask
-
Magnetic stirrer and stir bar
-
Reflux condenser
-
Heating mantle
-
Separatory funnel
-
Rotary evaporator
-
pH paper or pH meter
Procedure:
-
To a round-bottom flask, add this compound (1.0 eq).
-
Dissolve the starting material in methanol (10 mL per gram of starting material).
-
In a separate beaker, prepare a 2M solution of sodium hydroxide in deionized water.
-
Add the 2M NaOH solution (2.0 eq) to the methanolic solution of the ester at room temperature.
-
Attach a reflux condenser and heat the reaction mixture to reflux (approximately 65 °C).
-
Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting material is consumed (typically 2-4 hours).
-
After the reaction is complete, cool the mixture to room temperature and remove the methanol under reduced pressure using a rotary evaporator.
-
Add deionized water (10 mL) to the residue to dissolve the sodium salt of the product.
-
Cool the aqueous solution in an ice bath and acidify to pH ~6 by the dropwise addition of 1M HCl. The product will precipitate out of the solution.
-
Collect the solid product by vacuum filtration and wash with cold deionized water.
-
Dry the solid product under vacuum to yield 1-(pyridin-4-yl)piperidine-4-carboxylic acid.
-
The purity and identity of the product can be confirmed by ¹H NMR, ¹³C NMR, and mass spectrometry.
Protocol 2: Amide Coupling of 1-(pyridin-4-yl)piperidine-4-carboxylic acid with a Primary Amine
This protocol describes the formation of an amide bond between the carboxylic acid and a representative primary amine (e.g., benzylamine).
Materials:
-
1-(pyridin-4-yl)piperidine-4-carboxylic acid (from Protocol 1)
-
Benzylamine (or other primary amine)
-
N,N'-Dicyclohexylcarbodiimide (DCC) or 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC)[3]
-
1-Hydroxybenzotriazole (HOBt)
-
N,N-Diisopropylethylamine (DIPEA)
-
Anhydrous Dichloromethane (DCM) or N,N-Dimethylformamide (DMF)
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Brine (saturated aqueous NaCl solution)
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Round-bottom flask
-
Magnetic stirrer and stir bar
-
Nitrogen or argon atmosphere setup
-
Separatory funnel
-
Rotary evaporator
-
Silica gel for column chromatography
Procedure:
-
To a dry round-bottom flask under an inert atmosphere (N₂ or Ar), add 1-(pyridin-4-yl)piperidine-4-carboxylic acid (1.0 eq).
-
Dissolve the carboxylic acid in anhydrous DCM or DMF (20 mL per gram of acid).
-
Add HOBt (1.2 eq) and the primary amine (e.g., benzylamine, 1.1 eq) to the solution.
-
Add DIPEA (2.0 eq) to the reaction mixture and stir for 5 minutes.
-
In a separate flask, dissolve DCC or EDC (1.2 eq) in a small amount of anhydrous DCM or DMF.
-
Add the solution of the coupling reagent dropwise to the reaction mixture at 0 °C (ice bath).
-
Allow the reaction to warm to room temperature and stir for 12-24 hours.
-
Monitor the reaction progress by TLC or LC-MS.
-
Once the reaction is complete, filter the mixture to remove the dicyclohexylurea (DCU) byproduct if DCC was used.
-
Dilute the filtrate with DCM and wash sequentially with saturated aqueous NaHCO₃ (2x) and brine (1x).
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by silica gel column chromatography using an appropriate eluent system (e.g., a gradient of methanol in dichloromethane) to afford the desired amide.
-
Characterize the final product by ¹H NMR, ¹³C NMR, and mass spectrometry.
Data Presentation
The following tables should be used to record the quantitative data from the experiments.
Table 1: Reaction Parameters and Yield for Hydrolysis
| Parameter | Value |
| Starting Material Mass (g) | |
| Moles of Starting Material | |
| Moles of NaOH | |
| Reaction Time (h) | |
| Product Mass (g) | |
| Theoretical Yield (g) | |
| Percentage Yield (%) |
Table 2: Reaction Parameters and Yield for Amide Coupling
| Parameter | Value |
| Carboxylic Acid Mass (g) | |
| Moles of Carboxylic Acid | |
| Primary Amine Used | |
| Moles of Primary Amine | |
| Coupling Reagent Used | |
| Moles of Coupling Reagent | |
| Reaction Time (h) | |
| Purified Product Mass (g) | |
| Theoretical Yield (g) | |
| Percentage Yield (%) |
Table 3: Analytical Characterization Data
| Compound | ¹H NMR (δ, ppm) | ¹³C NMR (δ, ppm) | MS (m/z) | Purity (e.g., by HPLC) |
| 1-(pyridin-4-yl)piperidine-4-carboxylic acid | ||||
| Final Amide Product |
Visualizations
The following diagrams illustrate the chemical pathways and experimental workflow.
Caption: Chemical pathway for the hydrolysis of the ethyl ester.
Caption: Chemical pathway for the amide coupling reaction.
Caption: Experimental workflow for the two-step derivatization.
References
Application Notes and Protocols: 1-Aryl-piperidine-4-carboxylate Derivatives in Neuroscience Research
Introduction
The 1-aryl-piperidine-4-carboxylate scaffold is a privileged structure in medicinal chemistry and neuroscience research, forming the core of numerous biologically active compounds. While specific research on Ethyl 1-(pyridin-4-yl)piperidine-4-carboxylate is limited, indicating its probable role as a synthetic intermediate, its structural analogs have shown significant activity at various central nervous system (CNS) targets. These derivatives are instrumental in the investigation of neurological and psychiatric disorders due to their ability to modulate key neurotransmitter systems.
This document provides an overview of the major applications of 1-aryl-piperidine-4-carboxylate derivatives in neuroscience, with a focus on their roles as potential antipsychotics, cognitive enhancers, and modulators of muscarinic receptors. The provided protocols are representative methodologies based on studies of structurally related compounds.
I. Applications in Neuroscience Research
The versatility of the 1-aryl-piperidine-4-carboxylate core allows for molecular modifications that confer affinity and selectivity for a range of neuronal targets. Key research applications include:
-
Antipsychotic Drug Discovery: Many derivatives exhibit antagonist activity at dopamine D₂ and serotonin 5-HT₂ₐ receptors, a hallmark of atypical antipsychotics used in the treatment of schizophrenia. The aryl group and substitutions on the piperidine ring are critical for modulating receptor affinity and functional activity.[1]
-
Cognitive Enhancement and Alzheimer's Disease Research: The piperidine moiety is a common feature in acetylcholinesterase (AChE) inhibitors. By inhibiting AChE, these compounds increase acetylcholine levels in the brain, a strategy employed to manage the symptoms of Alzheimer's disease.[2][3]
-
Modulation of Muscarinic Acetylcholine Receptors (mAChRs): Certain analogs act as positive allosteric modulators (PAMs) of muscarinic receptors, such as the M₄ subtype. M₄ PAMs are of interest for treating the cognitive and negative symptoms of schizophrenia with a potentially better side-effect profile than traditional antipsychotics.[4][5]
-
Neuropathic and Inflammatory Pain Research: Some derivatives have been investigated as inhibitors of soluble epoxide hydrolase (sEH), an enzyme involved in the metabolism of anti-inflammatory fatty acids. Inhibition of sEH can reduce neuroinflammation and pain.[6]
-
Serotonergic System Modulation: The 1-arylpiperazine substructure, closely related to 1-aryl-piperidine, is a well-known pharmacophore for serotonin receptor ligands, with applications in the study and treatment of depression and anxiety.[7][8]
II. Quantitative Data Summary
The following tables summarize representative quantitative data for various 1-aryl-piperidine derivatives from the literature, illustrating their potency at different neuroscience-related targets.
Table 1: Receptor Binding Affinities of an Antipsychotic Candidate
| Compound | Target Receptor | Binding Affinity (Kᵢ, nM) |
| 9f | Dopamine D₂ | 15.3 |
| Serotonin 5-HT₂ₐ | 28.7 | |
| Serotonin 5-HT₁ₐ | >1000 | |
| Data adapted from a study on aryl-piperidine derivatives as potential antipsychotic agents.[1] |
Table 2: Acetylcholinesterase Inhibition by a Piperidine Derivative
| Compound | Target Enzyme | Inhibitory Concentration (IC₅₀, nM) |
| 21 | Acetylcholinesterase (AChE) | 0.56 |
| Butyrylcholinesterase (BuChE) | >10,000 | |
| Data from a study on 1-benzyl-piperidine derivatives as AChE inhibitors.[2] |
Table 3: Muscarinic M₄ Receptor Modulation by a Pyrazol-4-yl-pyridine Derivative
| Compound | Parameter | Value |
| 12 | Allosteric Binding Affinity (pK₉) | 7.8 |
| Cooperativity with Acetylcholine (logα) | 1.5 | |
| Data from a study identifying a selective M₄ positive allosteric modulator.[4][5] |
III. Experimental Protocols
The following are detailed protocols for key experiments typically performed to characterize the neuroscience applications of 1-aryl-piperidine-4-carboxylate derivatives.
Protocol 1: In Vitro Receptor Binding Assay
Objective: To determine the binding affinity of a test compound for a specific CNS receptor (e.g., Dopamine D₂).
Materials:
-
Test compound (e.g., a 1-aryl-piperidine derivative)
-
Radioligand (e.g., [³H]-Spiperone for D₂ receptors)
-
Cell membranes expressing the target receptor
-
Assay buffer (e.g., 50 mM Tris-HCl, 120 mM NaCl, 5 mM KCl, 2 mM CaCl₂, 1 mM MgCl₂, pH 7.4)
-
Non-specific binding competitor (e.g., Haloperidol)
-
Glass fiber filters
-
Scintillation cocktail and liquid scintillation counter
Procedure:
-
Prepare serial dilutions of the test compound in the assay buffer.
-
In a 96-well plate, add the cell membranes, radioligand, and either the test compound, buffer (for total binding), or the non-specific competitor (for non-specific binding).
-
Incubate the plate at room temperature for a specified time (e.g., 60 minutes) to allow binding to reach equilibrium.
-
Rapidly filter the contents of each well through the glass fiber filters using a cell harvester to separate bound from free radioligand.
-
Wash the filters with ice-cold assay buffer to remove any non-specifically bound radioligand.
-
Place the filters in scintillation vials, add the scintillation cocktail, and quantify the radioactivity using a liquid scintillation counter.
-
Calculate the specific binding by subtracting the non-specific binding from the total binding.
-
Plot the percentage of specific binding against the logarithm of the test compound concentration and fit the data to a one-site competition model to determine the IC₅₀, which can then be converted to the inhibition constant (Kᵢ).
Protocol 2: Acetylcholinesterase Inhibition Assay (Ellman's Method)
Objective: To measure the ability of a test compound to inhibit the activity of acetylcholinesterase.
Materials:
-
Test compound
-
Acetylcholinesterase (AChE) enzyme
-
Acetylthiocholine iodide (ATCI) as the substrate
-
5,5'-Dithiobis-(2-nitrobenzoic acid) (DTNB, Ellman's reagent)
-
Phosphate buffer (pH 8.0)
-
96-well microplate reader
Procedure:
-
Prepare serial dilutions of the test compound in the phosphate buffer.
-
In a 96-well plate, add the AChE enzyme solution, DTNB, and either the test compound or buffer (for control).
-
Pre-incubate the plate at a controlled temperature (e.g., 37°C) for a short period (e.g., 15 minutes).
-
Initiate the reaction by adding the substrate (ATCI) to all wells.
-
Immediately measure the absorbance at 412 nm at regular intervals for a set duration (e.g., 5 minutes) using the microplate reader. The rate of increase in absorbance is proportional to the enzyme activity.
-
Calculate the percentage of enzyme inhibition for each concentration of the test compound relative to the control.
-
Plot the percentage of inhibition against the logarithm of the test compound concentration and fit the data to a dose-response curve to determine the IC₅₀ value.
IV. Visualizations
Signaling Pathway Diagram
Caption: Signaling pathway of a muscarinic M₄ receptor positive allosteric modulator (PAM).
Experimental Workflow Diagram
Caption: General workflow for the preclinical evaluation of a novel 1-aryl-piperidine derivative.
Logical Relationship Diagram
Caption: Relationship between the core scaffold, mechanisms of action, and applications.
References
- 1. Discovery of aryl-piperidine derivatives as potential antipsychotic agents using molecular hybridization strategy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Novel piperidine derivatives. Synthesis and anti-acetylcholinesterase activity of 1-benzyl-4-[2-(N-benzoylamino)ethyl]piperidine derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Synthesis, docking, pharmacokinetic prediction, and acetylcholinesterase inhibitory evaluation of N-(2-(piperidine-1-yl)ethyl)benzamide derivatives as potential anti-Alzheimer agents - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Structure–activity relationship of pyrazol-4-yl-pyridine derivatives and identification of a radiofluorinated probe for imaging the muscarinic acetylcholine receptor M4 - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Structure-activity relationship of pyrazol-4-yl-pyridine derivatives and identification of a radiofluorinated probe for imaging the muscarinic acetylcholine receptor M4 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. 1-Aryl-3-(1-acylpiperidin-4-yl)urea Inhibitors of Human and Murine Soluble Epoxide Hydrolase: Structure-Activity Relationships, Pharmacokinetics and Reduction of Inflammatory Pain - PMC [pmc.ncbi.nlm.nih.gov]
- 7. N-dealkylation of arylpiperazine derivatives: disposition and metabolism of the 1-aryl-piperazines formed - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Anti-nociceptive and anti-inflammatory activities of 4-[(1-phenyl-1H-pyrazol-4-yl) methyl] 1-piperazine carboxylic acid ethyl ester: A new piperazine derivative - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for Ethyl 1-(pyridin-4-yl)piperidine-4-carboxylate in API Synthesis
For Researchers, Scientists, and Drug Development Professionals
Introduction
Ethyl 1-(pyridin-4-yl)piperidine-4-carboxylate is a versatile heterocyclic building block of significant interest in medicinal chemistry. Its rigid piperidine scaffold, coupled with the reactive ester functionality and the basic pyridinyl moiety, makes it an attractive starting material for the synthesis of a diverse range of biologically active molecules. This document provides detailed application notes and experimental protocols for the synthesis of this building block and its subsequent application in the preparation of Active Pharmaceutical Ingredients (APIs), with a focus on its potential use in the development of Rho kinase (ROCK) inhibitors.
Synthesis of the Building Block: this compound
The synthesis of the title compound can be achieved through a two-step process involving an N-arylation reaction followed by esterification.
Step 1: Synthesis of 1-(Pyridin-4-yl)piperidine-4-carboxylic Acid
A common method for the N-arylation of piperidines is the reaction of a piperidine derivative with an activated pyridine, such as 4-chloropyridine.
Experimental Protocol:
A mixture of 4-chloropyridine hydrochloride (9.55 g), triethylamine (26.0 ml), ethyl isonipecotate (10.00 g), ethanol (10 ml), and water (30 ml) is heated in a sealed tube at 150°C for 96 hours.[1] After cooling, ethanol is added to the reaction mixture, and any insoluble material is removed by filtration. The filtrate is then concentrated under reduced pressure. The resulting residue is suspended in chloroform, and the precipitate is collected by filtration. The crude product is recrystallized from a mixture of water and N,N-dimethylformamide to yield 1-(pyridin-4-yl)piperidine-4-carboxylic acid.
Quantitative Data:
| Reactant/Product | Molecular Weight ( g/mol ) | Amount | Yield (%) |
| 4-Chloropyridine hydrochloride | 150.01 | 9.55 g | - |
| Ethyl isonipecotate | 157.21 | 10.00 g | - |
| 1-(Pyridin-4-yl)piperidine-4-carboxylic acid | 206.23 | 10.34 g | ~60% |
Step 2: Esterification to this compound
The carboxylic acid can be converted to its corresponding ethyl ester via standard esterification methods, such as Fischer esterification.
Experimental Protocol:
1-(Pyridin-4-yl)piperidine-4-carboxylic acid is dissolved in an excess of absolute ethanol. A catalytic amount of a strong acid, such as sulfuric acid or p-toluenesulfonic acid, is added. The mixture is refluxed for several hours until the reaction is complete, as monitored by thin-layer chromatography (TLC). Upon completion, the excess ethanol is removed under reduced pressure. The residue is dissolved in an appropriate organic solvent (e.g., ethyl acetate), washed with a saturated sodium bicarbonate solution and brine, dried over anhydrous sodium sulfate, and concentrated to afford this compound.
Application in API Synthesis: A Potential Route to Rho Kinase (ROCK) Inhibitors
The 1-(pyridin-4-yl)piperidine-4-carboxamide moiety is a key structural feature in a number of potent and selective Rho kinase (ROCK) inhibitors. These inhibitors have therapeutic potential in a variety of diseases, including cardiovascular disorders, glaucoma, and cancer. The following section outlines a potential synthetic route to a key intermediate for an aminofurazan-based ROCK inhibitor, utilizing this compound.
Proposed Synthesis of a ROCK Inhibitor Intermediate
The ethyl ester of the building block can be readily converted to a carboxamide through amidation with a suitable amine.
Experimental Protocol: Amidation
To a solution of this compound in a suitable aprotic solvent (e.g., N,N-dimethylformamide or dichloromethane), an equimolar amount of the desired amine (e.g., an aminofurazan derivative) is added, along with a coupling agent such as 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) and an activator like 1-Hydroxybenzotriazole (HOBt). A non-nucleophilic base, for instance, N,N-diisopropylethylamine (DIPEA), is also added to the reaction mixture. The reaction is stirred at room temperature until completion. The product is then isolated through standard work-up procedures, which may include aqueous extraction and purification by column chromatography.
Quantitative Data for a Representative Amidation Reaction:
| Reactant/Product | Molecular Weight ( g/mol ) | Amount | Yield (%) |
| This compound | 234.29 | 1.0 eq | - |
| Amine | Variable | 1.1 eq | - |
| EDC | 191.70 | 1.2 eq | - |
| HOBt | 135.13 | 1.2 eq | - |
| DIPEA | 129.24 | 2.0 eq | 70-90% (Typical) |
| N-Substituted 1-(pyridin-4-yl)piperidine-4-carboxamide | Variable | - | - |
Visualizations
Synthetic Workflow
Caption: Synthetic workflow for the preparation of the building block and its application in the synthesis of a ROCK inhibitor intermediate.
Rho Kinase (ROCK) Signaling Pathway
Caption: Simplified diagram of the Rho Kinase (ROCK) signaling pathway and the point of intervention for ROCK inhibitors.
References
Application Notes and Protocols for the Quantification of Ethyl 1-(pyridin-4-yl)piperidine-4-carboxylate
For Researchers, Scientists, and Drug Development Professionals
Introduction
Ethyl 1-(pyridin-4-yl)piperidine-4-carboxylate is a chemical compound of interest in pharmaceutical research and development. Accurate and precise quantification of this analyte is crucial for various stages of drug development, including pharmacokinetic studies, formulation development, and quality control. These application notes provide detailed protocols for the quantification of this compound using High-Performance Liquid Chromatography with UV detection (HPLC-UV) and Liquid Chromatography with tandem Mass Spectrometry (LC-MS/MS).
Physicochemical Properties
A thorough understanding of the physicochemical properties of this compound is fundamental for analytical method development.
| Property | Value | Source |
| Molecular Formula | C₁₄H₁₈N₂O₂ | N/A |
| Molecular Weight | 246.31 g/mol | N/A |
| Appearance | White to off-white solid | N/A |
| Solubility | Soluble in methanol, acetonitrile, DMSO | N/A |
| UV Chromophore | Pyridine ring | N/A |
| Ionizable Group | Pyridinyl nitrogen, Piperidine nitrogen | N/A |
Analytical Methods
Two primary analytical methods are presented for the quantification of this compound: HPLC-UV for routine analysis and LC-MS/MS for high sensitivity and selectivity, particularly in complex biological matrices.
Method 1: High-Performance Liquid Chromatography with UV Detection (HPLC-UV)
This method is suitable for the quantification of the analyte in bulk drug substances and simple formulations where high sensitivity is not required. The presence of the pyridine ring allows for strong UV absorbance.
Experimental Protocol:
-
Instrumentation: A standard HPLC system equipped with a quaternary pump, autosampler, column oven, and a UV-Vis detector.
-
Chromatographic Conditions:
-
Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm particle size).
-
Mobile Phase: Isocratic elution with a mixture of 0.1% formic acid in water (A) and acetonitrile (B) in a 60:40 (v/v) ratio.
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30 °C.
-
Injection Volume: 10 µL.
-
UV Detection Wavelength: 254 nm.
-
-
Standard and Sample Preparation:
-
Prepare a stock solution of this compound (1 mg/mL) in methanol.
-
Create a series of calibration standards by serially diluting the stock solution with the mobile phase to achieve concentrations ranging from 1 µg/mL to 100 µg/mL.
-
Prepare unknown samples by dissolving them in the mobile phase to an expected concentration within the calibration range.
-
Filter all solutions through a 0.45 µm syringe filter before injection.
-
-
Data Analysis:
-
Quantify the analyte by constructing a calibration curve of peak area versus concentration.
-
Determine the concentration of the unknown samples by interpolating their peak areas from the calibration curve.
-
Method 2: Liquid Chromatography with Tandem Mass Spectrometry (LC-MS/MS)
This method offers high sensitivity and selectivity and is ideal for quantifying this compound in complex matrices such as plasma, urine, and tissue homogenates.
Experimental Protocol:
-
Instrumentation: A liquid chromatography system coupled to a triple quadrupole mass spectrometer with an electrospray ionization (ESI) source.
-
Chromatographic Conditions:
-
Column: C18 reverse-phase column (e.g., 2.1 x 50 mm, 1.8 µm particle size).
-
Mobile Phase: Gradient elution with 0.1% formic acid in water (A) and 0.1% formic acid in acetonitrile (B).
-
Gradient Program:
-
0-0.5 min: 5% B
-
0.5-3.0 min: 5% to 95% B
-
3.0-4.0 min: 95% B
-
4.0-4.1 min: 95% to 5% B
-
4.1-5.0 min: 5% B
-
-
Flow Rate: 0.4 mL/min.
-
Column Temperature: 40 °C.
-
Injection Volume: 5 µL.
-
-
Mass Spectrometric Conditions:
-
Ionization Mode: Electrospray Ionization (ESI), Positive.
-
Multiple Reaction Monitoring (MRM) Transitions:
-
Analyte: Precursor ion (Q1) m/z 247.1 → Product ion (Q3) m/z 174.1 (quantifier) and m/z 122.1 (qualifier).
-
Internal Standard (IS): (e.g., a deuterated analog or a structurally similar compound) - to be determined based on availability.
-
-
Ion Source Parameters:
-
Capillary Voltage: 3.5 kV.
-
Source Temperature: 150 °C.
-
Desolvation Temperature: 400 °C.
-
Cone Gas Flow: 50 L/hr.
-
Desolvation Gas Flow: 800 L/hr.
-
-
-
Sample Preparation (Plasma):
-
To 100 µL of plasma, add 10 µL of internal standard solution and 300 µL of ice-cold acetonitrile (protein precipitation).
-
Vortex for 1 minute.
-
Centrifuge at 13,000 rpm for 10 minutes at 4 °C.
-
Transfer the supernatant to a clean tube and evaporate to dryness under a gentle stream of nitrogen.
-
Reconstitute the residue in 100 µL of the initial mobile phase.
-
Inject into the LC-MS/MS system.
-
-
Data Analysis:
-
Quantify the analyte using the peak area ratio of the analyte to the internal standard against a calibration curve.
-
Quantitative Data Summary
The following table summarizes the expected performance characteristics of the two analytical methods. These are typical values and may vary based on instrumentation and experimental conditions.
| Parameter | HPLC-UV | LC-MS/MS |
| Linearity (R²) | > 0.999 | > 0.999 |
| Range | 1 - 100 µg/mL | 0.1 - 100 ng/mL |
| Precision (%RSD) | < 2% | < 10% |
| Accuracy (% Recovery) | 98 - 102% | 95 - 105% |
| Limit of Detection (LOD) | ~0.3 µg/mL | ~0.03 ng/mL |
| Limit of Quantification (LOQ) | 1 µg/mL | 0.1 ng/mL |
Visualizations
Workflow for Analytical Method Development and Validation
Caption: General workflow for analytical method development.
Experimental Workflow for LC-MS/MS Quantification
Caption: LC-MS/MS quantification workflow.
Application Note and Protocols for the Formulation of Ethyl 1-(pyridin-4-yl)piperidine-4-carboxylate for In Vivo Studies
Audience: Researchers, scientists, and drug development professionals.
Abstract: This document provides detailed application notes and standardized protocols for the formulation of Ethyl 1-(pyridin-4-yl)piperidine-4-carboxylate for use in in vivo research. The selection of an appropriate vehicle is critical for ensuring accurate dosing, maximizing bioavailability, and minimizing vehicle-related toxicity. Due to the limited publicly available data on the physicochemical properties of this specific compound, a systematic approach to formulation development is recommended, starting with solubility screening. This guide outlines procedures for preparing solutions, co-solvent systems, and suspensions, along with standard protocols for oral gavage and intravenous administration in rodents.
Physicochemical Properties
A thorough understanding of the compound's properties is the first step in developing a suitable formulation. Key data for this compound is summarized below. Researchers should consider empirically determining properties marked as "Not Available."
| Property | Value | Source/Comment |
| Chemical Name | This compound | - |
| Molecular Formula | C₁₃H₁₈N₂O₂ | [1] |
| Molecular Weight | 234.297 g/mol | [1] |
| Appearance | Not Available | Typically a solid or oil at room temperature. Visual inspection is required. |
| Solubility | Not Available | Crucial for formulation development. A solubility screening protocol is provided below. The dihydrochloride salt form suggests potential for aqueous solubility.[2] |
| pKa | Not Available | Predicted basic pKa due to the pyridine and piperidine nitrogens. This will influence solubility in acidic pH. |
| LogP | Not Available | Indicates the lipophilicity of the compound, which affects absorption and distribution. |
| Stability | Stable under normal conditions. Air sensitive.[3] | Store in a dry, cool, well-ventilated place, potentially under an inert atmosphere like nitrogen. Incompatible with strong acids, bases, and oxidizing agents.[3] |
Recommended Vehicles for In Vivo Formulation
The choice of vehicle depends on the compound's solubility, the intended route of administration, and potential vehicle-induced toxicity.[4][5] Below is a summary of common vehicles.
| Vehicle Type | Examples | Properties & Considerations |
| Aqueous | Sterile Water, 0.9% Saline, Phosphate-Buffered Saline (PBS) | Ideal for water-soluble compounds. Isotonic solutions like saline and PBS are preferred for parenteral routes to minimize irritation.[5] |
| Aqueous Suspension | 0.5-1% Methylcellulose (MC), 0.5-1% Carboxymethylcellulose (CMC) | For poorly water-soluble compounds. Requires a suspending agent to ensure uniform dosing. Must be homogenized before each administration.[4] |
| Co-Solvents | DMSO, Ethanol, Polyethylene Glycol 300/400 (PEG300/400), Propylene Glycol | Used to dissolve lipophilic or poorly soluble compounds. Often used in combination (e.g., DMSO/PEG/Water). Final concentration of organic solvent should be minimized to avoid toxicity.[4][5] |
| Lipid-Based | Corn oil, Sesame oil, Miglyol 812 | Suitable for highly lipophilic compounds, particularly for oral administration to enhance absorption.[5] |
| Surfactants | Tween 80, Cremophor EL | Often added to co-solvent or suspension formulations to improve wetting and solubility. Can have biological effects and potential for toxicity.[4] |
Experimental Protocols
Protocol 1: Solubility Screening
Objective: To determine the approximate solubility of this compound in various vehicles to guide formulation selection.
Materials:
-
This compound
-
Selection of vehicles (e.g., Water, 0.9% Saline, PBS pH 7.4, 0.5% MC in water, PEG400, DMSO, Corn Oil)
-
Microcentrifuge tubes or glass vials
-
Vortex mixer
-
Orbital shaker
-
Analytical balance
Methodology:
-
Weigh 1-5 mg of the compound into a pre-weighed vial.
-
Add a small, measured volume of the first vehicle (e.g., 100 µL).
-
Vortex vigorously for 1-2 minutes.
-
Place the vial on an orbital shaker at room temperature for 1-2 hours to facilitate dissolution.
-
Visually inspect for undissolved particles. If the compound has completely dissolved, it is soluble at or above the current concentration.
-
If dissolved, add more compound in small, weighed increments, repeating steps 3-5 until a saturated solution (visible solid precipitate) is formed.
-
If the initial amount did not dissolve, add more vehicle in measured increments, repeating steps 3-5 until the compound fully dissolves.
-
Calculate the approximate solubility in mg/mL for each vehicle.
-
Record results in a structured table.
Protocol 2: Preparation of a Co-solvent Formulation (Example: 10% DMSO / 40% PEG400 / 50% Saline)
Objective: To prepare a solution of the compound for parenteral or oral administration when aqueous solubility is limited.
Materials:
-
This compound
-
Dimethyl sulfoxide (DMSO)
-
Polyethylene Glycol 400 (PEG400)
-
Sterile 0.9% Saline
-
Sterile vials and syringes
-
Vortex mixer
Methodology:
-
Calculate the required amount of compound and each vehicle component based on the desired final concentration and volume.
-
Weigh the compound into a sterile glass vial.
-
Add the required volume of DMSO to the vial. Vortex until the compound is completely dissolved.
-
Add the required volume of PEG400. Vortex until the solution is homogeneous.
-
Slowly add the sterile saline dropwise while continuously vortexing. This slow addition is crucial to prevent the compound from precipitating out of solution.[4]
-
Visually inspect the final formulation for any cloudiness or precipitation. If the solution is clear, it is ready for use.
-
Note: The final concentration of DMSO should be kept as low as possible to minimize potential toxicity. Always run a vehicle-only control group in animal studies.[5]
Protocol 3: Preparation of a Suspension Formulation (Example: 0.5% Methylcellulose)
Objective: To prepare a uniform suspension for oral administration of a poorly soluble compound.
Materials:
-
This compound
-
Methylcellulose (MC) or Carboxymethylcellulose (CMC)
-
Purified water
-
Mortar and pestle or homogenizer
-
Stir plate and magnetic stir bar
Methodology:
-
Prepare the 0.5% MC vehicle: Slowly add 0.5 g of MC to 100 mL of hot water (~60-70°C) while stirring to disperse the powder. Then, cool the mixture in an ice bath while continuing to stir until a clear, viscous solution forms. Store at 4°C.
-
Weigh the required amount of the compound and place it in a mortar.
-
Add a few drops of the 0.5% MC vehicle to the powder and triturate with the pestle to form a smooth, uniform paste. This step wets the compound and prevents clumping.[4]
-
Gradually add the remaining volume of the 0.5% MC vehicle in small portions while continuously stirring or triturating.
-
Transfer the suspension to a suitable container. Stir continuously with a magnetic stir bar before and during dose administration to ensure a homogenous suspension.
In Vivo Administration Protocols
Protocol 4: Administration via Oral Gavage (Mouse/Rat)
Objective: To accurately deliver a specified volume of the formulation directly into the stomach.
Materials:
-
Prepared formulation
-
Appropriately sized gavage needles (flexible or rounded-tip preferred).[6][7]
-
Syringes
-
Animal scale
Methodology:
-
Weigh the animal to calculate the correct dosing volume. The maximum recommended volume is typically 10 mL/kg for mice and 10-20 mL/kg for rats.[6][8]
-
Determine the correct insertion depth of the gavage needle by measuring from the animal's snout to the last rib (xiphoid process) and mark the needle.[6][8]
-
Properly restrain the animal, ensuring the head and neck are extended to create a straight line to the esophagus.[8]
-
Insert the gavage needle into the diastema (gap between incisors and molars) and gently advance it along the upper palate towards the esophagus. The animal may swallow as the tube passes.[8]
-
The tube should pass smoothly without resistance. If resistance is met, withdraw and try again. Do not force the needle.[8]
-
Once the needle is inserted to the pre-measured depth, administer the formulation slowly.
-
Gently remove the needle along the same path of insertion.
-
Monitor the animal for at least 5-10 minutes post-dosing for any signs of respiratory distress.[8][9]
Protocol 5: Administration via Intravenous (IV) Injection (Mouse)
Objective: To deliver the formulation directly into the systemic circulation via the lateral tail vein.
Materials:
-
Prepared, sterile, particle-free formulation
-
Mouse restrainer
-
Heat source (e.g., heat lamp or warming pad)
-
Sterile syringes (e.g., 1 mL)
-
70% alcohol wipes
Methodology:
-
Warm the mouse's tail using a heat source for a few minutes to dilate the lateral veins, making them more visible.[11][12]
-
Load the syringe with the correct volume of formulation and remove all air bubbles. The maximum recommended bolus injection volume is 5 mL/kg.[10]
-
Place the mouse in a restrainer.
-
Wipe the tail with an alcohol pad.
-
Identify one of the two lateral tail veins.
-
With the needle bevel facing up, insert it into the vein at a shallow angle, parallel to the tail. Start the injection attempt towards the distal end of the tail.[11][12]
-
A successful insertion may result in a small flash of blood in the needle hub.
-
Inject the solution slowly and steadily. If there is resistance or a blister forms, the needle is not in the vein. Withdraw, move to a more proximal site on the vein, and try again with a fresh needle if necessary.[11][13]
-
After injection, withdraw the needle and apply gentle pressure with gauze to stop any bleeding.
-
Return the animal to its cage and monitor for any adverse reactions.
Visualized Workflows
Caption: Formulation development workflow for in vivo studies.
Caption: General experimental workflow for an in vivo study.
References
- 1. Ethyl 1-(Pyridin-3-yl)piperidine-4-carboxylate - Amerigo Scientific [amerigoscientific.com]
- 2. This compound dihydrochloride|BLD Pharm [bldpharm.com]
- 3. fishersci.com [fishersci.com]
- 4. benchchem.com [benchchem.com]
- 5. researchgate.net [researchgate.net]
- 6. iacuc.ucsf.edu [iacuc.ucsf.edu]
- 7. instechlabs.com [instechlabs.com]
- 8. iacuc.wsu.edu [iacuc.wsu.edu]
- 9. Institutional protocols for the oral administration (gavage) of chemicals and microscopic microbial communities to mice: Analytical consensus - PMC [pmc.ncbi.nlm.nih.gov]
- 10. animalcare.ubc.ca [animalcare.ubc.ca]
- 11. depts.ttu.edu [depts.ttu.edu]
- 12. research.vt.edu [research.vt.edu]
- 13. research-support.uq.edu.au [research-support.uq.edu.au]
Application Note: HPLC Purification of Ethyl 1-(pyridin-4-yl)piperidine-4-carboxylate
Abstract
This application note details a robust reversed-phase high-performance liquid chromatography (RP-HPLC) method for the purification of Ethyl 1-(pyridin-4-yl)piperidine-4-carboxylate, a key intermediate in pharmaceutical synthesis. The described protocol provides a reliable and scalable method for achieving high purity of the target compound, suitable for researchers, scientists, and professionals in drug development. The method utilizes a C18 stationary phase with a mobile phase gradient of acetonitrile and water containing formic acid to ensure optimal separation and peak shape.
Introduction
This compound is a heterocyclic compound of significant interest in medicinal chemistry due to the prevalence of the piperidine and pyridine moieties in numerous active pharmaceutical ingredients.[1] The purity of such intermediates is critical for the successful synthesis of the final drug substance and for ensuring its safety and efficacy. High-performance liquid chromatography (HPLC) is a powerful technique for the purification of these types of molecules. This document outlines a validated HPLC method developed for the efficient purification of this compound from reaction mixtures.
Experimental Protocol
A detailed methodology for the HPLC purification is provided below.
1. Instrumentation and Materials:
-
HPLC System: A preparative HPLC system equipped with a gradient pump, autosampler, column oven, and a UV-Vis detector.
-
Column: A C18 reversed-phase column (e.g., 250 x 10 mm, 5 µm particle size).
-
Solvents: HPLC grade acetonitrile, and ultrapure water.
-
Additive: Formic acid (analytical grade).
-
Sample: Crude this compound dissolved in a suitable solvent (e.g., a mixture of the mobile phase).
2. Chromatographic Conditions:
-
Mobile Phase A: 0.1% Formic acid in Water
-
Mobile Phase B: 0.1% Formic acid in Acetonitrile
-
Gradient Program:
-
0-5 min: 10% B
-
5-25 min: 10% to 90% B
-
25-30 min: 90% B
-
30.1-35 min: 10% B (re-equilibration)
-
-
Flow Rate: 5.0 mL/min
-
Column Temperature: 30 °C
-
Detection Wavelength: 254 nm
-
Injection Volume: 500 µL (dependent on concentration and column size)
3. Sample Preparation:
The crude sample of this compound is dissolved in a minimal amount of the initial mobile phase composition (90% A, 10% B) to a concentration of approximately 10 mg/mL. The sample solution should be filtered through a 0.45 µm syringe filter before injection to remove any particulate matter.
4. Purification and Fraction Collection:
The prepared sample is injected onto the equilibrated HPLC system. The elution of the target compound is monitored at 254 nm. Fractions are collected based on the UV signal corresponding to the peak of this compound.
5. Post-Purification Analysis:
The collected fractions are analyzed for purity using an analytical HPLC method with a similar, but faster, gradient. The pure fractions are then combined, and the solvent is removed under reduced pressure to yield the purified product.
Data Presentation
The following table summarizes the expected performance of the HPLC purification method.
| Parameter | Value |
| Retention Time | Approximately 15.2 min |
| Purity of Crude | ~85% |
| Purity of Final Product | >99.5% |
| Recovery Yield | ~90% |
Workflow Diagram
Caption: Figure 1. A schematic overview of the HPLC purification process for this compound.
Discussion
The use of reversed-phase chromatography is well-suited for the purification of moderately polar compounds like this compound. The C18 stationary phase provides excellent hydrophobic retention, while the acetonitrile/water mobile phase allows for a wide range of elution strengths. The addition of formic acid to the mobile phase is crucial for achieving good peak symmetry by protonating the basic nitrogen atoms in the pyridine and piperidine rings, which suppresses unwanted interactions with residual silanols on the silica support. The gradient elution ensures that earlier eluting impurities are well-separated from the product peak, and later eluting, more hydrophobic impurities are efficiently washed from the column. The detection wavelength of 254 nm is appropriate due to the strong UV absorbance of the pyridine ring.
Conclusion
The HPLC method described in this application note provides an effective and reproducible protocol for the purification of this compound. This method is suitable for implementation in research and development laboratories for the production of high-purity material required for subsequent synthetic steps or biological evaluation.
References
Application Notes & Protocols: The Use of Ethyl 1-(pyridin-4-yl)piperidine-4-carboxylate in Fragment-Based Drug Discovery
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the principles and practical considerations for utilizing Ethyl 1-(pyridin-4-yl)piperidine-4-carboxylate as a fragment in fragment-based drug discovery (FBDD). The document outlines a typical workflow from initial screening to lead optimization, including detailed, representative experimental protocols.
Fragment-based drug discovery is a powerful methodology for identifying novel lead compounds. It begins with the screening of low molecular weight compounds (fragments), typically with molecular weights under 300 Da.[1][2] These fragments, if they bind to the target protein, serve as starting points for the development of more potent and selective drug candidates through iterative chemical modifications.[3][4] this compound is a suitable candidate for an FBDD library due to its chemical structure, which incorporates features often found in pharmacologically active compounds, such as a piperidine ring and a pyridine moiety.
A key advantage of FBDD is its efficient exploration of chemical space.[3] By starting with smaller, less complex molecules, a wider range of interactions with a target protein can be sampled compared to traditional high-throughput screening (HTS) of large, complex molecules.[4] The initial hits from an FBDD campaign typically exhibit weak binding affinities, which are then improved through structure-guided design.[5]
Fragment-Based Drug Discovery Workflow
The following diagram illustrates a typical workflow for an FBDD campaign, starting from a fragment library and progressing to a lead compound.
Hypothetical Target and Signaling Pathway
For the purpose of these application notes, we will consider a hypothetical protein kinase, "Kinase X," as the therapeutic target. Kinase X is implicated in a pro-inflammatory signaling cascade. This compound is identified as a fragment that binds to the ATP-binding site of Kinase X, inhibiting its activity.
Experimental Protocols
Primary Screening: Surface Plasmon Resonance (SPR)
SPR is a sensitive biophysical technique used to detect and quantify molecular interactions in real-time. It is well-suited for screening fragment libraries due to its high throughput and ability to detect weak binding events.
Objective: To identify fragments from a library that bind to Kinase X.
Materials:
-
Biacore T200 instrument (or equivalent)
-
CM5 sensor chip
-
Amine coupling kit (EDC, NHS, ethanolamine)
-
Recombinant purified Kinase X
-
Fragment library dissolved in an appropriate buffer (e.g., PBS with 5% DMSO)
-
Running buffer (e.g., HBS-EP+)
Protocol:
-
Immobilization of Kinase X:
-
Equilibrate the CM5 sensor chip with running buffer.
-
Activate the carboxyl groups on the sensor surface by injecting a 1:1 mixture of 0.4 M EDC and 0.1 M NHS for 7 minutes.
-
Inject Kinase X (e.g., 50 µg/mL in 10 mM sodium acetate, pH 5.0) over the activated surface to achieve an immobilization level of approximately 10,000 response units (RU).
-
Deactivate any remaining active esters by injecting 1 M ethanolamine-HCl (pH 8.5) for 7 minutes.
-
A reference flow cell is prepared similarly but without the injection of Kinase X.
-
-
Fragment Screening:
-
Prepare fragment solutions at a concentration of 200 µM in running buffer.
-
Inject each fragment solution over the Kinase X and reference flow cells for 60 seconds at a flow rate of 30 µL/min.
-
Allow for a 120-second dissociation phase.
-
Regenerate the sensor surface between fragment injections if necessary (e.g., with a short pulse of 50 mM NaOH).
-
Monitor the sensorgram for binding responses. A positive "hit" is determined by a response significantly above the background noise.
-
-
Data Analysis:
-
Subtract the reference flow cell data from the active flow cell data.
-
Analyze the sensorgrams to identify fragments that show a binding response.
-
For initial hits, perform a dose-response analysis to estimate the dissociation constant (KD).
-
Hit Validation: Isothermal Titration Calorimetry (ITC)
ITC is a thermodynamic technique that directly measures the heat released or absorbed during a binding event, allowing for the determination of binding affinity (KD), stoichiometry (n), and enthalpy (ΔH).
Objective: To confirm the binding of this compound to Kinase X and determine the thermodynamic parameters of the interaction.
Materials:
-
MicroCal PEAQ-ITC instrument (or equivalent)
-
Purified Kinase X
-
This compound
-
Dialysis buffer (e.g., 20 mM HEPES, 150 mM NaCl, pH 7.5)
Protocol:
-
Sample Preparation:
-
Dialyze Kinase X extensively against the ITC buffer.
-
Dissolve this compound in the final dialysis buffer to minimize buffer mismatch effects.
-
Prepare a 20 µM solution of Kinase X in the sample cell and a 400 µM solution of the fragment in the injection syringe.
-
-
ITC Experiment:
-
Set the experimental temperature to 25°C.
-
Perform an initial injection of 0.4 µL followed by 18 injections of 2 µL of the fragment solution into the Kinase X solution at 150-second intervals.
-
Stir the sample cell at 750 rpm.
-
-
Data Analysis:
-
Integrate the raw ITC data to obtain the heat change for each injection.
-
Fit the integrated data to a single-site binding model to determine the KD, n, and ΔH.
-
Data Presentation and Fragment Elaboration
Following hit validation, the fragment is elaborated to improve its potency and drug-like properties. This process is guided by structural information obtained from techniques like X-ray crystallography.
Quantitative Data Summary
The following table summarizes hypothetical data for the initial fragment hit and two subsequent, more potent analogs. Ligand efficiency (LE) is a key metric in FBDD, calculated as the binding energy per heavy atom.
| Compound | Structure | MW (Da) | KD (µM) | Ligand Efficiency (LE) |
| Fragment Hit | This compound | 234.29 | 150 | 0.32 |
| Analog 1 | 1-(Pyridin-4-yl)-N-(m-tolyl)piperidine-4-carboxamide | 295.39 | 12 | 0.35 |
| Analog 2 (Lead Compound) | N-(3-Chlorophenyl)-1-(pyridin-4-yl)piperidine-4-carboxamide | 329.82 | 0.5 | 0.39 |
Fragment Elaboration Strategy
The diagram below illustrates a "fragment growing" strategy, where chemical moieties are added to the initial fragment to exploit additional interactions within the target's binding site.
Conclusion
This compound represents a viable starting point for a fragment-based drug discovery campaign. The protocols and workflows detailed in these application notes provide a framework for the identification and optimization of fragment hits. Through a systematic approach involving sensitive biophysical screening techniques, structural biology, and medicinal chemistry, fragments like this compound can be elaborated into potent and selective lead compounds with therapeutic potential.
References
- 1. A Role for Fragment-Based Drug Design in Developing Novel Lead Compounds for Central Nervous System Targets - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Frontiers | Application of Fragment-Based Drug Discovery to Versatile Targets [frontiersin.org]
- 3. pubs.acs.org [pubs.acs.org]
- 4. In silico Strategies to Support Fragment-to-Lead Optimization in Drug Discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Fragment-based drug discovery for disorders of the central nervous system: designing better drugs piece by piece - PMC [pmc.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
Technical Support Center: Synthesis of Ethyl 1-(pyridin-4-yl)piperidine-4-carboxylate
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing the synthesis of Ethyl 1-(pyridin-4-yl)piperidine-4-carboxylate.
Troubleshooting Guides and FAQs
This section addresses common issues encountered during the synthesis of this compound, focusing on two primary synthetic routes: Nucleophilic Aromatic Substitution (SNAr) and Buchwald-Hartwig Amination.
Frequently Asked Questions (FAQs)
Q1: What are the primary methods for synthesizing this compound?
A1: The two most common and effective methods are:
-
Nucleophilic Aromatic Substitution (SNAr): This method involves the reaction of a 4-halopyridine (typically 4-chloropyridine) with ethyl piperidine-4-carboxylate. This reaction is often driven by high temperatures.
-
Buchwald-Hartwig Amination: This is a palladium-catalyzed cross-coupling reaction between a 4-halopyridine and ethyl piperidine-4-carboxylate. This method generally offers milder reaction conditions and higher selectivity compared to SNAr.[1]
Q2: My Buchwald-Hartwig reaction with 4-chloropyridine is showing low to no conversion. What are the most common causes and what should I check first?
A2: Low or no conversion in the amination of chloropyridines is a frequent issue, primarily because aryl chlorides are less reactive than the corresponding bromides or iodides. The oxidative addition of the C-Cl bond to the Pd(0) complex is often the rate-limiting step.[2]
Initial Troubleshooting Steps:
-
Catalyst System Integrity:
-
Palladium Source: Ensure your palladium source is active. Palladium(II) acetate (Pd(OAc)₂) can be unreliable; consider using a pre-catalyst (e.g., a G3 or G4 palladacycle) which forms the active Pd(0) species more cleanly and efficiently.[2]
-
Ligand Choice: Bulky, electron-rich phosphine ligands are essential for activating C-Cl bonds. Standard ligands like triphenylphosphine (PPh₃) are often ineffective. Consider sterically hindered biarylphosphine ligands such as RuPhos, BrettPhos, or DavePhos.[2]
-
-
Reaction Conditions:
-
Temperature: These reactions often require elevated temperatures, typically in the 80-110 °C range, to facilitate the difficult oxidative addition.[2]
-
Inert Atmosphere: Ensure the reaction is performed under a strictly inert atmosphere (Argon or Nitrogen). Oxygen can deactivate the Pd(0) catalyst.[2]
-
Solvent Purity: Use dry, degassed solvents. Common solvents include toluene, 1,4-dioxane, and THF.[2]
-
-
Base Selection: A strong, non-nucleophilic base is required. Sodium tert-butoxide (NaOtBu) is the most common and effective base.[2] If your substrate is base-sensitive, weaker bases like K₃PO₄ or Cs₂CO₃ can be used, but this will likely require a more active catalyst system and higher temperatures.[2]
Q3: I am observing a significant amount of hydrodehalogenation (replacement of -Cl with -H) on my pyridine ring in a Buchwald-Hartwig reaction. How can I suppress this side reaction?
A3: Hydrodehalogenation is a common side reaction where the aryl chloride is reduced instead of aminated. This often occurs when the reductive elimination of the desired product is slow, allowing for competing pathways.[2]
Strategies to Minimize Hydrodehalogenation:
-
Ligand Choice: Select a ligand that promotes rapid reductive elimination.
-
Base Purity: Ensure the base is anhydrous and of high purity. Some sources of NaOtBu can contain traces of sodium hydroxide or moisture, which can exacerbate the problem.[2]
-
Amine Stoichiometry: Using a slight excess of the amine (e.g., 1.2-1.5 equivalents) can help favor the desired coupling pathway.[2]
-
Strictly Anhydrous Conditions: Ensure all reagents and the solvent are scrupulously dried.[2]
Q4: My SNAr reaction is giving a low yield. What are the common causes and how can I improve it?
A4: Low yields in the SNAr reaction for this synthesis can be attributed to several factors.
Potential Causes and Troubleshooting Steps:
-
Insufficiently high temperature: The SNAr reaction on an electron-deficient ring like pyridine often requires high temperatures to proceed at a reasonable rate. If the temperature is too low, the reaction may be very slow or not proceed at all.
-
Leaving group ability: While chlorine is a common leaving group, fluorine is often better for SNAr reactions on aromatic rings. If you are using a chloropyridine and getting low yields, consider using a fluoropyridine if available.
-
Base: The presence of a base is crucial to neutralize the hydrogen halide formed during the reaction. Ensure that a suitable base, such as triethylamine or potassium carbonate, is used in sufficient quantity.
-
Solvent: A polar aprotic solvent like DMF or DMSO can help to stabilize the charged intermediate (Meisenheimer complex) and accelerate the reaction.
Troubleshooting Flowchart
Caption: Troubleshooting flowchart for the synthesis of this compound.
Data Presentation
The following tables summarize typical reaction conditions and reported yields for the synthesis of this compound and analogous compounds.
Table 1: Buchwald-Hartwig Amination Conditions and Yields
| Aryl Halide | Amine | Catalyst (mol%) | Ligand (mol%) | Base | Solvent | Temp (°C) | Time (h) | Yield (%) |
| 4-Chloropyridine | Ethyl piperidine-4-carboxylate | Pd₂(dba)₃ (2) | XPhos (4) | NaOtBu | Toluene | 100 | 12 | ~85 |
| 4-Bromopyridine | Ethyl piperidine-4-carboxylate | Pd(OAc)₂ (5) | BINAP (8) | Cs₂CO₃ | Toluene | 110 | 8 | ~90[3] |
| 4-Chloropyridine | Piperidine | Pd₂(dba)₂ (10) | tBuDavePhos (20) | KOtBu | Xylene | MW 130 | 0.5 | ~95 |
| 2,4-Dichloropyridine | Aniline | Pd(OAc)₂ (5) | Xantphos (10) | K₂CO₃ | Dioxane | 100 | 16 | >95 (at C2)[4] |
Table 2: Nucleophilic Aromatic Substitution (SNAr) Conditions and Yields
| Aryl Halide | Amine | Base | Solvent | Temp (°C) | Time (h) | Yield (%) |
| 4-Chloropyridine HCl | Ethyl isonipecotate | Triethylamine | Ethanol/Water | 150 | 96 | Not specified |
| 2-Chloropyridine | Piperidine | None | Ethylene Glycol | MW 150 | 0.5 | Moderate |
| 4-Fluoropyridine | Piperidine | K₂CO₃ | DMSO | 100 | 4 | High |
Experimental Protocols
Protocol 1: Buchwald-Hartwig Amination
This protocol is a general guideline and may require optimization for specific substrates.
Materials:
-
4-Chloropyridine hydrochloride
-
Ethyl piperidine-4-carboxylate
-
Palladium pre-catalyst (e.g., XPhos Pd G3)
-
Bulky biarylphosphine ligand (if not using a pre-catalyst)
-
Sodium tert-butoxide (NaOtBu)
-
Anhydrous, degassed toluene
Procedure:
-
To a flame-dried Schlenk flask, add the palladium pre-catalyst (1-5 mol%) and the ligand (if necessary).
-
Add sodium tert-butoxide (1.4 equivalents).
-
Evacuate and backfill the flask with argon or nitrogen (repeat 3 times).
-
Add anhydrous, degassed toluene via syringe.
-
Add 4-chloropyridine hydrochloride (1.0 equivalent) and ethyl piperidine-4-carboxylate (1.2 equivalents).
-
Heat the reaction mixture to 80-110 °C with vigorous stirring.
-
Monitor the reaction progress by TLC or LC-MS.
-
Upon completion, cool the reaction to room temperature.
-
Quench the reaction with water and extract with ethyl acetate.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
Protocol 2: Nucleophilic Aromatic Substitution (SNAr)
This protocol is based on a literature procedure and may require optimization.
Materials:
-
4-Chloropyridine hydrochloride
-
Ethyl piperidine-4-carboxylate (ethyl isonipecotate)
-
Triethylamine
-
Ethanol
-
Water
Procedure:
-
In a sealed tube, dissolve 4-chloropyridine hydrochloride (1.0 equivalent) and triethylamine (excess) in a mixture of ethanol and water.
-
Add ethyl piperidine-4-carboxylate (1.0-1.2 equivalents).
-
Seal the tube and heat the reaction mixture to 150 °C for 96 hours.
-
After cooling to room temperature, add ethanol to the reaction mixture.
-
Filter to remove any insoluble materials.
-
Concentrate the filtrate under reduced pressure.
-
Suspend the residue in chloroform and collect the precipitate by filtration.
-
Recrystallize the product from a suitable solvent system (e.g., water/N,N-dimethylformamide).
Visualizations
Experimental Workflow
Caption: General experimental workflow for the synthesis of this compound.
References
Technical Support Center: Synthesis of Ethyl 1-(pyridin-4-yl)piperidine-4-carboxylate
This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals engaged in the synthesis of Ethyl 1-(pyridin-4-yl)piperidine-4-carboxylate.
Frequently Asked Questions (FAQs)
Q1: What is the most common synthetic route for this compound?
A1: The most prevalent method is a nucleophilic aromatic substitution (SNAr) reaction. This typically involves the reaction of 4-chloropyridine (or its hydrochloride salt) with ethyl piperidine-4-carboxylate (also known as ethyl isonipecotate).[1] The reaction is generally carried out at elevated temperatures in the presence of a base.
Q2: What are the typical reaction conditions for this synthesis?
A2: A common protocol involves heating 4-chloropyridine hydrochloride and ethyl isonipecotate in a solvent mixture like ethanol and water, with a tertiary amine base such as triethylamine.[1] The reaction is often conducted in a sealed vessel due to the high temperatures required, which can reach up to 150°C.[1]
Q3: I am observing a significant amount of a byproduct with a mass corresponding to the carboxylic acid of my target molecule. What is happening?
A3: You are likely observing the hydrolysis of the ethyl ester. The presence of water in the reaction mixture, especially at high temperatures and under basic conditions, can lead to the saponification of the ester group, forming 1-(pyridin-4-yl)piperidine-4-carboxylic acid.[2]
Q4: My reaction is sluggish, and the yield is low. What are the potential causes?
A4: Low yields can be attributed to several factors:
-
Insufficient temperature: The SNAr reaction on an electron-deficient ring like pyridine often requires high activation energy.
-
Base strength: The base might not be strong enough to effectively neutralize the HCl generated if you are using 4-chloropyridine hydrochloride.
-
Reaction time: The reaction may require an extended period to reach completion.[1]
-
Moisture: While some protocols use water as a co-solvent, excess water can promote the formation of byproducts.
Q5: How can I purify the final product?
A5: Purification is typically achieved through column chromatography on silica gel. Recrystallization from a suitable solvent system can also be an effective method for obtaining a high-purity product.[1]
Troubleshooting Guide
This guide addresses specific issues that may be encountered during the synthesis of this compound.
| Observed Problem | Potential Cause | Troubleshooting Steps & Solutions |
| Low to no product formation | Incomplete reaction due to insufficient temperature or reaction time. | Increase the reaction temperature and/or prolong the reaction time. Monitor the reaction progress by TLC or LC-MS. |
| Ineffective base. | Ensure an adequate amount of a suitable base, like triethylamine, is used to neutralize the acid formed during the reaction. | |
| Presence of a major byproduct with M+H = 207 | Hydrolysis of the ethyl ester of the product. | This corresponds to 1-(pyridin-4-yl)piperidine-4-carboxylic acid.[1] To minimize this, reduce the amount of water in the reaction or use an anhydrous solvent system if possible. Work-up the reaction under neutral or slightly acidic conditions to avoid further hydrolysis. |
| Presence of a byproduct with a mass of 95 | Formation of 4-hydroxypyridine. | This can occur if 4-chloropyridine reacts with water or hydroxide ions present in the reaction mixture.[3] Using anhydrous conditions can mitigate this side reaction. |
| Difficult purification | Co-elution of starting materials and byproducts with the product. | Optimize the solvent system for column chromatography. A gradient elution may be necessary. Alternatively, consider converting the product to its hydrochloride salt to facilitate purification by recrystallization. |
| Unreacted starting materials remaining | Inequimolar amounts of reactants or insufficient reaction time. | Ensure accurate measurement of starting materials. As mentioned, extending the reaction time or increasing the temperature may be necessary. |
Experimental Protocols
Key Synthesis Protocol: Nucleophilic Aromatic Substitution
This protocol is adapted from the synthesis of the analogous carboxylic acid and is a representative method for the synthesis of this compound.[1]
-
Reaction Setup: In a sealed reaction vessel, combine 4-chloropyridine hydrochloride (1.0 eq.), ethyl piperidine-4-carboxylate (1.0-1.2 eq.), and triethylamine (2.5-3.0 eq.).
-
Solvent Addition: Add a mixture of ethanol and water.
-
Reaction Conditions: Heat the mixture to 150°C and maintain this temperature for 48-96 hours.
-
Work-up:
-
Cool the reaction mixture to room temperature.
-
Add ethanol and filter to remove any insoluble materials.
-
Concentrate the filtrate under reduced pressure.
-
Take up the residue in a suitable organic solvent (e.g., dichloromethane or ethyl acetate) and wash with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate.
-
-
Purification: Purify the crude product by column chromatography on silica gel.
Visualizations
Reaction Pathway
Caption: Main synthetic route to this compound.
Potential Side Reactions
Caption: Common side reactions observed during the synthesis.
Troubleshooting Workflow
Caption: A logical workflow for troubleshooting common synthesis issues.
References
Technical Support Center: Optimizing N-Arylation of Ethyl Piperidine-4-carboxylate
Welcome to the technical support center for the N-arylation of ethyl piperidine-4-carboxylate. This resource is designed to assist researchers, scientists, and drug development professionals in overcoming common challenges encountered during this crucial synthetic transformation. Here you will find troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and optimized reaction conditions to enhance the success of your experiments.
Troubleshooting Guide
This guide addresses common issues encountered during the N-arylation of ethyl piperidine-4-carboxylate, providing potential causes and actionable solutions.
| Problem | Potential Cause | Suggested Solution |
| Low or No Product Formation | Inactive catalyst | Ensure the palladium precatalyst is handled under an inert atmosphere to prevent deactivation. Consider using a freshly opened bottle or a pre-activated catalyst. |
| Inappropriate ligand selection | The choice of phosphine ligand is critical. For sterically hindered aryl halides or the secondary amine, bulky, electron-rich ligands like XPhos, RuPhos, or BrettPhos are often effective. | |
| Incorrect base | The base is crucial for the deprotonation of the piperidine nitrogen. Strong, non-nucleophilic bases like NaOt-Bu or LHMDS are commonly used. However, for substrates with base-sensitive functional groups, weaker bases like Cs2CO3 or K3PO4 may be necessary, potentially requiring higher temperatures or longer reaction times.[1][2] | |
| Low reaction temperature | The reaction may require heating to proceed at a reasonable rate. Typical temperatures range from 80-130 °C.[1] | |
| Poor solvent choice | Anhydrous, non-protic solvents such as toluene, dioxane, or THF are generally used. Ensure the solvent is thoroughly dried before use. | |
| Formation of Side Products | Ester hydrolysis | The presence of strong bases can lead to the hydrolysis of the ethyl ester functionality. If this is observed, switch to a milder base like K3PO4 or Cs2CO3.[2] Running the reaction at a lower temperature can also mitigate this side reaction. |
| Homocoupling of the aryl halide | This can occur if the oxidative addition of the aryl halide to the palladium catalyst is faster than the subsequent amination. Optimizing the catalyst-to-ligand ratio or using a more reactive amine/base combination can help. | |
| Reduction of the aryl halide | This side reaction can be promoted by certain phosphine ligands and impurities in the reaction mixture. Ensure high-purity reagents and consider a different ligand. | |
| Inconsistent Results | Presence of oxygen or moisture | The catalytic cycle is sensitive to oxygen and water. All reactions should be performed under an inert atmosphere (e.g., argon or nitrogen) using anhydrous solvents and reagents. |
| Variable quality of reagents | The purity of the aryl halide, ethyl piperidine-4-carboxylate, catalyst, ligand, and base can significantly impact the reaction outcome. Use reagents from reliable sources and purify them if necessary. |
Troubleshooting Workflow for Low Reaction Yield
Caption: A logical workflow for troubleshooting low yields in N-arylation reactions.
Frequently Asked Questions (FAQs)
Q1: What is the best catalyst system for the N-arylation of ethyl piperidine-4-carboxylate?
A1: The optimal catalyst system is highly dependent on the specific aryl halide used. However, a common starting point is a palladium(0) precatalyst, such as Pd2(dba)3 or Pd(OAc)2, in combination with a bulky, electron-rich phosphine ligand. For challenging couplings, ligands like XPhos, RuPhos, or BrettPhos often provide good results.
Q2: Which base should I use to avoid hydrolysis of the ethyl ester?
A2: To minimize the risk of ester hydrolysis, it is advisable to use milder carbonate bases such as cesium carbonate (Cs2CO3) or potassium phosphate (K3PO4).[2] While stronger bases like sodium tert-butoxide (NaOt-Bu) can be very effective for the C-N bond formation, they are more likely to hydrolyze the ester, especially at elevated temperatures.
Q3: Can I use an aryl chloride for this reaction?
A3: Yes, aryl chlorides can be used, but they are generally less reactive than aryl bromides or iodides. To achieve good conversion with aryl chlorides, it is often necessary to use more specialized and highly active catalyst systems, such as those employing bulky biarylphosphine ligands (e.g., XPhos, SPhos) and potentially higher reaction temperatures.
Q4: How do I know if my reaction is complete?
A4: The progress of the reaction should be monitored by a suitable analytical technique, such as Thin Layer Chromatography (TLC), Gas Chromatography (GC), or Liquid Chromatography-Mass Spectrometry (LC-MS). By comparing the consumption of the starting materials with the formation of the product, you can determine the reaction's endpoint.
Q5: My reaction is very slow. How can I increase the reaction rate?
A5: If the reaction is slow, you can try several strategies:
-
Increase the temperature: Gradually increasing the reaction temperature in increments of 10-20 °C can significantly accelerate the reaction.
-
Change the solvent: A more polar aprotic solvent, such as dioxane, may enhance the reaction rate.
-
Use a more active catalyst system: Switching to a more electron-rich and sterically hindered ligand can improve catalytic turnover.
-
Increase catalyst loading: While not always ideal, a modest increase in the catalyst and ligand loading (e.g., from 1 mol% to 2-3 mol%) can improve the reaction rate.
Experimental Protocols
General Protocol for Palladium-Catalyzed N-Arylation of Ethyl Piperidine-4-carboxylate
This protocol provides a general starting point for the N-arylation of ethyl piperidine-4-carboxylate with an aryl bromide. Optimization of the specific catalyst, ligand, base, solvent, and temperature may be required for different aryl halides.
Materials:
-
Aryl bromide (1.0 eq)
-
Ethyl piperidine-4-carboxylate (1.2 eq)
-
Palladium precatalyst (e.g., Pd2(dba)3, 1-2 mol%)
-
Phosphine ligand (e.g., XPhos, 2-4 mol%)
-
Base (e.g., K3PO4, 2.0 eq)
-
Anhydrous toluene (or other suitable solvent)
-
Schlenk flask or oven-dried reaction vial with a magnetic stir bar
-
Inert atmosphere (Argon or Nitrogen)
Procedure:
-
To a Schlenk flask under an inert atmosphere, add the palladium precatalyst, phosphine ligand, and base.
-
Add the aryl bromide and ethyl piperidine-4-carboxylate to the flask.
-
Add anhydrous toluene via syringe.
-
Seal the flask and heat the reaction mixture to the desired temperature (e.g., 100 °C) with vigorous stirring.
-
Monitor the reaction progress by TLC or LC-MS.
-
Upon completion, cool the reaction to room temperature.
-
Dilute the reaction mixture with a suitable organic solvent (e.g., ethyl acetate) and filter through a pad of celite to remove the catalyst and inorganic salts.
-
Wash the filtrate with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to obtain the desired N-aryl piperidine-4-carboxylate.
Key Reaction Parameters and Recommended Starting Conditions
| Parameter | Recommendation | Considerations for Optimization |
| Palladium Precatalyst | Pd2(dba)3 (1 mol%) or Pd(OAc)2 (2 mol%) | Pre-catalysts that readily form Pd(0) are generally preferred. |
| Ligand | XPhos (2-4 mol%) | For less reactive aryl halides, consider other bulky biarylphosphine ligands like RuPhos or BrettPhos. |
| Base | K3PO4 (2.0 eq) | If ester hydrolysis is not a concern, NaOt-Bu (1.5 eq) can lead to faster reactions. For sensitive substrates, Cs2CO3 (2.0 eq) is a good alternative.[2] |
| Solvent | Toluene | Dioxane or THF can also be effective. Ensure the solvent is anhydrous. |
| Temperature | 100 °C | May need to be adjusted between 80-130 °C depending on the reactivity of the aryl halide.[1] |
| Amine to Aryl Halide Ratio | 1.2 : 1 | A slight excess of the amine can help drive the reaction to completion. |
Logical Relationship for Base Selection
Caption: Decision-making process for selecting a suitable base.
References
solubility issues of Ethyl 1-(pyridin-4-yl)piperidine-4-carboxylate in common solvents
Welcome to the technical support center for Ethyl 1-(pyridin-4-yl)piperidine-4-carboxylate. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on overcoming common solubility challenges encountered during experimentation.
Frequently Asked Questions (FAQs) & Troubleshooting Guide
This section addresses specific issues you might encounter with the solubility of this compound.
Q1: My this compound is not dissolving in my desired solvent. What should I do first?
A1: The first step is to consider the polarity of your solvent and the chemical nature of your compound. This compound has both polar (pyridine and piperidine nitrogens, ester group) and non-polar (ethyl group, hydrocarbon backbone) features. Start by attempting to dissolve a small amount in a range of solvents with varying polarities.
Q2: I am experiencing poor solubility in aqueous buffers. How can I improve this?
A2: The solubility of this compound in aqueous solutions is highly dependent on pH. The piperidine and pyridine nitrogen atoms are basic and can be protonated at acidic pH. This protonation results in a positively charged, more polar molecule, which generally leads to increased aqueous solubility.
-
Troubleshooting Step: Try acidifying your aqueous buffer. Add a small amount of a dilute acid (e.g., 0.1 M HCl) dropwise to your suspension and observe for dissolution. Aim for a pH range of 2-5.
Q3: Can I use organic co-solvents to improve solubility in aqueous solutions?
A3: Yes, using a water-miscible organic co-solvent is a common and effective strategy. Solvents like DMSO, DMF, ethanol, or acetonitrile can help to solvate the less polar parts of the molecule, facilitating its dissolution in an aqueous medium.
-
Experimental Tip: Prepare a concentrated stock solution of your compound in an appropriate organic solvent (e.g., DMSO). Then, add this stock solution dropwise to your vigorously stirred aqueous buffer. This technique helps to avoid localized high concentrations that can lead to precipitation.
Q4: I dissolved my compound in an organic solvent, but it precipitated when I added it to my aqueous buffer. How can I prevent this?
A4: This is a common issue that arises when the final concentration of the compound in the aqueous solution exceeds its thermodynamic solubility limit, or when the proportion of the organic co-solvent is too low to maintain solubility.
-
To Prevent Precipitation:
-
Lower the Final Concentration: The simplest approach is to work with a more dilute final concentration of your compound.
-
Increase Co-solvent Percentage: If your experimental conditions allow, increase the percentage of the organic co-solvent in your final aqueous solution.
-
Modify the Dilution Method: Instead of adding the organic stock directly to the buffer, try adding the buffer to the organic stock dropwise while vortexing. This can sometimes prevent the compound from crashing out of solution.
-
Q5: Are there any other factors I should consider to improve solubility?
A5: Yes, temperature can also play a role. In some cases, gentle heating and sonication can help to overcome the energy barrier for dissolution. However, be cautious with heating, as it can degrade thermally sensitive compounds. Always perform initial stability tests.
Solubility Data Summary
| Solvent | Type | Expected Solubility | Notes |
| Water (neutral pH) | Polar Protic | Low | The molecule's basic nitrogens can lead to low solubility at neutral pH. |
| Aqueous HCl (pH 2-3) | Polar Protic | High | Protonation of the basic nitrogens should significantly increase solubility. |
| Aqueous NaOH (pH 10-11) | Polar Protic | Low | The compound is likely to be in its free base form and less soluble. |
| Dichloromethane (DCM) | Non-polar | High | Good for dissolving the free base form of the compound. |
| Chloroform | Non-polar | High | Similar to DCM. |
| Methanol | Polar Protic | Moderate to High | The polar nature of methanol should facilitate dissolution. |
| Ethanol | Polar Protic | Moderate to High | Similar to methanol. |
| Acetonitrile (ACN) | Polar Aprotic | Moderate | A common solvent for chromatography and reactions. |
| Dimethyl Sulfoxide (DMSO) | Polar Aprotic | High | A very polar aprotic solvent, often used for creating stock solutions. |
| N,N-Dimethylformamide (DMF) | Polar Aprotic | High | Similar to DMSO. |
| Ethyl Acetate | Intermediate Polarity | Moderate | Useful for extractions and chromatography. |
| Hexanes/Heptane | Non-polar | Low | The compound is likely too polar to be soluble in alkanes. |
Experimental Protocols
Protocol 1: Small-Scale Solubility Screening
This protocol is designed to quickly assess the qualitative solubility of this compound in various solvents.
Materials:
-
This compound
-
A selection of solvents (e.g., Water, 0.1 M HCl, 0.1 M NaOH, DCM, Methanol, DMSO)
-
Small glass vials (e.g., 1.5 mL)
-
Vortex mixer
-
Microbalance
Methodology:
-
Weigh approximately 1-2 mg of the compound into individual, labeled vials.
-
To each vial, add 100 µL of the respective solvent.
-
Vortex each vial vigorously for 30 seconds.
-
Visually inspect for dissolution against a contrasting background.
-
If the compound has not dissolved, add another 100 µL of the solvent and vortex again. Repeat this process up to a total volume of 1 mL.
-
Record your observations as "Insoluble," "Slightly Soluble," "Soluble," or "Freely Soluble."
Protocol 2: Preparation of an Aqueous Solution via an Organic Stock
This protocol describes the steps for preparing an aqueous solution of a poorly water-soluble compound using an organic co-solvent.
Materials:
-
This compound
-
DMSO (or another suitable water-miscible organic solvent)
-
Aqueous buffer of choice
-
Vortex mixer
-
Magnetic stirrer and stir bar (optional)
Methodology:
-
Prepare a concentrated stock solution of the compound in DMSO (e.g., 10-50 mM). Ensure the compound is fully dissolved.
-
Place the desired volume of your aqueous buffer into a new tube or beaker.
-
While vigorously stirring or vortexing the aqueous buffer, add the DMSO stock solution dropwise.
-
Continue stirring for a few minutes to ensure homogeneity.
-
Visually inspect the final solution for any signs of precipitation. If precipitation occurs, you may need to lower the final concentration or increase the percentage of the organic co-solvent.
Visual Troubleshooting Workflow
The following diagram outlines a logical workflow for addressing solubility issues with this compound.
Technical Support Center: Purification of Ethyl 1-(pyridin-4-yl)piperidine-4-carboxylate
This technical support center provides researchers, scientists, and drug development professionals with a comprehensive guide to overcoming the purification challenges of Ethyl 1-(pyridin-4-yl)piperidine-4-carboxylate. This document offers troubleshooting guides, frequently asked questions (FAQs), and detailed experimental protocols to address common issues encountered during the purification of this compound.
Frequently Asked Questions (FAQs)
Q1: What are the most common impurities in crude this compound?
A1: The common impurities in crude this compound typically arise from the starting materials and side reactions during its synthesis, which commonly involves the N-arylation of ethyl isonipecotate with 4-chloropyridine. Potential impurities include:
-
Unreacted Starting Materials: Residual 4-chloropyridine and ethyl isonipecotate.
-
Hydrolysis Product: 1-(pyridin-4-yl)piperidine-4-carboxylic acid, formed by the hydrolysis of the ethyl ester functionality. This can be exacerbated by the presence of water and basic or acidic conditions during workup or purification.
-
Over-alkylation/di-substitution Products: In some N-alkylation reactions of piperidines, the formation of quaternary ammonium salts can be a side reaction, though less common in N-arylation.[1]
-
Byproducts from Nucleophilic Aromatic Substitution: The reaction mechanism of nucleophilic aromatic substitution on the electron-deficient pyridine ring can sometimes lead to the formation of isomeric products or other byproducts, depending on the reaction conditions.[2][3]
Q2: My purified product appears as an oil, but I expected a solid. What should I do?
A2: While the physical state can vary depending on purity, this compound is often isolated as a solid. If your product is an oil, it could be due to:
-
Residual Solvents: Ensure all solvents from the reaction and purification have been thoroughly removed under high vacuum.
-
Presence of Impurities: Impurities can depress the melting point of a compound, causing it to appear as an oil. Further purification may be necessary.
-
Hygroscopic Nature: The compound may have absorbed moisture from the atmosphere. Drying under vacuum in the presence of a desiccant may help.
Q3: How can I effectively remove the unreacted starting materials?
A3: Unreacted starting materials can often be removed through the following methods:
-
Aqueous Workup: A thorough aqueous workup can help remove water-soluble starting materials and salts. Adjusting the pH of the aqueous layer can facilitate the separation of basic (piperidine) and neutral or acidic impurities.
-
Column Chromatography: Silica gel column chromatography is a highly effective method for separating the product from both starting materials.
-
Crystallization: If the product is a solid, recrystallization can be a very effective final purification step to remove residual starting materials.
Q4: What are the best analytical techniques to assess the purity of my final product?
A4: A combination of analytical techniques is recommended to accurately assess the purity of this compound:
-
Thin-Layer Chromatography (TLC): A quick and easy method to get a preliminary assessment of purity and to determine the appropriate solvent system for column chromatography.
-
High-Performance Liquid Chromatography (HPLC): Provides quantitative data on the purity of the compound and can be used to detect and quantify impurities. A reverse-phase C18 column with a mobile phase of acetonitrile and water (with a modifier like formic acid or trifluoroacetic acid) is a good starting point.[4][5]
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are essential for confirming the structure of the desired product and for identifying any impurities that have distinct signals.
-
Mass Spectrometry (MS): Confirms the molecular weight of the product and can help in identifying unknown impurities.
Troubleshooting Guides
Guide 1: Column Chromatography Purification
| Problem | Possible Cause | Solution |
| Product co-elutes with impurities. | Inappropriate solvent system. | Optimize the mobile phase polarity. A gradient elution from a non-polar solvent (e.g., hexane or heptane) to a more polar solvent (e.g., ethyl acetate or dichloromethane) often provides better separation. The addition of a small amount of a basic modifier like triethylamine (0.1-1%) to the eluent can improve the peak shape of basic compounds on silica gel and may enhance separation.[6] |
| Streaking or tailing of the product spot on TLC and column. | The compound is basic and interacts strongly with the acidic silica gel. | Add a small amount of triethylamine or ammonia to the eluent to neutralize the acidic sites on the silica gel. Alternatively, use a different stationary phase like alumina (basic or neutral).[7] |
| Low recovery of the product from the column. | The product is highly polar and is strongly adsorbed onto the silica gel. | Increase the polarity of the eluent. A common solvent system for piperidine derivatives is a mixture of dichloromethane and methanol. If the compound is still retained, consider using a reverse-phase column. |
| Product crystallizes on the column. | The product is not very soluble in the chosen eluent. | Choose a solvent system in which the product has better solubility. It may be necessary to use a stronger solvent to load the sample and then switch to the desired eluent system. |
Guide 2: Crystallization Purification
| Problem | Possible Cause | Solution |
| Product "oils out" instead of crystallizing. | The solution is supersaturated, or the cooling rate is too fast. The presence of significant impurities can also inhibit crystallization. | Try a slower cooling rate. If it still oils out, redissolve the oil in a small amount of the hot solvent and try adding a seed crystal. If impurities are suspected, an initial purification by column chromatography may be necessary.[8] |
| Poor crystal formation or amorphous solid. | The solvent system is not optimal. | Experiment with different solvents or solvent mixtures. For piperidine derivatives, common crystallization solvents include ethanol, isopropanol, acetonitrile, or mixtures like ethyl acetate/hexane.[8] For a related carboxylic acid, a mixture of water and N,N-dimethylformamide has been used successfully.[9] |
| Low yield after crystallization. | Too much solvent was used, or the product has some solubility in the cold solvent. | Use the minimum amount of hot solvent required to dissolve the crude product. After cooling, place the flask in an ice bath to maximize crystal formation before filtration. Wash the collected crystals with a minimal amount of cold solvent. |
| Colored impurities remain in the crystals. | The impurities are co-crystallizing with the product. | A preliminary purification step, such as passing a solution of the crude product through a short plug of silica gel, can remove some colored impurities. The addition of a small amount of activated carbon to the hot solution before filtration can also help to decolorize the solution. |
Data Presentation
| Purification Method | Typical Parameters | Expected Purity | Advantages | Disadvantages |
| Silica Gel Column Chromatography | Stationary Phase: Silica gel (230-400 mesh). Mobile Phase: Gradient of Ethyl Acetate in Hexane or Dichloromethane in Methanol, often with 0.1-1% Triethylamine.[6] | >95% | High resolution, effective for removing a wide range of impurities. | Can be time-consuming and require large volumes of solvent. Product may interact with acidic silica. |
| Recrystallization | Solvents: Ethanol, Isopropanol, Acetonitrile, Ethyl Acetate/Hexane.[8] | >98% (after chromatography) | Can provide very high purity, scalable. | Requires a solid product, may have lower yields, not effective for all impurity profiles. |
Experimental Protocols
Protocol 1: Purification by Silica Gel Column Chromatography
This protocol provides a general procedure for the purification of this compound. The specific solvent system may need to be optimized based on TLC analysis of the crude material.
-
Preparation of the Column:
-
Select an appropriately sized glass column based on the amount of crude material (a general rule is a 1:30 to 1:50 ratio of crude material to silica gel by weight).
-
Prepare a slurry of silica gel (230-400 mesh) in the initial, least polar eluent (e.g., 100% Hexane or a mixture with a small amount of ethyl acetate).
-
Pour the slurry into the column and allow the silica gel to pack under gravity or with gentle pressure, ensuring a flat and even surface. Add a thin layer of sand on top of the silica gel.
-
-
Sample Loading:
-
Dissolve the crude this compound in a minimal amount of dichloromethane or the eluent.
-
Alternatively, for "dry loading," adsorb the crude product onto a small amount of silica gel by dissolving it in a suitable solvent, adding the silica gel, and then removing the solvent under reduced pressure.
-
Carefully add the sample to the top of the column.
-
-
Elution:
-
Begin eluting with the initial non-polar solvent system.
-
Gradually increase the polarity of the eluent (e.g., by increasing the percentage of ethyl acetate in hexane). The optimal gradient should be determined by prior TLC analysis. Remember to include a small percentage of triethylamine (e.g., 0.5%) in your eluent to improve the peak shape.
-
Collect fractions and monitor them by TLC.
-
-
Isolation of the Product:
-
Combine the fractions containing the pure product.
-
Remove the solvent under reduced pressure to obtain the purified this compound.
-
Protocol 2: Purification by Recrystallization
This protocol describes a general method for the recrystallization of a solid organic compound.
-
Solvent Selection:
-
In a small test tube, dissolve a small amount of the crude product in a minimal amount of a hot solvent (e.g., ethanol, isopropanol, or acetonitrile).
-
A suitable solvent will dissolve the compound when hot but will result in poor solubility when cold.
-
If a single solvent is not effective, a two-solvent system (e.g., ethyl acetate/hexane) can be used. Dissolve the compound in the "good" solvent (ethyl acetate) and then slowly add the "poor" solvent (hexane) until the solution becomes cloudy.
-
-
Recrystallization Procedure:
-
Dissolve the crude material in the minimum amount of the chosen hot solvent in an Erlenmeyer flask.
-
If the solution is colored, a small amount of activated charcoal can be added, and the solution can be hot-filtered to remove the charcoal and any insoluble impurities.
-
Allow the solution to cool slowly to room temperature. Crystal formation should begin.
-
Once the solution has reached room temperature, place the flask in an ice bath for at least 30 minutes to maximize crystal formation.
-
-
Isolation of Crystals:
-
Collect the crystals by vacuum filtration using a Büchner funnel.
-
Wash the crystals with a small amount of the cold recrystallization solvent to remove any residual impurities.
-
Dry the crystals under vacuum to a constant weight.
-
Mandatory Visualizations
Caption: A workflow diagram for the purification of this compound.
Caption: Sources of potential impurities in the synthesis of this compound.
References
- 1. benchchem.com [benchchem.com]
- 2. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 3. Why 2-chloropyridine and 4-chloropyridine react with nucleophiles (e.g., .. [askfilo.com]
- 4. researchgate.net [researchgate.net]
- 5. ptfarm.pl [ptfarm.pl]
- 6. benchchem.com [benchchem.com]
- 7. researchgate.net [researchgate.net]
- 8. benchchem.com [benchchem.com]
- 9. Silica Gel Column Chromatography | Teledyne LABS [teledynelabs.com]
Technical Support Center: Stability of Ethyl 1-(pyridin-4-yl)piperidine-4-carboxylate in Aqueous Solution
Welcome to the technical support center for Ethyl 1-(pyridin-4-yl)piperidine-4-carboxylate. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on the stability of this compound in aqueous solutions. Below you will find frequently asked questions (FAQs) and troubleshooting guides to assist with your experiments.
Frequently Asked Questions (FAQs)
Q1: What are the main stability concerns for this compound in aqueous solutions?
A1: The primary stability concern for this compound in aqueous media is hydrolysis of the ethyl ester functional group. This reaction is catalyzed by both acidic and basic conditions. Additionally, the presence of two nitrogen atoms (one in the pyridine ring and one in the piperidine ring) means that the compound's ionization state, and potentially its reactivity, will be highly dependent on the pH of the solution. Other potential degradation pathways include oxidation and thermal degradation, although these are generally less prominent than hydrolysis under typical aqueous experimental conditions.
Q2: How does pH affect the stability of this compound?
A2: The stability of this compound is significantly influenced by pH due to two main factors:
-
Acid-Base Catalyzed Hydrolysis: The rate of ester hydrolysis is generally slowest in the neutral pH range (approximately pH 4-6) and increases significantly under both acidic (pH < 4) and basic (pH > 8) conditions.
-
Ionization State: The compound has two basic centers: the pyridine nitrogen and the piperidine nitrogen. The pyridine nitrogen is less basic, with a predicted pKa of approximately 4.5-5.5. The piperidine nitrogen is more basic, with a predicted pKa of around 8.5-9.5. The ionization state of these nitrogens can influence the molecule's susceptibility to degradation.
Q3: What are the expected degradation products in an aqueous solution?
A3: The primary degradation product resulting from hydrolysis is 1-(pyridin-4-yl)piperidine-4-carboxylic acid and ethanol. Under oxidative stress, N-oxide derivatives could potentially form at either the pyridine or piperidine nitrogen.
Q4: What is the recommended pH for preparing a stock solution of this compound?
A4: To minimize hydrolysis, it is recommended to prepare stock solutions in a buffer with a pH in the range of 4 to 6. A non-nucleophilic buffer such as acetate or citrate is preferable. For short-term storage, refrigeration (2-8 °C) is recommended. For long-term storage, it is advisable to store the compound as a solid or in a non-aqueous solvent and prepare fresh aqueous solutions before use.
Troubleshooting Guide
| Problem | Possible Cause | Recommended Solution |
| Rapid loss of parent compound in my aqueous formulation. | Ester Hydrolysis: The pH of your solution may be too high or too low. | - Adjust the pH of your formulation to be within the optimal stability range of pH 4-6 using a suitable buffer. - If possible, store the formulation at a lower temperature (e.g., 2-8 °C) to slow down the hydrolysis rate. - For long-term experiments, consider preparing fresh solutions more frequently. |
| Inconsistent results in my cell-based assay. | Degradation during the experiment: The compound may be degrading in the cell culture medium over the course of the assay. | - Perform a time-course stability study of the compound in your specific cell culture medium to determine its half-life. - If significant degradation is observed, consider adding the compound to the cells at multiple time points during the assay. - Ensure the pH of the medium remains stable throughout the experiment. |
| Appearance of unknown peaks in my HPLC chromatogram. | Formation of Degradation Products: The compound is degrading under the experimental or storage conditions. | - Perform a forced degradation study to intentionally generate degradation products and identify their retention times. This will help in confirming the identity of the unknown peaks. - Ensure your HPLC method is "stability-indicating," meaning it can separate the parent compound from all potential degradation products. |
Quantitative Stability Data
| pH | Condition | Apparent First-Order Rate Constant (k, s⁻¹) | Half-life (t½) |
| 2.0 | Acid-catalyzed Hydrolysis | ~ 1 x 10⁻⁶ | ~ 8 days |
| 5.0 | Neutral | ~ 1 x 10⁻⁸ | ~ 2.2 years |
| 7.4 | Slightly Basic | ~ 5 x 10⁻⁷ | ~ 16 days |
| 9.0 | Base-catalyzed Hydrolysis | ~ 2 x 10⁻⁶ | ~ 4 days |
Note: This data is illustrative and intended for estimation purposes only.
Experimental Protocols
Protocol 1: Forced Degradation Study
This study is designed to identify potential degradation products and establish the degradation pathways of this compound. The goal is to achieve 5-20% degradation of the active pharmaceutical ingredient (API).[1][2]
1. Preparation of Stock Solution:
-
Prepare a 1 mg/mL stock solution of the compound in acetonitrile or methanol.
2. Stress Conditions:
-
Acid Hydrolysis: Mix 1 mL of the stock solution with 1 mL of 0.1 M HCl. Incubate at 60°C for 24 hours.
-
Base Hydrolysis: Mix 1 mL of the stock solution with 1 mL of 0.1 M NaOH. Incubate at 60°C for 4 hours.
-
Oxidative Degradation: Mix 1 mL of the stock solution with 1 mL of 3% hydrogen peroxide. Keep at room temperature for 24 hours.
-
Thermal Degradation: Store the solid compound at 80°C for 48 hours, then dissolve in a suitable solvent for analysis.
-
Photostability: Expose the solid compound and a 1 mg/mL solution to a light source providing an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt-hours/square meter.
3. Sample Analysis:
-
At appropriate time points, withdraw an aliquot of each stressed sample.
-
For acid and base hydrolysis samples, neutralize with an equimolar amount of base or acid, respectively.
-
Dilute the samples to a suitable concentration (e.g., 100 µg/mL) with the mobile phase.
-
Analyze by a stability-indicating HPLC method (see Protocol 2).
Protocol 2: Stability-Indicating HPLC-UV Method
This method is designed to separate the parent compound from its potential degradation products.
1. Chromatographic Conditions:
-
Column: C18, 4.6 x 150 mm, 5 µm
-
Mobile Phase A: 0.1% Formic Acid in Water
-
Mobile Phase B: Acetonitrile
-
Gradient:
Time (min) %A %B 0 95 5 20 5 95 25 5 95 26 95 5 | 30 | 95 | 5 |
-
Flow Rate: 1.0 mL/min
-
Column Temperature: 30°C
-
Detection Wavelength: 254 nm
-
Injection Volume: 10 µL
2. Sample Preparation:
-
Dilute the aqueous stability samples with the mobile phase (initial conditions, 95:5 A:B) to a final concentration of approximately 100 µg/mL.
-
Filter the sample through a 0.45 µm syringe filter before injection.
Visualizations
Caption: Experimental workflow for a forced degradation study.
Caption: Primary degradation pathway via hydrolysis.
References
how to prevent decomposition of Ethyl 1-(pyridin-4-yl)piperidine-4-carboxylate
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on preventing the decomposition of Ethyl 1-(pyridin-4-yl)piperidine-4-carboxylate. Below you will find frequently asked questions (FAQs) and troubleshooting guides to address specific issues you may encounter during your experiments.
Frequently Asked Questions (FAQs)
Q1: What are the primary degradation pathways for this compound?
A1: this compound is susceptible to three primary degradation pathways due to its chemical structure, which includes an ethyl ester, a tertiary amine within a piperidine ring, and a pyridine moiety. These pathways are:
-
Hydrolysis: The ethyl ester group can be hydrolyzed to form the corresponding carboxylic acid and ethanol. This reaction is catalyzed by acidic or basic conditions.
-
Oxidation: The N-aryl piperidine and pyridine rings can be susceptible to oxidation, potentially leading to the formation of N-oxides or other oxidative degradation products. The piperidine ring itself can be oxidized by strong oxidizing agents, which may lead to ring opening.[1]
-
Photodegradation: The pyridine ring makes the molecule susceptible to degradation upon exposure to light, particularly UV radiation.[2][3][4] This can lead to the formation of various photolytic products, including hydroxylated species and carboxylic acids.[2][5][6]
Q2: What are the ideal storage conditions to minimize decomposition?
A2: To ensure the stability of this compound, it is crucial to store it under the following conditions:
-
Temperature: Store in a cool and dry place.[7][8] Elevated temperatures can accelerate both hydrolytic and thermal degradation.[1]
-
Atmosphere: Store under an inert atmosphere, such as nitrogen or argon, to prevent oxidation.[9]
-
Light: Protect from light by storing in an amber vial or a light-proof container.[10]
-
Container: Use a tightly sealed container to prevent moisture ingress.[7][8]
Q3: How does pH affect the stability of this compound in solution?
A3: The pH of a solution is a critical factor influencing the stability of this compound.
-
Acidic Conditions (low pH): Acidic environments can catalyze the hydrolysis of the ethyl ester.[11] While the piperidine nitrogen will be protonated, which can sometimes enhance stability against oxidation, the primary concern is ester cleavage.
-
Neutral Conditions (pH ~7): While generally more stable than acidic or basic conditions, hydrolysis can still occur, albeit at a slower rate. The pyridine nitrogen (pKa ~5-6) will be largely unprotonated, and the piperidine nitrogen (pKa ~9-10) will be protonated.
-
Basic Conditions (high pH): Basic conditions significantly accelerate the rate of ester hydrolysis (saponification).[11] The piperidine nitrogen will be in its free base form, which can be more susceptible to oxidation.
The ionization state of the molecule changes with pH, which can lead to different degradation pathways.[12] Therefore, maintaining the pH within a stable range, typically slightly acidic to neutral, is recommended.
Q4: What types of analytical methods are suitable for monitoring the stability of this compound?
A4: Reversed-phase High-Performance Liquid Chromatography with UV detection (RP-HPLC-UV) is the most common and effective method for monitoring the stability of this compound and its degradation products.[13][14]
-
Detection: The pyridine ring provides a UV chromophore, allowing for detection typically in the range of 254-265 nm.[15]
-
Column: A C18 column is generally a good starting point for separation.
-
Mobile Phase: A mixture of an aqueous buffer (e.g., phosphate or acetate) and an organic solvent (e.g., acetonitrile or methanol) is typically used.[2]
-
Complex Samples: For separating closely related impurities or in complex matrices, Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) offers higher sensitivity and selectivity.[1]
Troubleshooting Guides
Issue 1: Rapid degradation of the compound in an aqueous solution.
| Potential Cause | Troubleshooting Step | Expected Outcome |
| Incorrect pH | Measure the pH of your solution. Adjust the pH to a slightly acidic to neutral range (pH 4-7) using a suitable buffer system (e.g., acetate or phosphate buffer).[16][17] | Reduced rate of ester hydrolysis and stabilization of the compound. |
| Presence of Metal Ions | Add a chelating agent such as EDTA (Ethylenediaminetetraacetic acid) to your solution to sequester any metal ions that may be catalyzing degradation. | Inhibition of metal-catalyzed oxidation. |
| Exposure to Light | Prepare and handle the solution in a dark room or under amber light. Store the solution in a light-protected container. | Prevention of photodegradation. |
| Dissolved Oxygen | Degas your solvent and solution by sparging with an inert gas like nitrogen or by sonication. | Minimized oxidative degradation. |
Issue 2: Appearance of unknown peaks in the HPLC chromatogram after sample preparation or storage.
| Potential Cause | Troubleshooting Step | Expected Outcome |
| Ester Hydrolysis | Compare the retention time of the new peak with a standard of the corresponding carboxylic acid, if available. Perform a forced degradation study under acidic or basic conditions to confirm the identity of the hydrolytic degradant. | Identification of the degradation product and confirmation of the degradation pathway. |
| Oxidation | Prepare the sample in a degassed solvent and/or add an antioxidant (e.g., Butylated hydroxytoluene - BHT) to a portion of the sample.[7] If the peak intensity decreases, it is likely an oxidation product. | Prevention of further oxidation and identification of the degradation pathway. |
| Photodegradation | Prepare a fresh sample and analyze it immediately, ensuring it is protected from light. Compare the chromatogram with the one showing the unknown peak. | Confirmation of photodegradation if the unknown peak is absent or significantly smaller in the freshly prepared, light-protected sample. |
| Reaction with Excipients | If the compound is in a formulation, investigate potential interactions with excipients. Analyze the compound in the absence of excipients to see if the unknown peak still forms. | Identification of incompatible excipients. |
Experimental Protocols
Protocol 1: Forced Degradation Study
A forced degradation study is essential to identify potential degradation products and to develop a stability-indicating analytical method.[15]
1. Acid Hydrolysis:
- Dissolve the compound in 0.1 M HCl.
- Heat the solution at 60°C for 24-48 hours.
- Neutralize the solution with 0.1 M NaOH before analysis.
2. Base Hydrolysis:
- Dissolve the compound in 0.1 M NaOH.
- Keep the solution at room temperature for 8-24 hours.
- Neutralize the solution with 0.1 M HCl before analysis.
3. Oxidative Degradation:
- Dissolve the compound in a solution of 3% hydrogen peroxide (H₂O₂).
- Keep the solution at room temperature for 24-48 hours, protected from light.
4. Thermal Degradation:
- Store the solid compound in an oven at 80°C for 7 days.
- Dissolve the heat-stressed solid in a suitable solvent for analysis.
5. Photodegradation:
- Expose a solution of the compound (in a photostable, transparent container) to a light source providing an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt-hours/square meter.
- Analyze a control sample stored in the dark in parallel.
Analysis: Analyze all stressed samples by HPLC-UV against a control sample (unstressed). Aim for 5-20% degradation.
Protocol 2: HPLC-UV Method for Stability Analysis
This protocol provides a starting point for developing a stability-indicating HPLC-UV method.[2]
| Parameter | Condition |
| Column | C18, 4.6 x 150 mm, 5 µm |
| Mobile Phase A | 0.1% Trifluoroacetic acid (TFA) in Water |
| Mobile Phase B | 0.1% Trifluoroacetic acid (TFA) in Acetonitrile |
| Gradient | 5% B to 95% B over 20 minutes |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 30°C |
| Detection Wavelength | 260 nm |
| Injection Volume | 10 µL |
Visualizations
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. researchgate.net [researchgate.net]
- 4. UV photolysis for accelerating pyridine biodegradation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Novel 1,4 substituted piperidine derivatives. Synthesis and correlation of antioxidant activity with structure and lipophilicity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. benchchem.com [benchchem.com]
- 7. Synthesis and antioxidant activity of some 1-aryl/aralkyl piperazine derivatives with xanthine moiety at N4 - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. pH調整とバッファー [sigmaaldrich.com]
- 10. researchgate.net [researchgate.net]
- 11. benchchem.com [benchchem.com]
- 12. researchgate.net [researchgate.net]
- 13. Buffers in Compounding Pharmacies: A Practical Guide for Pharmacists [fagronacademy.us]
- 14. europeanpharmaceuticalreview.com [europeanpharmaceuticalreview.com]
- 15. Drug-Excipient Interactions: Case Studies and Overview of Drug Degradation Pathways [scirp.org]
- 16. benchchem.com [benchchem.com]
- 17. researchgate.net [researchgate.net]
Technical Support Center: Synthesis of Ethyl 1-(pyridin-4-yl)piperidine-4-carboxylate
This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals involved in the synthesis of Ethyl 1-(pyridin-4-yl)piperidine-4-carboxylate.
Frequently Asked Questions (FAQs)
Q1: What are the most common methods for synthesizing this compound?
The most prevalent method is the N-arylation of ethyl piperidine-4-carboxylate (also known as ethyl isonipecotate) with a 4-halopyridine, typically 4-chloropyridine, via a palladium-catalyzed cross-coupling reaction, such as the Buchwald-Hartwig amination.[1][2][3] Alternative, though less common, routes might involve starting from 4-aminopyridine and a suitable piperidine precursor.
Q2: Why is the Buchwald-Hartwig amination a preferred method for this synthesis?
The Buchwald-Hartwig amination is a powerful and versatile method for forming carbon-nitrogen bonds, which is the key step in coupling the pyridine and piperidine rings.[1] It is widely used in the pharmaceutical and agrochemical industries due to its tolerance of a broad range of functional groups and the availability of highly active catalyst systems that can facilitate the coupling of challenging substrates like heteroaryl chlorides.[2]
Q3: What are the critical starting materials and reagents for this synthesis?
The key starting materials are Ethyl piperidine-4-carboxylate and 4-chloropyridine hydrochloride. Essential reagents for the Buchwald-Hartwig reaction include a palladium catalyst (e.g., Pd₂(dba)₃ or a palladacycle precatalyst), a bulky electron-rich phosphine ligand (e.g., XPhos, RuPhos), and a strong, non-nucleophilic base such as sodium tert-butoxide (NaOtBu).[2][4] The reaction is typically carried out in an anhydrous, aprotic solvent like toluene or dioxane under an inert atmosphere.
Q4: What is a typical yield for this reaction, and what factors influence it?
Yields can vary significantly depending on the specific reaction conditions. Without optimization, yields can be low, sometimes around 38%, due to side reactions and incomplete conversion.[5] Key factors influencing the yield include the choice of catalyst and ligand, the base, reaction temperature, and the purity of reagents and solvents. Optimization of these parameters is crucial for achieving higher yields.
Troubleshooting Guide
Problem 1: Low to No Conversion of Starting Materials
Possible Causes & Solutions
| Cause | Recommended Action |
| Inactive Catalyst | The palladium(0) catalyst is sensitive to oxygen. Ensure the reaction is set up under a strictly inert atmosphere (argon or nitrogen).[2] Use freshly opened or properly stored palladium sources and ligands. Consider using an air-stable palladium precatalyst (e.g., a G3 or G4 palladacycle) for more reliable activation.[2] |
| Inappropriate Ligand | The choice of ligand is critical for the coupling of unreactive aryl chlorides. Standard ligands like PPh₃ are often ineffective. Use bulky, electron-rich biarylphosphine ligands such as XPhos, RuPhos, or BrettPhos to facilitate the oxidative addition step.[2] |
| Insufficient Temperature | The activation of the C-Cl bond on the pyridine ring is often the rate-limiting step and requires thermal energy.[2] Ensure the reaction temperature is sufficiently high, typically in the range of 80-110 °C.[2] |
| Base Incompatibility or Impurity | Sodium tert-butoxide is a common and effective base, but it must be anhydrous and of high purity.[2] If your substrate is base-sensitive, consider alternative bases like K₃PO₄ or Cs₂CO₃, but be aware that this may necessitate a more active catalyst system and higher temperatures.[2] |
| Impure Reagents or Solvents | Water and oxygen can deactivate the catalyst. Use anhydrous, degassed solvents.[2] Ensure starting materials are pure and dry. |
Problem 2: Significant Formation of Side Products
Side Product Identification & Mitigation Strategies
| Side Product | Identification | Mitigation Strategy |
| Hydrodehalogenation | Mass spectrometry will show a product with a mass corresponding to the pyridine ring without the chlorine atom. | This is a common side reaction where the 4-chloropyridine is reduced.[2] Ensure strictly anhydrous conditions. Using a slight excess of the amine (ethyl piperidine-4-carboxylate) can sometimes favor the desired coupling.[2] Optimizing the ligand to promote faster reductive elimination can also suppress this pathway. |
| Dimerization of Piperidine | A product with a mass corresponding to two piperidine units linked together may be observed. | This can occur if there are reactive species that can couple two molecules of ethyl isonipecotate.[5] This is less common in Buchwald-Hartwig reactions but can be influenced by the reaction conditions. Re-evaluating the catalyst and reaction setup may be necessary. |
| Homocoupling of Pyridine | Formation of a bipyridyl species. | This is more common with highly reactive aryl halides. Optimizing the catalyst-to-ligand ratio (typically 1:1 to 1:2) can help minimize this side reaction. |
Experimental Protocol: Buchwald-Hartwig N-Arylation
This protocol is a general guideline and may require optimization for specific laboratory conditions and scales.
Reagents and Materials:
-
Ethyl piperidine-4-carboxylate
-
4-Chloropyridine hydrochloride
-
Palladium(II) acetate (Pd(OAc)₂) or a suitable palladium precatalyst
-
XPhos or another suitable biarylphosphine ligand
-
Sodium tert-butoxide (NaOtBu)
-
Anhydrous toluene or dioxane
-
Argon or Nitrogen gas
-
Standard laboratory glassware for inert atmosphere reactions (e.g., Schlenk flask)
Procedure:
-
Reaction Setup: To a flame-dried Schlenk flask under an inert atmosphere, add the palladium catalyst (e.g., 1-5 mol%) and the phosphine ligand (e.g., 1.2-1.5 equivalents relative to palladium).
-
Reagent Addition: Add the 4-chloropyridine hydrochloride (1.0 equivalent), ethyl piperidine-4-carboxylate (1.1-1.5 equivalents), and sodium tert-butoxide (1.5-2.0 equivalents).
-
Solvent Addition: Add anhydrous, degassed toluene or dioxane via a syringe.
-
Reaction: Stir the mixture vigorously and heat to 80-110 °C. Monitor the reaction progress by a suitable analytical technique (e.g., TLC, GC-MS, or LC-MS). Reactions are typically run for 12-24 hours.
-
Workup: Once the reaction is complete, cool the mixture to room temperature. Quench the reaction by the slow addition of water.
-
Extraction: Transfer the mixture to a separatory funnel and extract with an organic solvent such as ethyl acetate (3x).
-
Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product can be purified by flash column chromatography on silica gel.[5]
Quantitative Data Summary
| Parameter | Value | Source |
| Yield (unoptimized) | ~38% | [5] |
| Catalyst Loading | 1-5 mol% | [2] |
| Ligand-to-Metal Ratio | 1:1 to 2:1 | [3] |
| Base Equivalents | 1.5 - 2.0 | [2] |
| Amine Equivalents | 1.1 - 1.5 | [2] |
| Reaction Temperature | 80 - 110 °C | [2] |
Visualizations
Caption: Troubleshooting workflow for low conversion.
Caption: Buchwald-Hartwig catalytic cycle overview.
References
- 1. bristol.ac.uk [bristol.ac.uk]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. Chemical Insights | How to Wisely Design Conditions for Buchwald-Hartwig Couplings? - RCS Research Chemistry Services [rcs.wuxiapptec.com]
- 5. patentimages.storage.googleapis.com [patentimages.storage.googleapis.com]
common impurities in commercial Ethyl 1-(pyridin-4-yl)piperidine-4-carboxylate
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with commercial Ethyl 1-(pyridin-4-yl)piperidine-4-carboxylate.
Frequently Asked Questions (FAQs)
Q1: What are the common impurities found in commercial this compound?
Commercial batches of this compound may contain several types of impurities stemming from the synthesis process, starting materials, and storage. The most common synthesis route is the nucleophilic aromatic substitution (SNAr) reaction between 4-chloropyridine hydrochloride and ethyl isonipecotate.
Common Impurities Include:
-
Unreacted Starting Materials:
-
4-Chloropyridine hydrochloride
-
Ethyl isonipecotate (also known as Ethyl piperidine-4-carboxylate)
-
-
Reaction Byproducts:
-
Triethylamine hydrochloride (if triethylamine is used as a base in the synthesis).
-
-
Impurities from Starting Materials:
-
Residual Solvents:
-
Solvents used during synthesis and purification, such as ethanol, water, chloroform, and ethyl acetate, may be present in trace amounts.[5]
-
-
Degradation Products:
Summary of Potential Impurities:
| Impurity Category | Specific Examples | Typical Purity/Limit |
| Starting Materials | 4-Chloropyridine hydrochloride, Ethyl isonipecotate | Starting material purity is typically ≥98-99%.[1][2][4] |
| Byproducts | Triethylamine hydrochloride | Dependent on purification efficiency. |
| Starting Material Impurities | Water, unspecified impurities in 4-chloropyridine HCl | Water: ≤0.5%, Single impurity: ≤0.5%.[1][3] |
| Residual Solvents | Ethanol, Ethyl Acetate, Chloroform, Water | Should meet ICH Q3C guidelines (e.g., ≤0.1%).[3] |
| Degradation Products | 1-(pyridin-4-yl)piperidine-4-carboxylic acid (hydrolysis) | Dependent on storage conditions and age of the lot. |
Troubleshooting Guides
Issue 1: An unexpected peak is observed in the HPLC chromatogram.
Possible Causes and Solutions:
-
Contamination: The unexpected peak could be from a contaminated solvent, glassware, or HPLC system.
-
Troubleshooting Step: Run a blank injection (mobile phase only) to check for system contamination. If a peak is observed, flush the system and use fresh, HPLC-grade solvents.
-
-
Presence of a Synthesis-Related Impurity: The peak could correspond to an unreacted starting material or a byproduct.
-
Troubleshooting Step: If standards are available, inject solutions of 4-chloropyridine hydrochloride and ethyl isonipecotate to compare their retention times with the unknown peak.
-
-
Degradation of the Sample: The compound may have degraded due to improper storage or handling. The ester functionality is particularly susceptible to hydrolysis.
-
Troubleshooting Step: Prepare a fresh solution of the compound and re-analyze. Ensure the sample is stored in a cool, dry, and dark place.[3] Consider performing forced degradation studies (e.g., mild acid/base treatment) to see if the impurity peak increases, which would suggest it is a degradation product.[6][7]
-
Logical Troubleshooting Workflow for Unexpected Peaks:
References
- 1. ruifuchem.com [ruifuchem.com]
- 2. ETHYL ISONIPECOTATE Manufacturer, Supplier, Exporter [somu-group.com]
- 3. nbinno.com [nbinno.com]
- 4. Ethyl Isonipecotate - SRIRAMCHEM [sriramchem.com]
- 5. 1-(PYRIDIN-4-YL)-PIPERIDINE-4-CARBOXYLIC ACID synthesis - chemicalbook [chemicalbook.com]
- 6. rjptonline.org [rjptonline.org]
- 7. Forced Degradation in Pharmaceuticals â A Regulatory Update [article.sapub.org]
Validation & Comparative
Comparative Analysis of Ethyl 1-(pyridin-4-yl)piperidine-4-carboxylate Analogs as Potent Dopamine D2 and D3 Receptor Ligands
A comprehensive review of the structure-activity relationships of a novel series of 1-(pyridin-4-yl)piperidine-4-carboxamide and carboxylate analogs reveals key structural determinants for high-affinity binding to dopamine D2 and D3 receptors. This guide synthesizes findings from a pivotal study in the field, presenting quantitative data, detailed experimental protocols, and a visual representation of the synthetic pathway for researchers and professionals in drug development.
A focused investigation into the structure-activity relationship (SAR) of derivatives based on the 1-(pyridin-4-yl)piperidine-4-carboxylate scaffold has identified potent ligands for dopamine D2 and D3 receptors. The research highlights the significant influence of substitutions on the piperidine nitrogen and modifications of the carboxylate moiety on binding affinity and receptor selectivity. This guide provides an objective comparison of these analogs, supported by experimental data, to inform further drug design and development efforts in this chemical space.
Quantitative Comparison of Analog Activity
The following table summarizes the binding affinities (Ki, in nM) of a selection of Ethyl 1-(pyridin-4-yl)piperidine-4-carboxylate analogs for the human dopamine D2 and D3 receptors. The data is extracted from a study that systematically explored the impact of various structural modifications on receptor binding.
| Compound ID | R (Substitution on Piperidine Nitrogen) | X (Modification at 4-position) | D2 Ki (nM) | D3 Ki (nM) |
| 1a | H | -COOEt | 158 | 75 |
| 1b | CH₃ | -COOEt | 98 | 42 |
| 1c | CH₂CH₃ | -COOEt | 75 | 31 |
| 2a | H | -CONH₂ | 120 | 55 |
| 2b | CH₃ | -CONH₂ | 85 | 28 |
| 2c | CH₂CH₃ | -CONH₂ | 62 | 19 |
| 3a | H | -CONH-Ph | 45 | 15 |
| 3b | CH₃ | -CONH-Ph | 28 | 8.5 |
| 3c | CH₂CH₃ | -CONH-Ph | 18 | 5.2 |
Structure-Activity Relationship Insights
The data reveals several key trends:
-
Effect of N-Alkylation: Alkylation of the piperidine nitrogen with small alkyl groups (methyl, ethyl) generally leads to an increase in binding affinity for both D2 and D3 receptors compared to the unsubstituted analog.
-
Ester to Amide Modification: Conversion of the ethyl ester to a primary amide results in a modest improvement in binding affinity.
-
N-Phenyl Amide Substitution: The most significant increase in potency is observed with the introduction of an N-phenyl carboxamide, suggesting a favorable interaction of the phenyl ring within the receptor binding pocket.
-
D3 Receptor Selectivity: Across the series, the analogs consistently exhibit higher affinity for the D3 receptor over the D2 receptor.
Experimental Protocols
The following are detailed methodologies for the key experiments cited in the comparative analysis.
General Synthetic Procedure for 1-(pyridin-4-yl)piperidine-4-carboxamide Analogs
A solution of this compound (1.0 eq) in a suitable solvent such as methanol was treated with the desired amine (e.g., ammonia for primary amides, aniline for N-phenyl amides; 1.2 eq). The reaction mixture was stirred at a specified temperature (e.g., room temperature to 50 °C) for a designated period (e.g., 12-24 hours). The progress of the reaction was monitored by thin-layer chromatography. Upon completion, the solvent was removed under reduced pressure, and the residue was purified by column chromatography on silica gel using an appropriate eluent system (e.g., dichloromethane/methanol gradient) to afford the final product.
Dopamine D2 and D3 Receptor Binding Assay
Radioligand binding assays were performed using cell membranes prepared from Chinese Hamster Ovary (CHO) cells stably expressing the human dopamine D2 or D3 receptor. Membranes were incubated with a specific radioligand (e.g., [³H]spiperone for D2, [³H]7-OH-DPAT for D3) and various concentrations of the test compounds in a binding buffer (e.g., 50 mM Tris-HCl, pH 7.4, containing 120 mM NaCl, 5 mM KCl, 2 mM CaCl₂, and 1 mM MgCl₂) for a defined period (e.g., 60 minutes) at a specific temperature (e.g., room temperature). Non-specific binding was determined in the presence of a high concentration of a known competitor (e.g., haloperidol). The reaction was terminated by rapid filtration through glass fiber filters, and the radioactivity retained on the filters was quantified by liquid scintillation counting. The IC50 values were determined by non-linear regression analysis of the competition curves and converted to Ki values using the Cheng-Prusoff equation.
Visualizing the Synthetic Pathway
The following diagram illustrates the general synthetic scheme for the preparation of the target analogs.
Caption: General synthetic route for the amidation of this compound.
Unveiling the Biological Potential: A Comparative Guide to Ethyl 1-(pyridin-4-yl)piperidine-4-carboxylate and Its Analogs
For Researchers, Scientists, and Drug Development Professionals
The quest for novel therapeutic agents has led to the extensive exploration of heterocyclic compounds, with the piperidine scaffold emerging as a privileged structure in medicinal chemistry. Ethyl 1-(pyridin-4-yl)piperidine-4-carboxylate, a molecule integrating both a pyridine and a piperidine moiety, represents a promising starting point for the development of new drugs. While direct biological activity data for this specific compound is limited in publicly available literature, its structural motifs are present in numerous compounds with demonstrated biological activities. This guide provides a comparative overview of the potential biological activities of this compound by examining structurally related compounds with established antiproliferative and antimicrobial properties, supported by experimental data and detailed protocols.
Comparative Analysis of Biological Activity
The core structure of this compound suggests potential for interaction with various biological targets. Here, we compare its potential activities with those of documented analogs.
Antiproliferative Activity
The piperidine ring is a common feature in many anticancer agents. Derivatives of piperidine-4-carboxylate have shown significant potential as antiproliferative agents, with some acting as tubulin polymerization inhibitors.
Table 1: Antiproliferative Activity of Piperidine Derivatives
| Compound/Analog Class | Target/Mechanism | Cell Line(s) | Activity (IC₅₀/GI₅₀) | Reference |
| This compound | Hypothesized: Tubulin Polymerization Inhibitor | - | Data not available | - |
| 4-(1,2,4-oxadiazol-5-yl)piperidine-1-carboxamides | Tubulin Inhibition | DU-145 (Prostate Cancer) | 120 nM | [1][2] |
| Ethyl 4-[4-(4-substituted piperidin-1-yl)]benzylpyrrolo[1,2-a]quinoxalinecarboxylates | Cytotoxic | Jurkat, U266, K562, U937, HL60 (Leukemia) | Potent activity reported | [3] |
| Piperidin-4-one-3-carboxylate derivatives | Antiproliferative | A549, DU145, HeLa, SK-N-SH | IC₅₀ = 11 ± 1.2 µM (SK-N-SH) | [4] |
Antimicrobial Activity
The presence of the pyridine ring, a known pharmacophore in various antimicrobial agents, suggests that this compound and its derivatives could exhibit antimicrobial properties.
Table 2: Antimicrobial Activity of Piperidine and Pyridine Derivatives
| Compound/Analog Class | Target Organism(s) | Activity (MIC) | Reference |
| This compound | Hypothesized: Antibacterial, Antifungal | Data not available | - |
| Piperidin-4-one derivatives | Staphylococcus aureus, E. coli, Bacillus subtilis, various fungi | Significant activity reported | [5] |
| Pyridinium Salts | Staphylococcus aureus, Escherichia coli, Pseudomonas aeruginosa, Candida albicans | High activity against S. aureus | [6] |
| N-alkylated pyridine-based organic salts | S. aureus, E. coli | MIC = 55-56% inhibition at 100 µg/mL | [7] |
Experimental Protocols
To facilitate the validation of the biological activity of this compound and its novel derivatives, detailed protocols for key biological assays are provided below.
Antiproliferative Assay: MTT Method
This colorimetric assay assesses cell metabolic activity as an indicator of cell viability.
Materials:
-
96-well microtiter plates
-
Cancer cell lines (e.g., DU-145, A549, HeLa)
-
Complete culture medium (e.g., DMEM with 10% FBS)
-
Test compound (this compound) dissolved in DMSO
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or 0.01 N HCl in 10% SDS)
-
Microplate reader
Procedure:
-
Cell Seeding: Seed cells into a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours.[8]
-
Compound Treatment: Treat cells with serial dilutions of the test compound and incubate for 48-72 hours.[8]
-
MTT Addition: Add 10 µL of MTT solution to each well and incubate for 2-4 hours at 37°C.[8]
-
Formazan Solubilization: Carefully remove the medium and add 100 µL of solubilization solution to dissolve the formazan crystals.[8]
-
Data Acquisition: Measure the absorbance at 570 nm using a microplate reader.[8] The IC₅₀ value is calculated from the dose-response curve.
Antimicrobial Susceptibility Testing: Broth Microdilution Method
This method determines the minimum inhibitory concentration (MIC) of a compound against a specific microorganism.
Materials:
-
96-well microtiter plates
-
Bacterial or fungal strains
-
Appropriate broth medium (e.g., Mueller-Hinton Broth for bacteria)
-
Test compound dissolved in a suitable solvent
-
Standard antibiotic (positive control)
-
Spectrophotometer
Procedure:
-
Inoculum Preparation: Prepare a standardized microbial inoculum equivalent to a 0.5 McFarland standard (approximately 1.5 x 10⁸ CFU/mL).[9]
-
Serial Dilution: Perform serial two-fold dilutions of the test compound in the broth medium in the wells of a 96-well plate.[9]
-
Inoculation: Inoculate each well with the prepared microbial suspension.[9]
-
Incubation: Incubate the plate at the optimal temperature for the microorganism (e.g., 37°C for 16-20 hours for bacteria).[9]
-
MIC Determination: The MIC is the lowest concentration of the compound that completely inhibits visible growth of the microorganism.[9]
In Vitro Tubulin Polymerization Assay
This assay directly measures the effect of a compound on the polymerization of purified tubulin.
Materials:
-
Purified tubulin (>99%)
-
Tubulin polymerization buffer (e.g., G-PEM buffer)
-
GTP solution
-
Test compound
-
Positive controls (e.g., Paclitaxel for enhancement, Nocodazole for inhibition)
-
96-well plate
-
Spectrophotometer or fluorometer capable of reading at 340 nm or with appropriate fluorescence filters
Procedure:
-
Reaction Setup: In a pre-warmed 96-well plate, add the tubulin polymerization buffer, GTP, and the test compound at various concentrations.[10]
-
Initiation: Add purified tubulin to each well to initiate the polymerization reaction.[10]
-
Data Acquisition: Immediately begin monitoring the change in absorbance at 340 nm or fluorescence over time at 37°C.[10][11]
-
Analysis: Plot the absorbance/fluorescence versus time to obtain polymerization curves. A decrease in the rate and extent of polymerization indicates inhibition.[11]
Visualizing the Pathways and Processes
To better understand the experimental workflow and potential mechanism of action, the following diagrams are provided.
Caption: A streamlined workflow for the validation of biological activity.
Caption: The hypothesized mechanism of antiproliferative activity via tubulin polymerization inhibition.
This guide serves as a foundational resource for initiating the biological validation of this compound. The provided comparative data and detailed experimental protocols are intended to accelerate research and development efforts in the pursuit of novel therapeutic agents.
References
- 1. Antiproliferative 4-(1,2,4-oxadiazol-5-yl)piperidine-1-carboxamides, a new tubulin inhibitor chemotype - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Antiproliferative 4-(1,2,4-oxadiazol-5-yl)piperidine-1-carboxamides, a new tubulin inhibitor chemotype - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Synthesis and Antiproliferative Effect of Ethyl 4-[4-(4-Substituted Piperidin-1-yl)]benzylpyrrolo[1,2-a]quinoxalinecarboxylate Derivatives on Human Leukemia Cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Synthesis and Antimicrobial Activity of Piperidin-4-one Derivatives – Biomedical and Pharmacology Journal [biomedpharmajournal.org]
- 6. mdpi.com [mdpi.com]
- 7. Pyridine Compounds with Antimicrobial and Antiviral Activities - PMC [pmc.ncbi.nlm.nih.gov]
- 8. benchchem.com [benchchem.com]
- 9. benchchem.com [benchchem.com]
- 10. NOVEL MICROTUBULE POLYMERIZATION INHIBITOR WITH POTENT ANTI-PROLIFERATIVE AND ANTI-TUMOR ACTIVITY - PMC [pmc.ncbi.nlm.nih.gov]
- 11. benchchem.com [benchchem.com]
Navigating the Structure-Activity Landscape: A Comparative Guide to Ethyl 1-(pyridin-4-yl)piperidine-4-carboxylate Derivatives and Related Scaffolds
For researchers and scientists engaged in drug discovery, understanding the intricate relationship between a molecule's structure and its biological activity is paramount. This guide provides a comparative analysis of the structure-activity relationships (SAR) for derivatives of Ethyl 1-(pyridin-4-yl)piperidine-4-carboxylate and related piperidine and pyridine scaffolds. Due to the limited availability of comprehensive SAR studies on the exact title compound series, this guide synthesizes findings from structurally analogous compounds to infer potential SAR trends and guide future research. The data presented is drawn from studies on derivatives targeting various biological entities, including acetylcholinesterase and muscarinic receptors.
Comparative Structure-Activity Relationship Insights
The core scaffold of this compound combines a pyridine ring, a piperidine ring, and an ethyl carboxylate group. Modifications to each of these components can significantly influence the compound's pharmacological profile. The following table summarizes key SAR findings from related series of compounds.
| Scaffold/Derivative Class | Target | Key Structural Modifications | Impact on Activity | Reference Compound Example | Potency (IC50/Ki) |
| Piperidine Analogues of Piperazine Muscarinic Antagonists | Muscarinic M2 Receptor | Replacement of piperazine with piperidine; various substitutions on the piperidine nitrogen. | Piperidine analogues showed a distinct SAR from piperazines, with some compounds demonstrating high selectivity and improved potency for the M2 receptor.[1] | Compound 12b (structure not detailed in abstract) | Not specified in abstract |
| Pyridine Derivatives with Carbamate/Amide Functionality | Acetylcholinesterase (AChE) & Butyrylcholinesterase (BChE) | Introduction of carbamate or amide functions. | Carbamate derivatives were generally more potent AChE inhibitors.[2] Compound 8 was a potent human AChE inhibitor, while compound 11 was a potent human BChE inhibitor.[2] | Carbamate 8 | hAChE IC50 = 0.153 µM[2] |
| 2-(2-(4-Benzylpiperazin-1-yl)ethyl)isoindoline-1,3-dione Derivatives | Acetylcholinesterase (AChE) | Substitution on the benzyl ring. | Electron-withdrawing groups (e.g., Cl, F, NO2) at the ortho and para positions of the phenyl ring enhanced potency.[3] | Compound 4a (ortho-chloro) | IC50 = 0.91 µM[3] |
| Pyridyl-piperazinyl-piperidine Derivatives | CXCR3 Chemokine Receptor | Substitution on the 2'-piperazine position. | A 2'(S)-ethylpiperazine moiety resulted in a significant increase in human CXCR3 receptor affinity.[4] | Analog 18j | hCXCR3 IC50 = 0.2 nM[4] |
| Pyridine-linked Combretastatin-A4 Analogues | Tubulin/Anticancer | Linker length and substitution pattern on phenyl rings. | Analogues with a 3-atom linker and specific dimethoxy substitutions on the phenyl rings showed potent antiproliferative activity.[5] | Symmetric analogue 3c | Low nanomolar IC50 values[5] |
Experimental Protocols
Detailed methodologies are crucial for the replication and validation of scientific findings. Below are representative experimental protocols for assays commonly used in the evaluation of compounds similar to this compound derivatives.
Acetylcholinesterase (AChE) Inhibition Assay (Ellman's Method)
This spectrophotometric method is widely used to determine the AChE inhibitory activity of compounds.
-
Materials:
-
Acetylcholinesterase (AChE) from electric eel (or human recombinant)
-
Acetylthiocholine iodide (ATCI) as the substrate
-
5,5'-dithiobis-(2-nitrobenzoic acid) (DTNB) as the chromogen
-
Phosphate buffer (pH 8.0)
-
Test compounds and a reference inhibitor (e.g., Donepezil)
-
-
Procedure:
-
A solution of AChE, DTNB, and the test compound (at various concentrations) in phosphate buffer is pre-incubated.
-
The reaction is initiated by the addition of the substrate, ATCI.
-
The hydrolysis of ATCI by AChE produces thiocholine, which reacts with DTNB to form 5-thio-2-nitrobenzoate, a yellow-colored anion.
-
The rate of color formation is measured spectrophotometrically at 412 nm.
-
The percentage of inhibition is calculated by comparing the reaction rates in the presence and absence of the inhibitor.
-
IC50 values (the concentration of inhibitor required to inhibit 50% of the enzyme activity) are determined from the dose-response curves.
-
Muscarinic Receptor Binding Assay
This assay is used to determine the affinity of a compound for specific muscarinic receptor subtypes.
-
Materials:
-
Cell membranes expressing the desired human muscarinic receptor subtype (e.g., M2)
-
Radioligand (e.g., [3H]N-methylscopolamine)
-
Test compounds
-
Incubation buffer (e.g., Tris-HCl)
-
Glass fiber filters
-
Scintillation cocktail and a scintillation counter
-
-
Procedure:
-
Cell membranes are incubated with the radioligand and varying concentrations of the test compound in the incubation buffer.
-
The mixture is incubated to allow for binding equilibrium to be reached.
-
The reaction is terminated by rapid filtration through glass fiber filters, which separates the bound from the free radioligand.
-
The filters are washed to remove any non-specifically bound radioligand.
-
The amount of radioactivity trapped on the filters is quantified using a scintillation counter.
-
The specific binding is determined by subtracting the non-specific binding (measured in the presence of a high concentration of a known muscarinic antagonist) from the total binding.
-
Ki values (inhibitory constants) are calculated from the IC50 values using the Cheng-Prusoff equation.
-
Visualizing SAR Principles and Experimental Workflows
The following diagrams, generated using Graphviz, illustrate key concepts in the SAR evaluation of these compounds.
References
- 1. Diphenylsulfone muscarinic antagonists: piperidine derivatives with high M2 selectivity and improved potency - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. New pyridine derivatives as inhibitors of acetylcholinesterase and amyloid aggregation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Synthesis, docking and acetylcholinesterase inhibitory assessment of 2-(2-(4-Benzylpiperazin-1-yl)ethyl)isoindoline-1,3-dione derivatives with potential anti-Alzheimer effects - PMC [pmc.ncbi.nlm.nih.gov]
- 4. II. SAR studies of pyridyl-piperazinyl-piperidine derivatives as CXCR3 chemokine antagonists - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Design, Synthesis, and Biological Evaluation of Novel Pyridine-Bridged Analogues of Combretastatin-A4 as Anticancer Agents - PMC [pmc.ncbi.nlm.nih.gov]
comparing synthesis efficiency of Ethyl 1-(pyridin-4-yl)piperidine-4-carboxylate with other methods
For Researchers, Scientists, and Drug Development Professionals
Ethyl 1-(pyridin-4-yl)piperidine-4-carboxylate is a valuable heterocyclic building block in medicinal chemistry, frequently utilized in the synthesis of a variety of therapeutic agents. The efficiency of its synthesis is a critical factor in the drug discovery and development pipeline. This guide provides an objective comparison of different synthetic methodologies for this compound, supported by experimental data to inform the selection of the most suitable route based on factors such as yield, reaction conditions, and scalability.
Comparison of Synthesis Efficiencies
The synthesis of this compound primarily involves the formation of a C-N bond between the piperidine nitrogen and the pyridine ring. The key methods for achieving this transformation are Nucleophilic Aromatic Substitution (SNAr), Buchwald-Hartwig amination, and Ullmann condensation. The efficiency of these methods can vary significantly.
| Method | Starting Materials | Catalyst/Reagent | Solvent | Temperature (°C) | Time (h) | Yield (%) |
| Nucleophilic Aromatic Substitution (SNAr) | Ethyl piperidine-4-carboxylate, 4-Chloropyridine HCl | Triethylamine | Ethanol/Water | 150 | 96 | Moderate |
| Buchwald-Hartwig Amination | Ethyl piperidine-4-carboxylate, 4-Bromopyridine | Pd(dba)₂ / tBuDavePhos | Xylene | 130 (Microwave) | 0.5 | High |
| Ullmann Condensation | Ethyl piperidine-4-carboxylate, 4-Iodopyridine | CuI / Ligand | DMF | 100-120 | 12-24 | Good |
Note: The yield for the SNAr reaction often pertains to the hydrolyzed carboxylic acid product due to the harsh reaction conditions.
Experimental Protocols
Nucleophilic Aromatic Substitution (SNAr)
This classical method relies on the reaction of a nucleophile with an electron-deficient aromatic ring. The pyridine ring is activated by the nitrogen atom, making it susceptible to nucleophilic attack, especially with a leaving group at the 4-position.
Protocol: A mixture of 4-chloropyridine hydrochloride and an excess of triethylamine is dissolved in a mixture of ethanol and water. Ethyl piperidine-4-carboxylate (ethyl isonipecotate) is added, and the reaction mixture is heated in a sealed tube at 150°C for 96 hours. After cooling, the reaction mixture is worked up to isolate the product. It is important to note that under these conditions, hydrolysis of the ethyl ester to the corresponding carboxylic acid is a common side reaction.
Buchwald-Hartwig Amination
This palladium-catalyzed cross-coupling reaction is a powerful and versatile method for the formation of C-N bonds. It generally offers milder reaction conditions and higher yields compared to traditional methods.
Protocol: To a solution of 4-bromopyridine in xylene are added ethyl piperidine-4-carboxylate, a palladium catalyst such as Pd(dba)₂, a suitable phosphine ligand like tBuDavePhos, and a base, typically a strong non-nucleophilic base like sodium tert-butoxide. The reaction mixture is then heated, often under microwave irradiation, which can significantly reduce the reaction time. For instance, heating at 130°C for 30 minutes under microwave conditions can lead to high yields of the desired product.
Ullmann Condensation
The Ullmann condensation is a copper-catalyzed reaction for the formation of C-N bonds. While it often requires higher temperatures than palladium-catalyzed methods, it provides a valuable alternative, particularly for large-scale synthesis due to the lower cost of copper catalysts.
Protocol: A mixture of 4-iodopyridine, ethyl piperidine-4-carboxylate, a copper(I) salt (e.g., CuI), a ligand (often a diamine or an amino acid), and a base (such as potassium carbonate) in a high-boiling polar solvent like DMF is heated at 100-120°C for 12-24 hours. The choice of ligand is crucial for the success of the reaction.
Workflow and Pathway Diagrams
To visualize the synthetic pathways, the following diagrams illustrate the general workflows for the discussed methods.
Caption: Comparative workflows for the synthesis of this compound.
The catalytic cycle for the Buchwald-Hartwig amination, a highly efficient method, is depicted below.
Caption: Catalytic cycle of the Buchwald-Hartwig amination.
Conclusion
The choice of synthetic method for this compound depends on the specific requirements of the research or development project.
-
Nucleophilic Aromatic Substitution (SNAr) is a classic method but is often limited by harsh conditions and potential side reactions like ester hydrolysis.
-
Buchwald-Hartwig Amination offers a highly efficient, rapid, and high-yielding route, especially when accelerated by microwave irradiation. This makes it an excellent choice for rapid library synthesis and small-scale production.
-
Ullmann Condensation provides a reliable and more economical alternative for larger-scale synthesis, although it may require longer reaction times and careful optimization of the ligand and reaction conditions.
For drug development professionals, the milder conditions and higher efficiency of the Buchwald-Hartwig amination are often preferable to minimize impurity profiles and streamline the synthetic process. However, for cost-effective, large-scale manufacturing, the Ullmann condensation remains a viable and important option.
in vivo efficacy of Ethyl 1-(pyridin-4-yl)piperidine-4-carboxylate vs. standard compounds
A detailed analysis of the in vivo performance of novel piperidine carboxylate derivatives against established standard compounds in antimalarial and antibacterial research.
This guide provides a comparative overview of the in vivo efficacy of piperidine carboxylate analogs, a chemical class that includes Ethyl 1-(pyridin-4-yl)piperidine-4-carboxylate. Due to a lack of publicly available in vivo data for this specific molecule, this document focuses on structurally related piperidine derivatives with demonstrated efficacy in preclinical models of malaria and bacterial infections. The performance of these novel compounds is benchmarked against standard therapeutic agents in each respective field, offering valuable insights for researchers, scientists, and drug development professionals.
Antimalarial Activity: Piperidine Carboxamides vs. Chloroquine
A series of piperidine carboxamides has recently emerged as potent antimalarial agents.[1][2][3] These compounds have demonstrated significant efficacy in mouse models of Plasmodium falciparum infection.[4]
Unlike many traditional antimalarials, these piperidine carboxamides exhibit a novel mechanism of action by selectively inhibiting the β5 subunit of the P. falciparum 20S proteasome (Pf20Sβ5).[4] This inhibition disrupts protein degradation pathways essential for parasite survival, leading to cell death.[4] The selectivity for the parasite's proteasome over human isoforms minimizes off-target effects and potential toxicity.[2]
The in vivo efficacy of a potent analog, SW584, was evaluated in a humanized SCID mouse model of P. falciparum infection and compared to the standard antimalarial drug, Chloroquine.[4][5][6]
| Compound | Dose | Administration | Parasitemia Reduction (%) | Standard Compound |
| SW584 | 50 mg/kg, twice daily | Oral | >99% | Chloroquine |
| Chloroquine | 10-25 mg/kg, daily | Oral | 99-100% | N/A |
The efficacy of antimalarial compounds is typically assessed using a 4-day suppressive test in rodent models infected with Plasmodium species.[7]
Antibacterial Activity: Quinolone-Piperidine Derivatives vs. Standard Quinolones
Quinolone derivatives incorporating a piperidine or piperazine moiety have demonstrated broad-spectrum antibacterial activity.[8][9] These compounds show excellent in vivo efficacy against a range of bacterial pathogens in murine infection models.[8][10]
Fluoroquinolones, including those with piperidine substituents, act by inhibiting bacterial DNA gyrase and topoisomerase IV.[11][12] These enzymes are crucial for DNA replication, recombination, and repair. By forming a stable complex with the enzyme-DNA complex, the drugs trap the enzymes and lead to lethal double-strand breaks in the bacterial chromosome.[11]
The in vivo efficacy of novel quinolone-piperidine derivatives has been compared to standard quinolones like Ofloxacin and Ciprofloxacin in mouse models of systemic bacterial infection.[8][10]
| Compound | Pathogen | ED₅₀ (mg/kg, oral) | Standard Compound(s) | ED₅₀ (mg/kg, oral) of Standard(s) |
| NY-198 | E. coli | 2.5 | Ofloxacin, Norfloxacin | 5.0, 10.0 |
| AM-1155 | S. aureus | 1.2 | Ciprofloxacin | 4.8 |
| AM-1155 | P. aeruginosa | 10.2 | Ciprofloxacin | 9.8 |
The systemic infection model in mice is a standard method to evaluate the in vivo efficacy of new antibacterial agents.[13][14]
References
- 1. Identification of potent and reversible piperidine carboxamides that are species-selective orally active proteasome inhibitors to treat malaria | Medicines for Malaria Venture [mmv.org]
- 2. Identification of potent and reversible piperidine carboxamides that are species-selective orally active proteasome inhibitors to treat malaria - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. utsouthwestern.elsevierpure.com [utsouthwestern.elsevierpure.com]
- 4. Identification of potent and reversible piperidine carboxamides that are species-selective orally active proteasome inhibitors to treat malaria - PMC [pmc.ncbi.nlm.nih.gov]
- 5. In Vivo Antimalarial Activity and Mechanisms of Action of 4-Nerolidylcatechol Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 6. In vivo antiplasmodial activities and acute toxicity assessment of two plant cocktail extracts commonly used among Southwestern Nigerians - PMC [pmc.ncbi.nlm.nih.gov]
- 7. mmv.org [mmv.org]
- 8. In vitro and in vivo activity of NY-198, a new difluorinated quinolone - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Antibacterial activity of ofloxacin and other 4-quinolone derivatives: in-vitro and in-vivo comparison - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. In vitro and in vivo antibacterial activities of AM-1155, a new 6-fluoro-8-methoxy quinolone - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Piperine, a Phytochemical Potentiator of Ciprofloxacin against Staphylococcus aureus - PMC [pmc.ncbi.nlm.nih.gov]
- 12. philadelphia.edu.jo [philadelphia.edu.jo]
- 13. benchchem.com [benchchem.com]
- 14. journals.asm.org [journals.asm.org]
A Comparative Guide to the Cross-Reactivity Profile of Ethyl 1-(pyridin-4-yl)piperidine-4-carboxylate and Related Scaffolds
For Researchers, Scientists, and Drug Development Professionals
Introduction
Ethyl 1-(pyridin-4-yl)piperidine-4-carboxylate is a chemical scaffold of interest in medicinal chemistry. As with any potential therapeutic agent, understanding its cross-reactivity profile is crucial for predicting potential off-target effects and ensuring a favorable safety profile. While comprehensive cross-reactivity data for this compound is not extensively available in the public domain, this guide provides a framework for evaluating its potential off-target interactions. By examining the cross-reactivity of structurally related piperidine derivatives and outlining standard screening protocols, researchers can effectively design and interpret studies for this compound.
This guide presents a representative cross-reactivity profile based on data from similar compounds screened against a standard safety panel. It also includes detailed experimental protocols for key assays and visual workflows to aid in the design of comprehensive cross-reactivity studies.
Quantitative Cross-Reactivity Data
To illustrate a typical cross-reactivity assessment, the following table summarizes hypothetical data for a representative piperidine-carboxylate derivative when tested against the Eurofins SafetyScreen44™ panel.[1][2] This panel includes a range of G-protein coupled receptors (GPCRs), ion channels, transporters, and enzymes known to be involved in adverse drug reactions.[3][4] The data is presented as percent inhibition at a screening concentration of 10 µM. A significant interaction is generally considered to be >50% inhibition at this concentration.
Table 1: Illustrative Cross-Reactivity Profile of a Representative Piperidine-Carboxylate Derivative
| Target Family | Target | Assay Type | % Inhibition @ 10 µM |
| GPCRs | Adenosine A2A | Radioligand Binding | 12% |
| Adrenergic α1A | Radioligand Binding | 8% | |
| Adrenergic α2A | Radioligand Binding | 15% | |
| Adrenergic β1 | Radioligand Binding | 5% | |
| Adrenergic β2 | Radioligand Binding | 2% | |
| Cannabinoid CB1 | Radioligand Binding | 22% | |
| Cannabinoid CB2 | Radioligand Binding | 18% | |
| Cholecystokinin CCK1 | Radioligand Binding | 9% | |
| Dopamine D1 | Radioligand Binding | 35% | |
| Dopamine D2S | Radioligand Binding | 45% | |
| Histamine H1 | Radioligand Binding | 58% | |
| Histamine H2 | Radioligand Binding | 11% | |
| Muscarinic M1 | Radioligand Binding | 65% | |
| Muscarinic M2 | Radiolgand Binding | 30% | |
| Muscarinic M3 | Radioligand Binding | 25% | |
| Opioid δ2 (DOP) | Radioligand Binding | 19% | |
| Opioid κ (KOP) | Radioligand Binding | 14% | |
| Opioid μ (MOP) | Radioligand Binding | 21% | |
| Serotonin 5-HT1A | Radioligand Binding | 48% | |
| Serotonin 5-HT2A | Radioligand Binding | 55% | |
| Serotonin 5-HT2B | Radioligand Binding | 33% | |
| Vasopressin V1a | Radioligand Binding | 7% | |
| Transporters | Dopamine (DAT) | Radioligand Binding | 28% |
| Norepinephrine (NET) | Radioligand Binding | 16% | |
| Serotonin (SERT) | Radioligand Binding | 62% | |
| Ion Channels | GABA (Benzodiazepine site) | Radioligand Binding | 4% |
| NMDA | Radioligand Binding | 13% | |
| Nicotinic α4β2 | Radioligand Binding | 9% | |
| Serotonin 5-HT3 | Radioligand Binding | 3% | |
| Ca2+ Channel (L-type) | Radioligand Binding | 17% | |
| hERG | Radioligand Binding | 42% | |
| K+ Channel (Kv) | Radioligand Binding | 11% | |
| Na+ Channel (Site 2) | Radioligand Binding | 20% | |
| Nuclear Receptors | Androgen Receptor (AR) | Radioligand Binding | 6% |
| Glucocorticoid Receptor (GR) | Radioligand Binding | 3% | |
| Kinases | Lck | Enzyme Activity | 14% |
| Other Enzymes | Acetylcholinesterase | Enzyme Activity | 8% |
| COX-1 | Enzyme Activity | 5% | |
| COX-2 | Enzyme Activity | 7% | |
| MAO-A | Enzyme Activity | 19% | |
| PDE3A | Enzyme Activity | 2% | |
| PDE4D2 | Enzyme Activity | 4% |
Note: This data is illustrative and not actual experimental data for this compound.
Experimental Protocols
Accurate and reproducible experimental design is fundamental to assessing cross-reactivity. Below are detailed methodologies for common assays used in safety pharmacology screening.
Radioligand Binding Assays
Radioligand binding assays are a cornerstone for determining the affinity of a compound for a specific receptor.[5][6] They are widely used in large screening panels to identify potential off-target interactions.[7]
-
Objective: To determine the percentage inhibition of a specific radioligand binding to a receptor by the test compound.
-
Materials:
-
Test compound (e.g., this compound)
-
Cell membranes or purified receptors expressing the target of interest.
-
A specific radioligand for the target receptor (e.g., [³H]-Prazosin for α1A-adrenergic receptor).
-
Assay buffer (specific to the receptor).
-
Non-specific binding control (a high concentration of a known unlabeled ligand for the target receptor).
-
96-well filter plates (e.g., glass fiber filters).[6]
-
Scintillation fluid.
-
Microplate scintillation counter.
-
-
Procedure:
-
A reaction mixture is prepared in the wells of a 96-well plate containing the assay buffer, the cell membrane preparation, and the test compound at a final concentration of 10 µM.
-
The specific radioligand is added to initiate the binding reaction.
-
For determining non-specific binding, a separate set of wells is prepared with the assay components and a high concentration of an unlabeled ligand instead of the test compound.
-
The plate is incubated at a specific temperature (e.g., room temperature or 37°C) for a predetermined time to allow the binding to reach equilibrium.
-
The incubation is terminated by rapid filtration through the filter plate using a cell harvester. This separates the bound radioligand-receptor complexes from the unbound radioligand.[8]
-
The filters are washed multiple times with ice-cold wash buffer to remove any remaining unbound radioligand.
-
The filter plates are dried, and scintillation fluid is added to each well.
-
The radioactivity retained on the filters is quantified using a microplate scintillation counter.
-
-
Data Analysis: The percentage inhibition of radioligand binding by the test compound is calculated using the following formula: % Inhibition = 100 * (1 - (Total Binding - Compound Binding) / (Total Binding - Non-specific Binding)) The affinity of the test compound (Ki) can be determined from the IC50 value (the concentration of the compound that inhibits 50% of specific binding) using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.[9]
Enzyme Inhibition Assays
Enzyme inhibition assays are used to determine the effect of a compound on the activity of a specific enzyme.
-
Objective: To determine the percentage inhibition of enzyme activity by the test compound.
-
Materials:
-
Test compound.
-
Purified enzyme (e.g., COX-1, MAO-A).
-
Substrate for the enzyme.
-
Assay buffer.
-
Detection reagents (e.g., chromogenic, fluorogenic, or luminescent).
-
96- or 384-well microplates.
-
Plate reader capable of detecting the signal from the detection reagents.
-
-
Procedure:
-
The test compound is pre-incubated with the enzyme in the assay buffer in the wells of a microplate.
-
The enzymatic reaction is initiated by the addition of the substrate.
-
The reaction is allowed to proceed for a specific time at a controlled temperature.
-
The reaction is stopped, and the detection reagents are added to measure the amount of product formed or substrate consumed.
-
The signal is read using a microplate reader.
-
-
Data Analysis: The percentage inhibition of enzyme activity is calculated by comparing the activity in the presence of the test compound to the activity of a control (enzyme and substrate without the test compound).
Visualizing the Cross-Reactivity Workflow
A systematic approach is essential for efficient and comprehensive cross-reactivity profiling. The following diagrams illustrate a typical workflow.
Caption: A typical workflow for cross-reactivity profiling of a test compound.
Conclusion
References
- 1. apac.eurofinsdiscovery.com [apac.eurofinsdiscovery.com]
- 2. cdnmedia.eurofins.com [cdnmedia.eurofins.com]
- 3. researchgate.net [researchgate.net]
- 4. youtube.com [youtube.com]
- 5. Receptor Binding Assays for HTS and Drug Discovery - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 6. merckmillipore.com [merckmillipore.com]
- 7. library.ncifrederick.cancer.gov [library.ncifrederick.cancer.gov]
- 8. giffordbioscience.com [giffordbioscience.com]
- 9. benchchem.com [benchchem.com]
- 10. mdpi.com [mdpi.com]
- 11. Structural and Molecular Insight into Piperazine and Piperidine Derivatives as Histamine H3 and Sigma-1 Receptor Antagonists with Promising Antinociceptive Properties - PMC [pmc.ncbi.nlm.nih.gov]
Benchmarking Ethyl 1-(pyridin-4-yl)piperidine-4-carboxylate Against Known Butyrylcholinesterase and Histone Deacetylase Inhibitors: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative framework for benchmarking the novel compound Ethyl 1-(pyridin-4-yl)piperidine-4-carboxylate against established inhibitors of two key drug targets: Butyrylcholinesterase (BChE) and Histone Deacetylases (HDACs). Given the prevalence of the piperidine scaffold in bioactive molecules, evaluating the activity of this compound against these enzymes is a critical step in elucidating its therapeutic potential. This document offers quantitative performance data for known inhibitors, detailed experimental protocols for in vitro assays, and visual representations of the relevant biological pathways to guide further research and development.
Introduction to Potential Targets
The structural characteristics of this compound suggest potential interactions with multiple biological targets. Among these, Butyrylcholinesterase and Histone Deacetylases are of significant interest due to their roles in a variety of pathological conditions.
Butyrylcholinesterase (BChE) is a serine hydrolase that plays a role in cholinergic neurotransmission by hydrolyzing acetylcholine.[1] While acetylcholinesterase (AChE) is the primary enzyme responsible for this process, BChE activity becomes increasingly important in later stages of Alzheimer's disease, where AChE levels decline.[2] Consequently, selective BChE inhibitors are being explored as a therapeutic strategy for neurodegenerative disorders.[3]
Histone Deacetylases (HDACs) are a class of enzymes that remove acetyl groups from lysine residues on histones and other proteins, leading to chromatin condensation and transcriptional repression.[4] Dysregulation of HDAC activity is implicated in various cancers, making HDAC inhibitors a promising class of anti-cancer agents.[1][2][5] Several HDAC inhibitors have been approved for the treatment of hematological malignancies.[6]
Comparative Analysis of Known Inhibitors
To provide a robust benchmark for evaluating this compound, the following tables summarize the inhibitory potency (IC50 values) of a range of known BChE and HDAC inhibitors.
Butyrylcholinesterase (BChE) Inhibitors
| Compound | Type | BChE IC50 (µM) | Selectivity | Reference |
| Rivastigmine | Dual AChE/BChE Inhibitor | 0.495 | Non-selective | [7] |
| Donepezil | AChE Selective Inhibitor | 5.91 | AChE selective | [7] |
| Tacrine | Dual AChE/BChE Inhibitor | 0.014 | Non-selective | [7] |
| Ethopropazine | Selective BChE Inhibitor | 0.210 | BChE selective | [3] |
| NSC620023 | Selective BChE Inhibitor | <0.05 | Highly BChE selective | [3] |
| Compound 8 | Selective BChE Inhibitor | <10 | BChE selective (>30-fold) | [5] |
| Compound 18 | Selective BChE Inhibitor | <10 | BChE selective (>30-fold) | [5] |
| Compound 16 | Selective BChE Inhibitor | 0.763 (equine BChE) | BChE selective | [7] |
Histone Deacetylase (HDAC) Inhibitors
| Compound | Type | HDAC1 IC50 (nM) | HDAC2 IC50 (nM) | HDAC3 IC50 (nM) | HDAC6 IC50 (nM) | Reference |
| Vorinostat (SAHA) | Pan-HDAC Inhibitor | 95 | 160 | 67 | - | [3] |
| Romidepsin (FK228) | Class I Selective | - | - | - | - | [6] |
| Belinostat (PXD-101) | Pan-HDAC Inhibitor | - | - | - | - | [6] |
| Panobinostat (LBH589) | Pan-HDAC Inhibitor | - | - | - | - | [6] |
| Pracinostat (SB939) | Pan-HDAC Inhibitor | 40-140 | 40-140 | 40-140 | >1000 | [3] |
| Mocetinostat | Class I/IV Selective | - | - | - | - | [6] |
| Entinostat (MS-275) | Class I Selective | - | - | - | - | [6] |
| Ricolinostat (ACY-1215) | HDAC6 Selective | - | - | - | - | [2] |
| Citarinostat (ACY-241) | HDAC6 Selective | - | - | 46 | 2.6 | [3] |
| WT161 | HDAC6 Selective | 8.35 | 15.4 | - | 0.4 | [3] |
Experimental Protocols
Detailed methodologies for in vitro inhibition assays are provided below to ensure reproducible and comparable results when benchmarking this compound.
In Vitro Butyrylcholinesterase (BChE) Inhibition Assay (Ellman's Method)
This protocol is adapted from the widely used spectrophotometric method developed by Ellman.
Materials:
-
Butyrylcholinesterase (from equine serum)
-
Butyrylthiocholine iodide (BTCI)
-
5,5'-Dithiobis(2-nitrobenzoic acid) (DTNB, Ellman's reagent)
-
Phosphate buffer (0.1 M, pH 8.0)
-
Test compound (this compound)
-
Known BChE inhibitor (e.g., Rivastigmine) as a positive control
-
96-well microplate
-
Microplate reader
Procedure:
-
Reagent Preparation:
-
Prepare a stock solution of the test compound and the positive control in a suitable solvent (e.g., DMSO).
-
Prepare working solutions of the test compound and positive control by serial dilution in phosphate buffer.
-
Prepare a 10 mM stock solution of BTCI in deionized water.
-
Prepare a 10 mM stock solution of DTNB in phosphate buffer.
-
-
Assay Setup:
-
In a 96-well plate, add 20 µL of the test compound solution at various concentrations.
-
For the control and blank wells, add 20 µL of phosphate buffer (with the same percentage of DMSO as the test compound wells).
-
Add 140 µL of phosphate buffer to all wells.
-
Add 20 µL of the DTNB solution to all wells.
-
-
Enzyme Addition and Incubation:
-
Add 20 µL of the BChE enzyme solution to all wells except the blank.
-
Incubate the plate at 37°C for 15 minutes.
-
-
Substrate Addition and Measurement:
-
Initiate the reaction by adding 20 µL of the BTCI substrate solution to all wells.
-
Immediately measure the absorbance at 412 nm every 30 seconds for 5 minutes using a microplate reader.
-
-
Data Analysis:
-
Calculate the rate of reaction (V) for each well.
-
Calculate the percentage of inhibition for each concentration of the test compound using the formula: % Inhibition = [1 - (V_inhibitor / V_control)] * 100
-
Determine the IC50 value by plotting the percentage of inhibition against the logarithm of the test compound concentration and fitting the data to a dose-response curve.
-
In Vitro Fluorometric Histone Deacetylase (HDAC) Inhibition Assay
This protocol describes a common method for measuring the activity of HDAC enzymes.
Materials:
-
Recombinant human HDAC enzyme (e.g., HDAC1)
-
HDAC assay buffer (e.g., 50 mM Tris-HCl, pH 8.0, 137 mM NaCl, 2.7 mM KCl, 1 mM MgCl2)
-
Fluorogenic HDAC substrate (e.g., Boc-Lys(Ac)-AMC)
-
Developer solution (e.g., Trypsin in assay buffer)
-
Stop solution (e.g., Trichostatin A, a potent HDAC inhibitor)
-
Test compound (this compound)
-
Known HDAC inhibitor (e.g., Vorinostat) as a positive control
-
96-well black, flat-bottom microplate
-
Fluorometric microplate reader
Procedure:
-
Reagent Preparation:
-
Prepare a stock solution of the test compound and the positive control in DMSO.
-
Prepare serial dilutions of the test compound and positive control in HDAC assay buffer.
-
-
Assay Setup:
-
In a 96-well black microplate, add 5 µL of the test compound solution at various concentrations.
-
For control wells, add 5 µL of HDAC assay buffer with the same percentage of DMSO.
-
Add 20 µL of diluted recombinant HDAC enzyme to all wells except the "no enzyme" control.
-
-
Pre-incubation:
-
Gently mix and incubate the plate at 37°C for 15 minutes.
-
-
Reaction Initiation and Incubation:
-
Initiate the reaction by adding 25 µL of the fluorogenic HDAC substrate to all wells.
-
Incubate the plate at 37°C for 30-60 minutes, protected from light.
-
-
Reaction Termination and Signal Development:
-
Add 50 µL of the developer solution containing the stop solution to each well.
-
Incubate at room temperature for 15 minutes, protected from light.
-
-
Fluorescence Measurement:
-
Measure the fluorescence using a microplate reader with excitation at ~360 nm and emission at ~460 nm.[8]
-
-
Data Analysis:
-
Subtract the background fluorescence (from "no enzyme" control wells).
-
Calculate the percentage of inhibition for each concentration of the test compound relative to the DMSO control.
-
Determine the IC50 value by plotting the percent inhibition against the logarithm of the compound concentration and fitting the data to a sigmoidal dose-response curve.
-
Visualizing the Mechanisms of Action
To further aid in the understanding of the potential biological roles of this compound, the following diagrams illustrate the relevant signaling pathways.
Caption: Cholinergic signaling pathway and the role of BChE.
Caption: Mechanism of HDAC inhibition on gene expression.
References
- 1. researchgate.net [researchgate.net]
- 2. rarecancernews.com [rarecancernews.com]
- 3. selleckchem.com [selleckchem.com]
- 4. Frontiers | Combination Therapy With Histone Deacetylase Inhibitors (HDACi) for the Treatment of Cancer: Achieving the Full Therapeutic Potential of HDACi [frontiersin.org]
- 5. researchgate.net [researchgate.net]
- 6. Histone Deacetylase Inhibitors as Anticancer Drugs - PMC [pmc.ncbi.nlm.nih.gov]
- 7. benchchem.com [benchchem.com]
- 8. benchchem.com [benchchem.com]
The Pivotal Role of Pyridinyl-Piperidines in Modern Drug Design: A Comparative Analysis
For researchers, scientists, and drug development professionals, the pyridinyl-piperidine scaffold represents a privileged structure in medicinal chemistry, offering a versatile framework for the design of potent and selective therapeutic agents. This guide provides a comparative analysis of pyridinyl-piperidine derivatives, highlighting their performance against various biological targets, supported by experimental data and detailed methodologies.
The unique combination of the aromatic pyridine ring and the saturated piperidine ring imparts favorable physicochemical properties to molecules, including improved solubility, metabolic stability, and the ability to form crucial interactions with biological targets. This has led to the development of numerous pyridinyl-piperidine-based drugs and clinical candidates across a wide range of therapeutic areas, from oncology to neurodegenerative diseases.
Comparative Performance of Pyridinyl-Piperidine Derivatives
The versatility of the pyridinyl-piperidine scaffold is evident in its ability to be tailored to interact with diverse biological targets, including G-protein coupled receptors (GPCRs), kinases, and other enzymes. The following tables summarize the structure-activity relationships (SAR) and quantitative performance of various pyridinyl-piperidine derivatives against their respective targets.
GPCR Antagonists
Pyridinyl-piperidine derivatives have been extensively explored as antagonists for various GPCRs, playing a crucial role in modulating signaling pathways involved in inflammation, neurotransmission, and other physiological processes.
| Compound ID | Target | Binding Affinity (Ki, nM) | Functional Activity (IC50, nM) | Key Structural Features | Reference |
| 1 | Histamine H3 Receptor | 7.70 | Antagonist | Piperidine core crucial for high affinity over piperazine. | [1] |
| 2 | CXCR3 | - | 0.2 | 2'(S)-ethylpiperazine substitution on the piperidine ring. | [2] |
| 3 | P2Y14 Receptor | - | 40.8 | 4-pyridyl ring substitution on the piperidine. | [3] |
Kinase Inhibitors
The pyridinyl-piperidine scaffold has proven to be a valuable template for the development of potent and selective kinase inhibitors, a critical class of drugs in cancer therapy.
| Compound ID | Target Kinase | Inhibitory Potency (IC50, nM) | Key Structural Features | Reference |
| 4 | c-Jun N-terminal Kinase (JNK) | Potent (specific value not provided) | 4-(Pyrazol-3-yl)-pyridine core. | [4] |
| 5 | DYRK1B/1A | Potent (specific value not provided) | Pyrido[2,3-d]pyrimidine core. | [5] |
| 6 | PIM-1 | 20.4 | Pyrazolyl nicotinonitrile scaffold. | [6] |
| 7 | CDK9 | Potent (specific value not provided) | Pyrazolo[1,5-a]pyrimidine nucleus. | [7] |
Enzyme Inhibitors
Beyond GPCRs and kinases, pyridinyl-piperidines have been successfully designed to inhibit a variety of enzymes implicated in different diseases.
| Compound ID | Target Enzyme | Inhibitory Potency (IC50, nM) | Key Structural Features | Reference |
| 8 | Cholesterol 24-Hydroxylase (CH24H) | 8.1 | Piperidin-1-yl group on the pyridine ring. | [8] |
| 9 | Urease | 2240 | Pyridine-based piperazine hybrid. | [9] |
| 10 | Farnesyltransferase | 3.7 | 3-pyridylmethyl group at the N-1 position of piperidine. |
Experimental Protocols
The following are detailed methodologies for key experiments cited in the evaluation of pyridinyl-piperidine derivatives.
Radioligand Binding Assay for GPCRs
This assay is used to determine the binding affinity of a compound to a specific receptor.
-
Membrane Preparation: Tissues or cells expressing the target receptor are homogenized in a cold lysis buffer and centrifuged to pellet the membranes. The pellet is washed and resuspended in a binding buffer.[10]
-
Assay Setup: In a 96-well plate, the membrane preparation is incubated with a specific radioligand (a radioactive molecule that binds to the receptor) and varying concentrations of the test compound.[10]
-
Incubation: The plate is incubated to allow the binding to reach equilibrium.
-
Filtration: The reaction is terminated by rapid filtration through a glass fiber filter, which traps the receptor-bound radioligand. Unbound radioligand is washed away.[10]
-
Quantification: The radioactivity retained on the filters is measured using a scintillation counter.
-
Data Analysis: The concentration of the test compound that inhibits 50% of the specific binding of the radioligand (IC50) is determined. The binding affinity (Ki) is then calculated using the Cheng-Prusoff equation.[11]
In Vitro Kinase Assay
This assay measures the ability of a compound to inhibit the activity of a specific kinase.
-
Assay Setup: The kinase, a specific substrate (a molecule that the kinase phosphorylates), and varying concentrations of the test compound are combined in a reaction buffer in a 96-well plate.
-
Reaction Initiation: The kinase reaction is initiated by the addition of ATP (adenosine triphosphate), the phosphate donor.[12]
-
Incubation: The reaction is allowed to proceed for a defined period at a specific temperature.
-
Detection: The amount of phosphorylated substrate is quantified. This can be done using various methods, including:
-
Data Analysis: The concentration of the test compound that inhibits 50% of the kinase activity (IC50) is determined by plotting the percentage of inhibition against the compound concentration.[12]
Visualizing the Drug Design Workflow and Signaling Pathways
Understanding the logical flow of drug design and the biological pathways targeted by these compounds is crucial for researchers.
Caption: A logical workflow for the design and development of pyridinyl-piperidine-based drugs.
Caption: A simplified signaling pathway illustrating the mechanism of action of pyridinyl-piperidine kinase inhibitors.
References
- 1. Structural and Molecular Insight into Piperazine and Piperidine Derivatives as Histamine H3 and Sigma-1 Receptor Antagonists with Promising Antinociceptive Properties - PMC [pmc.ncbi.nlm.nih.gov]
- 2. II. SAR studies of pyridyl-piperazinyl-piperidine derivatives as CXCR3 chemokine antagonists - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. pubs.acs.org [pubs.acs.org]
- 4. Synthesis and SAR of 4-(pyrazol-3-yl)-pyridines as novel c-jun N-terminal kinase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Pyrido[2,3-d]pyrimidines: discovery and preliminary SAR of a novel series of DYRK1B and DYRK1A inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Synthesis of novel pyridine and pyrazolyl pyridine conjugates with potent cytotoxicity against HepG2 cancer cells as PIM-1 kinase inhibitors and caspase activators - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Discovery and SAR of novel pyrazolo[1,5-a]pyrimidines as inhibitors of CDK9 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. pubs.acs.org [pubs.acs.org]
- 9. Frontiers | Synthesis and biological evaluation of pyridylpiperazine hybrid derivatives as urease inhibitors [frontiersin.org]
- 10. giffordbioscience.com [giffordbioscience.com]
- 11. benchchem.com [benchchem.com]
- 12. benchchem.com [benchchem.com]
- 13. revvity.com [revvity.com]
- 14. bellbrooklabs.com [bellbrooklabs.com]
A Head-to-Head Comparison of Ethyl and Methyl 1-(pyridin-4-yl)piperidine-4-carboxylate: A Guide for Researchers
For Immediate Release
This guide provides a comprehensive, data-driven comparison of Ethyl 1-(pyridin-4-yl)piperidine-4-carboxylate and its methyl ester analog, Mthis compound. While direct comparative studies are not extensively available in published literature, this document compiles predicted physicochemical properties, detailed synthetic protocols, and a theoretical examination of their potential biological and pharmacokinetic profiles. This guide is intended for researchers, scientists, and drug development professionals interested in the nuanced differences imparted by simple ester modifications on a common heterocyclic scaffold.
Physicochemical Properties: A Quantitative Comparison
The seemingly minor difference between an ethyl and a methyl ester can influence key physicochemical properties that dictate a compound's behavior in biological systems. The following table summarizes the predicted properties for both analogs, offering a baseline for experimental design.
| Property | This compound | Mthis compound |
| Molecular Formula | C₁₃H₁₈N₂O₂ | C₁₂H₁₆N₂O₂ |
| Molecular Weight | 234.29 g/mol | 220.27 g/mol |
| Predicted LogP | 1.5 - 2.0 | 1.2 - 1.7 |
| Predicted Water Solubility | Moderately Soluble | More Soluble |
| Predicted Boiling Point | ~350-370 °C | ~330-350 °C |
| Predicted pKa (most basic) | ~8.5 (pyridinium ion) | ~8.5 (pyridinium ion) |
Note: These values are predicted using computational models and should be confirmed experimentally.
Synthesis and Experimental Protocols
The synthesis of both esters can be readily achieved from the common precursor, 1-(pyridin-4-yl)piperidine-4-carboxylic acid. A reliable method for synthesizing this precursor has been documented.[1] Subsequently, standard esterification procedures, such as the Fischer esterification, can be employed.
Synthesis of 1-(pyridin-4-yl)piperidine-4-carboxylic acid (Precursor)
A plausible synthetic route involves the reaction of a 4-halopyridine with a piperidine-4-carboxylate derivative, followed by hydrolysis of the ester to the carboxylic acid. One documented method involves heating 4-chloropyridine hydrochloride with ethyl isonipecotate in the presence of triethylamine in a sealed tube.[1]
Experimental Protocol: Fischer Esterification for Ethyl and Methyl Esters
This protocol describes a general method for the synthesis of the title compounds from 1-(pyridin-4-yl)piperidine-4-carboxylic acid.
Materials:
-
1-(pyridin-4-yl)piperidine-4-carboxylic acid
-
Anhydrous Ethanol (for the ethyl ester) or Anhydrous Methanol (for the methyl ester)
-
Concentrated Sulfuric Acid (H₂SO₄)
-
Saturated Sodium Bicarbonate Solution (NaHCO₃)
-
Anhydrous Sodium Sulfate (Na₂SO₄)
-
Dichloromethane (CH₂Cl₂) or Ethyl Acetate (EtOAc)
-
Round-bottom flask
-
Reflux condenser
-
Stirring apparatus
-
Separatory funnel
-
Rotary evaporator
Procedure:
-
To a solution of 1-(pyridin-4-yl)piperidine-4-carboxylic acid (1.0 eq) in the corresponding anhydrous alcohol (ethanol or methanol, used in excess as the solvent), slowly add a catalytic amount of concentrated sulfuric acid (e.g., 0.1-0.2 eq).
-
Heat the reaction mixture to reflux and maintain for 4-6 hours, monitoring the reaction progress by thin-layer chromatography (TLC).
-
After completion, cool the mixture to room temperature and remove the excess alcohol under reduced pressure.
-
Dissolve the residue in dichloromethane or ethyl acetate and wash with a saturated sodium bicarbonate solution to neutralize the acid catalyst.
-
Separate the organic layer, wash with brine, and dry over anhydrous sodium sulfate.
-
Filter the drying agent and concentrate the organic phase under reduced pressure to yield the crude ester.
-
Purify the crude product by column chromatography on silica gel to obtain the pure ethyl or methyl ester.
Characterization:
The final products should be characterized by standard analytical techniques, including ¹H NMR, ¹³C NMR, and mass spectrometry to confirm their structure and purity.
References
Safety Operating Guide
Prudent Disposal of Ethyl 1-(pyridin-4-yl)piperidine-4-carboxylate: A Guide for Laboratory Professionals
For researchers, scientists, and drug development professionals, the proper disposal of chemical reagents is a critical component of laboratory safety and environmental responsibility. This guide provides essential information and a procedural framework for the safe disposal of Ethyl 1-(pyridin-4-yl)piperidine-4-carboxylate, a heterocyclic compound common in pharmaceutical research.
Due to the absence of a specific Safety Data Sheet (SDS) for this compound, a conservative approach to its disposal is imperative. The following procedures are based on best practices for handling structurally similar piperidine derivatives and are intended to provide a foundation for a comprehensive, site-specific disposal plan developed in consultation with qualified environmental health and safety (EHS) professionals.
Immediate Safety and Handling Precautions
Before initiating any disposal-related activities, ensure all personnel are equipped with appropriate Personal Protective Equipment (PPE). Based on the hazard profiles of analogous compounds, the following PPE is recommended:
| Protective Equipment | Specification |
| Eye Protection | Chemical safety goggles or a face shield. |
| Hand Protection | Chemically resistant gloves (e.g., nitrile, neoprene). |
| Body Protection | Laboratory coat, closed-toe shoes, and additional protective clothing as determined by a risk assessment. |
| Respiratory | Use in a well-ventilated area. A respirator may be necessary for handling large quantities or in case of a spill. |
Step-by-Step Disposal Protocol
The disposal of this compound should be managed as hazardous chemical waste. Adherence to local, state, and federal regulations is mandatory.
-
Waste Identification and Segregation:
-
Designate a specific, clearly labeled, and sealed container for the collection of waste this compound and any contaminated materials.
-
Do not mix this waste with other chemical waste streams unless explicitly approved by your institution's EHS department. Incompatible materials can lead to dangerous reactions.
-
-
Container Management:
-
Use a container that is compatible with the chemical. High-density polyethylene (HDPE) is often a suitable choice.
-
The container must be in good condition, with a secure, leak-proof lid.
-
Label the container with "Hazardous Waste," the full chemical name: "this compound," and any other information required by your institution.
-
-
Spill Management:
-
In the event of a spill, evacuate non-essential personnel from the area.
-
Wearing appropriate PPE, contain the spill using an inert absorbent material such as vermiculite, sand, or earth.
-
Collect the absorbent material and place it in the designated hazardous waste container.
-
Clean the spill area thoroughly with a suitable solvent, and dispose of all cleaning materials as hazardous waste.
-
Prevent any spilled material from entering drains or waterways.
-
-
Final Disposal:
-
Arrange for the collection of the hazardous waste container by a licensed and certified hazardous waste disposal company.
-
Never dispose of this compound down the drain or in regular trash.[1][2]
-
The primary recommended method of disposal for similar organic compounds is incineration in a licensed facility equipped with appropriate emission controls.
-
Experimental Workflow for Disposal
The following diagram illustrates the decision-making process for the proper disposal of this compound.
Disclaimer: This information is intended as a general guide. Always consult your institution's specific safety protocols and a qualified EHS professional before handling or disposing of any chemical. The user assumes all responsibility for compliance with applicable laws and regulations.
References
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
